3-Methoxypropyl 2-cyanoacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxypropyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-10-5-2-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJPEWKGVKSTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710373 | |
| Record name | 3-Methoxypropyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215045-44-6 | |
| Record name | 3-Methoxypropyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methoxypropyl 2-Cyanoacetate from Cyanoacetic Acid
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of 3-methoxypropyl 2-cyanoacetate from cyanoacetic acid and 3-methoxypropanol. The document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying chemical principles, optimizes reaction parameters, and provides a step-by-step experimental protocol. The guide emphasizes the importance of driving the reaction equilibrium to achieve high yields through effective water removal, primarily by azeotropic distillation using a Dean-Stark apparatus.
Introduction
This compound is a valuable chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and specialty polymers. Its bifunctional nature, possessing both a nitrile and an ester group, makes it a versatile building block in organic synthesis. The most common and economically viable route to this compound is the direct esterification of cyanoacetic acid with 3-methoxypropanol.
This guide will focus on the Fischer-Speier esterification method, a classic and widely used acid-catalyzed esterification reaction.[1] We will explore the reaction mechanism, the critical role of the acid catalyst, and the thermodynamic equilibrium that governs the process. A key focus will be on the practical aspects of the synthesis, including the use of a Dean-Stark apparatus to drive the reaction to completion and ensure a high yield of the desired product.[2][3][4]
Theoretical Framework
The Fischer-Speier Esterification Mechanism
The synthesis of this compound from cyanoacetic acid and 3-methoxypropanol is a prime example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][5] The reaction is reversible, and its equilibrium nature is a critical consideration for achieving high product yields.[6][7]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the cyanoacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][7]
-
Nucleophilic Attack by the Alcohol: The nucleophilic oxygen atom of 3-methoxypropanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.[1]
The Role of Le Chatelier's Principle and Water Removal
The reversible nature of the Fischer esterification means that the reaction will reach an equilibrium state where both reactants and products are present.[6] To maximize the yield of the ester, the equilibrium must be shifted towards the product side. This is achieved by applying Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.
In this synthesis, the continuous removal of water, a product of the reaction, is the most effective way to drive the equilibrium forward.[2][4][6] The most common laboratory and industrial technique for this is azeotropic distillation using a Dean-Stark apparatus.[2][3] An inert organic solvent, such as toluene or hexane, which forms a minimum-boiling azeotrope with water, is added to the reaction mixture.[2] Upon heating, the azeotrope boils and the vapors enter the condenser. The condensed liquid collects in the graduated tube of the Dean-Stark trap, where the denser water separates and settles at the bottom, while the less dense organic solvent overflows and returns to the reaction flask.[2][4] This continuous removal of water effectively pulls the reaction to completion, resulting in a significantly higher yield of this compound.
Experimental Protocol
Materials and Equipment
| Material/Equipment | Specifications |
| Cyanoacetic Acid | ≥99% purity |
| 3-Methoxypropanol | ≥98% purity |
| Toluene | Anhydrous, ≥99.5% |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |
| Round-bottom flask | Appropriate size for the reaction scale |
| Dean-Stark apparatus | With condenser |
| Heating mantle with magnetic stirrer | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus | For vacuum distillation |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a clean and dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add cyanoacetic acid (1.0 eq), 3-methoxypropanol (1.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture with stirring.
-
Azeotropic Distillation: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue heating until no more water is collected in the trap, which typically takes several hours. This indicates the completion of the reaction.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.
Reaction Parameters and Optimization
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Alcohol:Acid) | 1.1:1 to 1.5:1 | Using a slight excess of the alcohol can help to shift the equilibrium towards the products.[7] |
| Catalyst Loading (mol% vs. Acid) | 1-5 mol% | A sufficient amount of catalyst is needed to achieve a reasonable reaction rate. Higher loadings may lead to side reactions. |
| Solvent | Toluene, Hexane | Forms a suitable azeotrope with water for efficient removal.[2] |
| Reaction Temperature | Reflux temperature of the solvent | Ensures a constant rate of azeotropic distillation. |
| Reaction Time | Until water collection ceases | The reaction is monitored by the amount of water collected in the Dean-Stark trap. |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, C-O).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
Safety Precautions
-
Cyanoacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
3-Methoxypropanol is flammable. Keep away from ignition sources.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and appropriate PPE.
-
Toluene is flammable and has associated health risks. Use in a well-ventilated area.
-
The reaction should be performed in a fume hood to avoid inhalation of vapors.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure continuous and efficient removal of water. Check for leaks in the Dean-Stark apparatus. Increase reaction time. |
| Insufficient catalyst | Increase the catalyst loading slightly. | |
| Product Contamination | Incomplete neutralization or washing | Ensure thorough washing with sodium bicarbonate solution and water. |
| Inefficient purification | Optimize the vacuum distillation conditions (pressure and temperature). |
Conclusion
The synthesis of this compound from cyanoacetic acid via Fischer-Speier esterification is a robust and efficient method. The key to achieving high yields lies in the effective removal of water to drive the reaction equilibrium to completion. The use of a Dean-Stark apparatus for azeotropic distillation is a critical component of this process. By carefully controlling the reaction parameters and following the detailed protocol provided in this guide, researchers and scientists can reliably synthesize this valuable chemical intermediate for their applications.
Visualizations
Caption: Figure 1: Fischer-Speier Esterification Mechanism
Caption: Figure 2: Synthesis and Purification Workflow
References
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Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved from [Link]
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- Dean-Stark Apparatus - Orick Médico Sarl. (n.d.).
- Dean Stark Apparatus - Scoilnet. (n.d.).
- Fischer, J., et al. (1951). Process for the preparation of alkyl cyanoacetates. U.S. Patent No. 2,553,065. Washington, DC: U.S. Patent and Trademark Office.
- Gruber, W., et al. (1994). Process for the preparation of 2-cyanoacetoxypropionic acid esters. European Patent No. EP0627412B1. Munich, Germany: European Patent Office.
- Takahashi, K., et al. (1997). Method for preparing cyanoacetic acid higher ester. U.S. Patent No. 5,698,730. Washington, DC: U.S. Patent and Trademark Office.
- Mundinger, K., et al. (2001). Process for preparing cyanoacetamide. U.S. Patent No. 6,288,264. Washington, DC: U.S. Patent and Trademark Office.
- Kadowaki, T., et al. (2012). Process for producing cyanoacetic acid esters. World Intellectual Property Organization. WO2012128265A1.
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Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
- The Fischer Esterification. (n.d.).
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethyl 2-cyanoacetate
A Note on Chemical Nomenclature: This guide focuses on the physicochemical properties of 2-Methoxyethyl 2-cyanoacetate (CAS RN: 10258-54-5). The topic requested was "3-Methoxypropyl 2-cyanoacetate." Extensive database searches did not yield significant information on a compound with this specific name, suggesting it may be a less common isomer or a potential misnomer. In contrast, 2-Methoxyethyl 2-cyanoacetate is a commercially available and well-documented chemical intermediate. Given their structural similarity, the data and methodologies presented herein for the 2-methoxyethyl ester provide a robust and relevant technical resource.
Introduction
2-Methoxyethyl 2-cyanoacetate is a multifunctional organic compound featuring nitrile, ester, and ether functional groups. This unique combination of reactive sites makes it a valuable intermediate in various organic syntheses, including the production of alpha-cyanoacrylic adhesives.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring predictable behavior in reaction media, appropriate handling and storage, and the safety of laboratory personnel. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed examination of these properties, supported by established analytical methodologies.
Chemical Identity and Structure
The unambiguous identification of a chemical substance is the foundation of any rigorous scientific investigation. The key identifiers and structural representation of 2-Methoxyethyl 2-cyanoacetate are summarized below.
| Identifier | Value | Source |
| CAS Number | 10258-54-5 | [2][3] |
| Molecular Formula | C₆H₉NO₃ | [2][3] |
| Molecular Weight | 143.14 g/mol | [2][3] |
| IUPAC Name | 2-methoxyethyl 2-cyanoacetate | [2] |
| Synonyms | Acetic acid, 2-cyano-, 2-methoxyethyl ester; Methoxyethyl cyanoacetate | [2] |
| SMILES | COCCOC(=O)CC#N | [2] |
| InChI Key | SGLKIEOMYXTGBH-UHFFFAOYSA-N | [2] |
digraph "2_Methoxyethyl_2_cyanoacetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.7,-0.7!"]; C2 [label="C", pos="1.4,0!"]; O2 [label="O", pos="2.1,-0.7!"]; C3 [label="C", pos="2.8,0!"]; C4 [label="C", pos="3.5,-0.7!"]; N1 [label="N", pos="4.2,-1.4!"]; C5 [label="C", pos="1.4,1.4!"]; H1[label="H", pos="-0.7,0!"]; H2[label="H", pos="0,0.7!"]; H3[label="H", pos="0,-0.7!"]; H4[label="H", pos="2.1,0.7!"]; H5[label="H", pos="2.1,-1.4!"]; H6[label="H", pos="3.5,0!"]; H7 [label="H", pos="3.5,-1.4!"]; H8 [label="H", pos="0.7,1.4!"]; H9 [label="H", pos="1.4,2.1!"]; H10 [label="H", pos="2.1,1.4!"];
// Bonds C1 -- O1; O1 -- C2; C2 -- O2; C2 -- C5; O2 -- C3; C3 -- C4; C4 -- N1 [style=triple]; C1 -- H1; C1 -- H2; C1 -- H3; C3 -- H4; C3 -- H5; C4 -- H6; C4 -- H7; C5 -- H8; C5 -- H9; C5 -- H10; }
Figure 1: 2D Chemical Structure of 2-Methoxyethyl 2-cyanoacetate
Core Physicochemical Properties
The physical state and behavior of 2-Methoxyethyl 2-cyanoacetate under various conditions are dictated by its core physicochemical properties. These parameters are essential for process design, purification, and formulation development.
| Property | Value | Conditions | Source |
| Physical State | Clear Liquid | Ambient | [4] |
| Boiling Point | 98-100 °C | at 1 mmHg | [1] |
| Density | 1.127 g/mL | at 25 °C | [1] |
| Refractive Index | 1.434 | n20/D | [1] |
| Water Solubility | 745 g/L | Not specified | [4] |
| Flash Point | 113 °C | Closed cup | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are available and provide detailed information about the molecular structure.[2]
-
Infrared (IR) Spectroscopy: IR spectra are available, which can confirm the presence of key functional groups such as the nitrile (C≡N) and ester (C=O) stretches.[2][5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, aiding in the determination of the molecular weight and fragmentation patterns.[5]
Experimental Methodologies for Physicochemical Characterization
The accurate determination of the aforementioned properties relies on standardized experimental protocols. The following section outlines the principles behind these methods.
Workflow for Physicochemical Characterization
Figure 2: Workflow for the Physicochemical Characterization of 2-Methoxyethyl 2-cyanoacetate
Boiling Point Determination
Causality: The boiling point is a critical indicator of a substance's volatility and is essential for designing distillation-based purification processes. The reported boiling point of 98-100 °C at a reduced pressure of 1 mmHg indicates that the compound has a relatively low volatility under atmospheric pressure and is susceptible to decomposition at higher temperatures.[1]
Protocol: Thiele Tube Method
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the sample is observed for the evolution of a steady stream of bubbles from the inverted capillary.
-
Temperature Recording: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
Density Measurement
Causality: Density is a fundamental physical property that relates a substance's mass to its volume. It is crucial for mass-to-volume conversions in process chemistry and for assessing material purity.
Protocol: Pycnometer Method
-
Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and the combined weight is recorded to precisely determine the pycnometer's volume.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with 2-Methoxyethyl 2-cyanoacetate at the same temperature.
-
Weight Determination: The weight of the filled pycnometer is measured.
-
Density Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.
Solubility Assessment
Causality: Understanding the solubility of 2-Methoxyethyl 2-cyanoacetate in various solvents is critical for its use in synthesis (as a reactant or solvent), extraction, and purification (e.g., crystallization). The presence of polar ether and ester groups, along with a relatively small hydrocarbon backbone, suggests miscibility with a range of polar and non-polar organic solvents. A high water solubility of 745 g/L has been reported.[4]
Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).
-
Sample Addition: To a small vial containing approximately 1 mL of the solvent, add a few drops of 2-Methoxyethyl 2-cyanoacetate.
-
Observation: The mixture is agitated and observed for the formation of a single, clear phase (soluble), or the presence of cloudiness, droplets, or distinct layers (insoluble or partially soluble).[7]
-
Quantification (Optional): For quantitative solubility, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined analytically (e.g., by HPLC or GC).
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. 2-Methoxyethyl 2-cyanoacetate is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.
Applications
The diverse reactivity of 2-Methoxyethyl 2-cyanoacetate makes it a versatile building block in organic chemistry. Its primary documented application is as a monomer and intermediate in the synthesis of more complex molecules, particularly in the electronics and machinery manufacturing sectors.[2] Its utility in the formulation of specialty adhesives, such as alpha-cyanoacrylates, is also a key application area.[1]
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Methoxyethyl 2-cyanoacetate. The data and methodologies presented herein are intended to equip researchers and professionals with the knowledge necessary for the safe and effective utilization of this compound in their work. A clear understanding of its physical and chemical characteristics is the cornerstone of innovation and safety in the laboratory and beyond.
References
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-
PubChem. (n.d.). 2-Methoxyethyl cyanoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxyethyl cyanoacetate. National Center for Biotechnology Information. Retrieved from [Link]
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
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PubChem. (n.d.). Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Acetic acid, cyano-, 2-methoxyethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Methoxyethyl cyanoacetate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). Methoxypropyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methoxypropionate. National Center for Biotechnology Information. Retrieved from [Link]
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JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]
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Introduction: The Versatility of the Cyanoacetate Moiety
An In-Depth Technical Guide to 3-Methoxypropyl 2-Cyanoacetate: Synthesis, Properties, and Applications in Drug Development
The cyanoacetate functional group is a cornerstone in synthetic organic chemistry, prized for its dual reactivity. The presence of the electron-withdrawing nitrile and ester groups acidifies the alpha-carbon, making it a potent nucleophile for a variety of carbon-carbon bond-forming reactions. Concurrently, the ester portion of the molecule provides a handle for further transformations or for tuning the physicochemical properties of a larger molecule. Alkyl cyanoacetates, in particular, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and specialty polymers.[1][2] The choice of the alkyl group can significantly influence the solubility, lipophilicity, metabolic stability, and other pharmacokinetic properties of a drug candidate.[3][4] This guide focuses on this compound, an ester that incorporates a methoxypropyl group, a feature that can impart increased hydrophilicity and potential for hydrogen bonding compared to simple alkyl chains.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is defined by the esterification of cyanoacetic acid with 3-methoxy-1-propanol.
Structure:
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C7H11NO3 | - |
| Molecular Weight | 157.17 g/mol | - |
| Boiling Point | Approx. 110-120 °C at reduced pressure (e.g., 1 mmHg) | Extrapolated from the boiling point of 2-Methoxyethyl cyanoacetate (98-100 °C at 1 mmHg). |
| Density | Approx. 1.05-1.10 g/mL at 25 °C | Based on the density of similar alkyl cyanoacetates. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water. | General solubility characteristics of esters with similar chain lengths. |
Synthesis of this compound: A Step-by-Step Protocol
The most direct and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid (cyanoacetic acid) and an alcohol (3-methoxy-1-propanol) is a well-established and reliable process.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Cyanoacetic acid (1.0 eq)
-
Sulfuric acid (catalytic amount, e.g., 0.02 eq)
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid, 3-methoxy-1-propanol, and toluene.
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO2 evolution).
-
Wash with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Spectroscopic Analysis: Predicted Data
While empirical spectra are not available, the structure of this compound allows for the prediction of its key spectroscopic features.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - ~3.4 ppm (s, 2H): Methylene protons alpha to the cyano and ester groups (O=C-CH₂-C≡N). - ~4.2 ppm (t, 2H): Methylene protons of the propyl chain attached to the ester oxygen (-O-CH₂-CH₂-). - ~3.5 ppm (t, 2H): Methylene protons of the propyl chain adjacent to the methoxy group (-CH₂-O-CH₃). - ~3.3 ppm (s, 3H): Methyl protons of the methoxy group (-O-CH₃). - ~2.0 ppm (quintet, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-). |
| ¹³C NMR | - ~165 ppm: Ester carbonyl carbon (C=O). - ~115 ppm: Nitrile carbon (C≡N). - ~68 ppm: Methylene carbon attached to the ester oxygen (-O-CH₂-). - ~70 ppm: Methylene carbon attached to the methoxy group (-CH₂-O-). - ~59 ppm: Methoxy carbon (-O-CH₃). - ~29 ppm: Central methylene carbon of the propyl chain. - ~25 ppm: Methylene carbon alpha to the cyano and ester groups. |
| IR Spectroscopy | - ~2250 cm⁻¹: Strong, sharp peak for the nitrile (C≡N) stretch. - ~1740 cm⁻¹: Strong peak for the ester carbonyl (C=O) stretch. - ~1100 cm⁻¹: Strong peak for the C-O-C (ether) stretch. |
Applications in Drug Development and Medicinal Chemistry
The cyanoacetate moiety is a valuable building block in pharmaceutical synthesis. The introduction of the 3-methoxypropyl group can modulate the properties of the resulting molecules in several advantageous ways.
-
Intermediate for Heterocyclic Synthesis: The activated methylene group of this compound can participate in Knoevenagel condensations and Michael additions, which are key steps in the synthesis of various heterocyclic scaffolds common in drug molecules.[10]
-
Modulation of Physicochemical Properties: The methoxypropyl group increases the polarity and potential for hydrogen bonding compared to a simple alkyl chain. This can lead to improved aqueous solubility and altered membrane permeability, which are critical parameters for drug absorption and distribution.[4]
-
Bioisosteric Replacement: The ether linkage in the 3-methoxypropyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability by blocking sites of oxidation.
-
Precursor for Bioactive Molecules: Cyano-substituted compounds have shown a range of biological activities, including anticancer properties.[2] this compound can serve as a precursor for more complex molecules with potential therapeutic applications.
Diagram of Potential Roles in Drug Discovery
Caption: Potential applications of this compound in the drug discovery process.
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling alkyl cyanoacetates should be followed, based on data for analogous compounds like 2-Methoxyethyl cyanoacetate.[11]
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Hazards: Alkyl cyanoacetates can cause skin and eye irritation.[11] As with all nitriles, there is a potential for toxicity through the release of cyanide, although this is generally low for stable organic nitriles.[12]
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound, while not a widely commercialized chemical, represents a potentially valuable tool for researchers in organic synthesis and drug development. Its synthesis is straightforward using established esterification methods. The combination of the reactive cyanoacetate moiety and the property-modulating 3-methoxypropyl group makes it an attractive intermediate for the creation of novel molecules with tailored physicochemical and biological profiles. This guide provides a foundational understanding for the synthesis, characterization, and potential application of this versatile compound.
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Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 11. Acetyl, methoxy, and halogen ring-substituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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ChemSrc. (n.d.). 3-Methoxy-1-propanol. ChemSrc. Retrieved from [Link]
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Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. Available at: [Link]
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A Spectroscopic Guide to 3-Methoxypropyl 2-cyanoacetate: Elucidating Molecular Structure through NMR, IR, and MS
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. 3-Methoxypropyl 2-cyanoacetate, a bifunctional molecule featuring both an ester and a nitrile group, presents an interesting case for spectroscopic analysis. Its utility as a potential building block in organic synthesis necessitates a thorough understanding of its spectral properties for quality control, reaction monitoring, and regulatory compliance.
This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive published empirical data for this specific molecule, this guide leverages fundamental spectroscopic principles and data from analogous compounds to predict and interpret its spectral characteristics. Furthermore, it outlines robust, field-proven methodologies for acquiring high-quality spectral data, ensuring that researchers can confidently apply these techniques in their own laboratories. The causality behind experimental choices is explained, providing a framework for developing self-validating analytical systems.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is foundational to predicting its spectral behavior. The molecule consists of a 3-methoxypropyl group attached to the ester oxygen and a cyanoacetate backbone. This arrangement gives rise to distinct electronic environments for each nucleus and specific vibrational modes of the chemical bonds, which are detectable by NMR, IR, and MS, respectively.
Caption: Numbering scheme for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound will show distinct signals for each non-equivalent proton, with chemical shifts influenced by neighboring functional groups and splitting patterns determined by adjacent protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-2 | ~3.5 | Singlet (s) | 2H | Methylene protons adjacent to two electron-withdrawing groups (cyano and carbonyl), resulting in a significant downfield shift. |
| H-4 | ~4.3 | Triplet (t) | 2H | Methylene protons adjacent to the ester oxygen, leading to a downfield shift. Split by the two protons on C-5. |
| H-5 | ~2.0 | Quintet (p) or Multiplet (m) | 2H | Methylene protons split by the protons on C-4 and C-6. |
| H-6 | ~3.5 | Triplet (t) | 2H | Methylene protons adjacent to the ether oxygen, causing a downfield shift. Split by the two protons on C-5. |
| H-7 | ~3.3 | Singlet (s) | 3H | Methyl protons on the ether group, appearing as a singlet in a region typical for methoxy groups. |
Experimental Protocol for ¹H NMR Spectroscopy
A standard operating procedure for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.[1][2][3]
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for the ¹H frequency to ensure efficient signal detection.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a moderately concentrated sample), spectral width, and relaxation delay.
-
Acquire the free induction decay (FID).
-
Process the FID using a Fourier transform, followed by phase and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single peak, with its chemical shift indicative of its electronic environment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C≡N) | ~115 | The cyano carbon is significantly deshielded and appears in a characteristic region for nitriles. |
| C-2 (-CH₂-) | ~25 | The methylene carbon alpha to the carbonyl and cyano groups. |
| C-3 (C=O) | ~165 | The ester carbonyl carbon is highly deshielded and appears in the typical range for ester carbonyls.[4] |
| C-4 (-CH₂-) | ~65 | The methylene carbon attached to the ester oxygen is deshielded. |
| C-5 (-CH₂-) | ~28 | An aliphatic methylene carbon. |
| C-6 (-CH₂-) | ~70 | The methylene carbon attached to the ether oxygen is deshielded. |
| C-7 (-OCH₃) | ~59 | The methoxy carbon, characteristic of an ether. |
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.[2][3]
-
Sample Preparation:
-
A higher concentration is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
-
Instrument Setup:
-
Follow the same procedure as for ¹H NMR for sample insertion, locking, and shimming.
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single peaks for each carbon.
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
Predicted IR Data
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (sp³) | 2850-3000 | Medium-Strong | Stretching |
| C≡N (Nitrile) | 2240-2260 | Medium, Sharp | Stretching[5][6] |
| C=O (Ester) | 1735-1750 | Strong, Sharp | Stretching[7][8] |
| C-O (Ester) | 1000-1300 | Strong | Stretching[7][8] |
| C-O (Ether) | 1050-1150 | Strong | Stretching |
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.[9][10][11]
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum. The number of scans can typically be set between 16 and 32 for good signal-to-noise.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
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An In-depth Technical Guide to the Solubility of 3-Methoxypropyl 2-cyanoacetate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-methoxypropyl 2-cyanoacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in various organic solvents, and detailed experimental protocols for empirical determination. Our approach is grounded in established physicochemical principles to provide a robust framework for your research and development needs.
Understanding the Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses several key functional groups that influence its interaction with different solvents:
-
Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.
-
Cyano Group (-C≡N): The nitrile group is strongly polar and also a hydrogen bond acceptor.
-
Ether Group (-O-): The methoxy moiety introduces another polar site and a hydrogen bond acceptor.
-
Propyl Chain (-CH₂CH₂CH₂-): This alkyl chain contributes to the nonpolar character of the molecule.
The interplay between the polar functional groups and the nonpolar alkyl chain will determine the compound's solubility in a given organic solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to this compound are likely to be effective at dissolving it.
Physicochemical Properties of this compound and Related Compounds
While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from structurally similar compounds.
| Property | Related Compound | Value | Implication for Solubility |
| Molecular Weight | 2-Methoxyethyl 2-cyanoacetate | 143.14 g/mol [1] | A moderate molecular weight suggests that solubility will be significantly influenced by intermolecular forces rather than being limited by a large molecular size. |
| Polarity | Cyanoacetic acid | Polar[2] | The presence of the polar cyano and ester groups suggests that this compound will be soluble in polar organic solvents. |
| Hydrogen Bond Acceptors | Methoxypropyl acetate | 3[3] | The presence of multiple hydrogen bond acceptors indicates a strong affinity for protic solvents that can act as hydrogen bond donors. |
| XLogP3-AA | 2-Methoxyethyl 2-cyanoacetate | -0.1[1] | A low octanol-water partition coefficient suggests a degree of hydrophilicity, though the longer propyl chain in our target molecule will increase its lipophilicity compared to the ethyl analogue. |
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and properties of related compounds, we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can act as hydrogen bond donors, interacting favorably with the ester, cyano, and ether groups of the solute. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute. |
| Nonpolar Solvents | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar alkyl chain will have some affinity for these solvents, but the highly polar functional groups will limit overall solubility. Diethyl ether may show moderate solubility due to its ether linkage. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a range of organic compounds. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringes and syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically vortex the samples to aid in dissolution.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended solids.
-
-
Quantification of Dissolved Solute:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in mass will give the amount of dissolved this compound.
-
Alternatively, a more precise method is to dilute a known volume of the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a pre-calibrated HPLC or GC method.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in terms of g/100 mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with care. While a specific safety data sheet (SDS) for this compound may not be readily available, we can infer potential hazards from related compounds.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flammability: Many organic solvents are flammable. Keep away from heat, sparks, and open flames.[4][5][6] Ensure proper grounding of equipment to prevent static discharge.[5][6]
-
Toxicity: Cyano-containing compounds can be toxic. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8]
Always consult the SDS for the specific organic solvents being used and perform a thorough risk assessment before beginning any experimental work.
Logical Framework for Solubility Prediction
The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the principles of chemical interactions.
Caption: Logical diagram for predicting the solubility of this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently and accurately assess the solubility of this compound, facilitating its use in a wide range of scientific and industrial applications.
References
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-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9740, Cyanoacetic acid. Retrieved from [Link].
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-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25106, 2-Methoxyethyl cyanoacetate. Retrieved from [Link].
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- Carl ROTH.
-
Cheméo. Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link].
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-
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thermal stability and decomposition of 3-Methoxypropyl 2-cyanoacetate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Methoxypropyl 2-Cyanoacetate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals to thoroughly characterize its thermal behavior. We will delve into the foundational principles of thermal analysis, propose a detailed experimental workflow, and discuss the interpretation of potential results based on the molecule's chemical structure. The methodologies described herein are designed to establish a self-validating system for ensuring chemical process safety and stability.
Introduction: The Importance of Thermal Stability in Process Chemistry
This compound is a bifunctional molecule containing both an ester and a nitrile group. Such compounds are valuable intermediates in organic synthesis, particularly in the formation of more complex molecules where these functionalities can be further manipulated. The safe and efficient use of this and similar reagents in scaled-up chemical processes is contingent on a thorough understanding of their thermal stability. Uncontrolled thermal decomposition can lead to off-gassing, pressure buildup, and potentially runaway reactions, posing significant safety risks and impacting product purity and yield.
This guide will provide the necessary theoretical and practical framework to investigate the thermal properties of this compound, enabling the determination of safe operating limits and a deeper understanding of its decomposition mechanisms.
Proposed Experimental Workflow for Thermal Hazard Assessment
A multi-tiered approach is essential for a comprehensive thermal stability assessment. This workflow combines screening techniques with more advanced calorimetric methods to build a complete safety profile.
Figure 1: A tiered experimental workflow for assessing the thermal stability of this compound.
Methodologies and Data Interpretation
Tier 1: Screening with DSC and TGA
The initial screening phase aims to identify the onset temperature of decomposition and any mass loss events.
3.1.1. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects exothermic (heat-releasing) and endothermic (heat-absorbing) processes.
-
Experimental Protocol:
-
Accurately weigh 2-5 mg of this compound into a high-pressure DSC pan (gold-plated stainless steel is recommended to prevent reaction with the pan material).
-
Seal the pan hermetically to contain any pressure generated during decomposition.
-
Place the sample and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 2-10 °C/min, under an inert atmosphere (e.g., nitrogen) from ambient temperature to approximately 400 °C.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation: An exothermic deviation from the baseline indicates a decomposition event. The extrapolated onset temperature (Tonset) is a critical parameter for initial safety assessments. The integrated area of the exotherm provides an estimation of the heat of decomposition (ΔHd).
3.1.2. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition, leading to the formation of volatile products, occurs.
-
Experimental Protocol:
-
Weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a final temperature of around 500-600 °C.
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation: A step in the TGA curve indicates a mass loss event. The temperature at which a significant mass loss begins is another indicator of the onset of decomposition. The total mass loss can help in postulating the nature of the volatile decomposition products.
Tier 2: Advanced Calorimetry for Process Safety
If the screening tests indicate a significant exotherm, more advanced techniques are necessary to simulate process conditions.
3.2.1. Accelerating Rate Calorimetry (ARC)
-
Principle: ARC is an adiabatic calorimeter that mimics a worst-case "thermal runaway" scenario. It uses a "heat-wait-seek" algorithm to detect the onset of an exothermic reaction and then follows the temperature and pressure rise of the self-heating reaction.
-
Experimental Protocol:
-
A larger sample (typically 5-10 g) is placed in a spherical sample bomb (e.g., titanium).
-
The bomb is placed in the calorimeter, and the system is heated in small steps.
-
After each step, the system waits and monitors for any self-heating from the sample.
-
Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.
-
Temperature and pressure are recorded as a function of time until the reaction is complete.
-
-
Data Interpretation: ARC provides critical process safety data, including the temperature of no return (TNR), the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad). This data is essential for designing emergency relief systems.
Hypothesized Decomposition Pathways
Based on the functional groups present in this compound, several decomposition pathways can be postulated. The presence of an ester and a nitrile group suggests multiple potential fragmentation points.
A Guide to 3-Methoxypropyl 2-cyanoacetate: A Versatile Precursor in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of 3-Methoxypropyl 2-cyanoacetate, a highly functionalized and versatile precursor for organic synthesis. While specific literature on this exact ester is emerging, its reactivity profile can be authoritatively established through a mechanistic understanding of the cyanoacetate functional group, supported by extensive data from closely related analogues such as ethyl and 2-methoxyethyl cyanoacetate. This document details its synthesis, core reactivity, and its application in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation and Michael addition. Furthermore, it elucidates its role as a strategic building block for the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates.
Introduction and Physicochemical Profile
The cyanoacetate ester moiety is a cornerstone of modern synthetic chemistry, valued for its trifunctional nature: a nucleophilic activated methylene group, an electrophilic ester, and a versatile nitrile group.[1] This combination allows for a diverse range of chemical transformations. This compound introduces a unique ester group that can modify physical properties like solubility and boiling point, offering potential advantages in process chemistry and purification over traditional methyl or ethyl esters.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₁NO₃ | Calculated |
| Molecular Weight | 157.17 g/mol | Calculated |
| General Description | Expected to be a colorless to pale yellow liquid | Analogy to |
| Boiling Point (Est.) | Higher than 2-methoxyethyl cyanoacetate (98-100 °C/1 mmHg) | Extrapolation |
| Solubility | Expected to be soluble in a wide range of organic solvents | Chemical intuition |
The presence of the methoxypropyl chain enhances the molecule's lipophilicity and introduces an ether linkage, which can improve solubility in solvents like THF, Dioxane, and various ethereal or chlorinated solvents, potentially facilitating homogenous reaction conditions.
Proposed Synthesis of the Precursor
The synthesis of this compound can be reliably achieved through established methods for cyanoacetic ester preparation.[2][3] Two primary, industrially viable routes are proposed below.
Route A: Fischer Esterification of Cyanoacetic Acid
This classic method involves the acid-catalyzed reaction of cyanoacetic acid with 3-methoxypropan-1-ol. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.
Route B: Cyanidation of a Haloacetate Precursor
A two-step process starting with the esterification of a haloacetic acid (e.g., chloroacetic acid) with 3-methoxypropan-1-ol, followed by a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN or KCN) to install the nitrile group.[2]
Caption: Proposed synthetic routes to this compound.
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid (1.0 eq), 3-methoxypropan-1-ol (1.2 eq), and toluene (approx. 2 mL per gram of cyanoacetic acid).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Core Reactivity: The Activated Methylene Group
The synthetic utility of this compound stems from the acidity of the α-protons on the methylene group positioned between the nitrile (-C≡N) and the carbonyl (C=O) of the ester.[1] Both groups are strongly electron-withdrawing, stabilizing the resulting carbanion (enolate) through resonance. This makes the methylene carbon a soft nucleophile, ideal for participating in a variety of crucial C-C bond-forming reactions.
Key Synthetic Application: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[4] This reaction is exceptionally reliable for producing substituted alkenes, which are themselves valuable intermediates.
Mechanism and Causality
The reaction is typically catalyzed by a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6] The base deprotonates the active methylene group to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent E1cB or E2 elimination of water yields the α,β-unsaturated product. This reaction provides a powerful and atom-economical method for creating carbon-carbon double bonds.[7]
Caption: Mechanism of the Michael (1,4-conjugate) addition.
Generalized Protocol for Michael Addition
-
Base & Donor: In an anhydrous solvent (e.g., ethanol or THF) under an inert atmosphere, prepare a solution of a base such as sodium ethoxide (1.0 eq). Cool to 0 °C and add this compound (1.0 eq) dropwise.
-
Addition: Stir for 15-30 minutes to ensure complete enolate formation. Then, add the Michael acceptor (1.0 eq) dropwise, maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by adding a proton source, such as saturated ammonium chloride solution.
-
Workup & Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting adduct by column chromatography or recrystallization.
Application in Heterocyclic Synthesis
The true power of this compound is realized when its primary reaction products are used as intermediates for constructing complex heterocyclic scaffolds, which are of immense interest in medicinal chemistry. [8][9] The combination of nitrile, ester, and the newly installed functionalities from Knoevenagel or Michael reactions provides multiple reactive handles for intramolecular or intermolecular cyclization reactions.
-
Pyridines and Pyridones: Knoevenagel products can react with other active methylene compounds (like malononitrile) in the presence of a base (e.g., ammonium acetate) to form highly substituted pyridines. [8]* Pyrazoles: The cyanoacetate itself can react with hydrazine to form 3-amino-5-pyrazolone derivatives, which are important pharmacophores. [1]* Pyrimidines and Thiazoles: The versatile nitrile group can participate in cyclocondensation reactions with reagents like urea, thiourea, or guanidine to build various six-membered heterocyclic rings. [10]
Caption: Logical flow from precursor to diverse heterocyclic cores.
Conclusion
This compound stands as a highly promising and versatile precursor for advanced organic synthesis. By leveraging the fundamental reactivity of the activated methylene group, chemists can readily employ it in robust and high-yielding Knoevenagel condensations and Michael additions. The resulting products serve as sophisticated intermediates for constructing a wide array of heterocyclic systems vital to drug discovery and materials science. The unique 3-methoxypropyl ester moiety offers tangible benefits in solubility and processing, making it a valuable alternative to simpler alkyl cyanoacetates for modern, solution-phase chemical synthesis.
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A Theoretical Investigation of 3-Methoxypropyl 2-cyanoacetate: A Comprehensive Technical Guide
Introduction
3-Methoxypropyl 2-cyanoacetate is a molecule of interest in organic synthesis, potentially serving as a versatile building block due to its combination of functional groups: a nitrile, an ester, and an ether linkage. Understanding its conformational landscape, electronic properties, and reactivity is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways. While experimental characterization provides invaluable data, theoretical calculations offer a powerful complementary approach, providing insights into molecular properties that are often difficult or impossible to measure directly.
This technical guide provides a comprehensive overview of the theoretical methodologies used to characterize this compound. We will explore how computational techniques, primarily Density Functional Theory (DFT), can be leveraged to elucidate its structural preferences, vibrational signatures, and electronic reactivity. The causality behind methodological choices is emphasized, providing researchers with a robust framework for conducting similar in-silico investigations.
Computational Methodology: The 'Why' Behind the 'How'
The foundation of any theoretical study is the selection of an appropriate computational method and basis set. The goal is to achieve the best possible accuracy for the system under study while maintaining a manageable computational cost.
1.1 The Choice of Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational expense.[1] Unlike more computationally demanding ab initio methods like Møller-Plesset perturbation theory (MP2), DFT is well-suited for calculating the electronic structure of medium to large organic molecules.[1][2] The B3LYP hybrid functional is a workhorse in computational organic chemistry, renowned for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of systems.[3][4][5] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation effects.
1.2 The Basis Set: Describing the Electrons
The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is selected for this analysis. Let's break down its components:
-
6-311: This indicates a triple-zeta valence basis set, providing more flexibility for describing valence electrons, which are crucial for chemical bonding and reactivity.
-
++G: This adds diffuse functions on both heavy atoms and hydrogen. These functions are essential for accurately describing systems with lone pairs or regions of diffuse electron density, such as the oxygen and nitrogen atoms in our molecule.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is critical for describing the anisotropic nature of chemical bonds.
All calculations discussed herein are performed using a program package like Gaussian 09 or higher.[6]
Computational Workflow Protocol
The overall computational strategy follows a validated, multi-step process to ensure the reliability of the results.
Caption: A typical workflow for theoretical analysis.
Conformational Analysis: Mapping the Energy Landscape
The flexibility of the methoxypropyl chain necessitates a thorough conformational analysis to identify the most stable geometries (conformers). The molecule's overall properties are a population-weighted average of these conformers. The primary degrees of freedom are the dihedral angles along the C-C and C-O single bonds.
Caption: Key rotatable dihedral angles in this compound.
A potential energy surface (PES) scan is performed by systematically rotating key dihedral angles (e.g., τ1, τ2, τ3, τ4) and calculating the single-point energy at each step. This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. Studies on the related methyl cyanoacetate have shown the existence of stable syn and gauche conformers, which serves as a valuable reference point.[7]
Protocol for Conformational Search:
-
Build the Molecule: Construct the 3D structure of this compound in a molecular modeling program.
-
Define Dihedrals: Identify the key rotatable bonds as shown in the diagram above.
-
Perform Relaxed Scan: Initiate a relaxed PES scan. For example, scan the τ2 dihedral from 0° to 360° in 15° increments. At each step, the dihedral is held fixed while all other geometric parameters are optimized. This provides a more accurate energy profile than a rigid scan.
-
Identify Minima: Locate the low-energy structures from the scan output.
-
Full Optimization: Perform a full, unconstrained geometry optimization on each identified low-energy structure using the B3LYP/6-311++G(d,p) level of theory.
-
Verify Stability: Confirm that each optimized structure is a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable conformer.[8]
Geometric and Electronic Structure
Once the lowest energy conformer is identified, its geometric and electronic properties can be analyzed in detail.
3.1 Optimized Molecular Geometry
The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method.[2]
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C≡N | ~1.16 |
| C=O | ~1.21 | |
| C-O (ester) | ~1.35 | |
| O-C (ether) | ~1.42 | |
| Bond Angles (°) | O=C-O | ~125 |
| C-C≡N | ~179 | |
| Dihedral Angle (°) | C-O-C-C (τ3) | ~180 (anti) or ~60 (gauche) |
| (Note: These are representative values based on similar structures; actual calculations are required for precise figures.) |
3.2 Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[9]
Caption: Relationship between HOMO, LUMO, and the energy gap.
3.3 Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, providing a visual guide to the charge distribution in a molecule. It is invaluable for predicting sites of intermolecular interactions and chemical reactions.[2]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen and nitrogen atoms. These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around acidic hydrogen atoms. These are potential sites for nucleophilic attack.
Vibrational Spectroscopy Analysis
Theoretical frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculation not only predicts the vibrational frequencies but also their intensities and the nature of the atomic motions for each mode.
Protocol for Vibrational Analysis:
-
Perform Frequency Calculation: Using the optimized geometry of the lowest energy conformer, perform a frequency calculation at the B3LYP/6-311++G(d,p) level.
-
Apply Scaling Factor: It is well-established that DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections.[8][10] Therefore, the calculated frequencies are scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to achieve better agreement with experimental data.[11]
-
Assign Vibrational Modes: Analyze the output to assign the calculated frequencies to specific vibrational modes (e.g., C≡N stretch, C=O stretch, C-H bend). This is often aided by visualization software and Potential Energy Distribution (PED) analysis.[8]
| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 | Medium |
| C≡N Stretch | Nitrile | ~2250 | Medium, Sharp |
| C=O Stretch | Ester | ~1740 | Strong, Sharp |
| C-O Stretch | Ester, Ether | 1050 - 1250 | Strong |
| (Note: These are representative values based on established spectral regions.) |
Conclusion
The theoretical framework detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. By employing DFT calculations with the B3LYP functional and a robust 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's conformational preferences, geometric structure, electronic landscape, and vibrational properties. This in-silico analysis serves as a predictive tool to guide experimental work, rationalize observed chemical behavior, and ultimately accelerate research and development in drug discovery and materials science.
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An In-depth Technical Guide to the Safe Handling of 3-Methoxypropyl 2-cyanoacetate
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 3-Methoxypropyl 2-cyanoacetate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for risk mitigation in the laboratory. By understanding the causality behind each procedural step, laboratory personnel can foster a culture of safety and ensure the integrity of their work.
Chemical Identity and Hazard Profile
This compound is a multifunctional organic compound featuring a cyanoacetate core, which is prevalent in chemical synthesis and pharmaceutical development. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a reliable hazard profile can be constructed by examining its constituent functional groups and analyzing data from analogous compounds such as methyl cyanoacetate and methoxy propyl acetate.
The primary hazards are associated with the cyanoacrylate functional group, known for causing irritation and its potential to rapidly bond to biological tissues.[1][2]
Table 1: Hazard Identification and Classification (Inferred) | Hazard Class | GHS Category | Hazard Statement | Pictogram | | :--- | :--- | :--- | :--- | | Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| | Skin Corrosion/Irritation | Potential Irritant | H315: Causes skin irritation (Assumed) | | | Flammability | Category 3 (Inferred) | H226: Flammable liquid and vapor (Assumed) | |Note: Classification is inferred from related cyano esters and methoxy propyl acetate.[3][4]
Toxicological Concerns
-
Eye Contact : Based on data for methyl cyanoacetate, this compound is expected to cause serious eye irritation.[1] Contact can lead to immediate discomfort, redness, and pain. Due to the cyanoacrylate nature, there is a risk of eyelids bonding.
-
Skin Contact : May cause skin irritation.[2] Prolonged or repeated exposure can lead to a degreasing effect on the skin, potentially causing dryness and dermatitis.[2][3] The rapid polymerization of cyanoacrylates can cause skin to bond in seconds.
-
Inhalation : Vapors may be irritating to the respiratory system.[2][3] In a well-ventilated area, this is not an expected primary route of exposure, but inhalation of vapors or aerosols should be avoided.[1][3] Symptoms can include headaches, dizziness, and nausea.[2]
-
Ingestion : While not a primary route of occupational exposure, ingestion may cause gastrointestinal irritation.[1]
Physicochemical Hazards
-
Flammability : Related compounds like methoxy propyl acetate are flammable liquids.[3][4] It is crucial to assume this compound is also combustible and to keep it away from heat, sparks, and open flames.[2][4] Vapors are likely heavier than air and may travel to an ignition source.[3]
-
Reactivity : The product is likely stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4] Intense heating may lead to the formation of explosive mixtures with air.
Risk Mitigation: Engineering Controls and PPE
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source.
-
Ventilation : All handling of this compound must be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.
-
Safety Equipment : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1] Their locations should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following diagram outlines the logic for PPE selection.
Caption: PPE selection logic for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Citation |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against serious eye irritation and accidental splashes. |
| Hand | For incidental contact (splash protection): Nitrile gloves. For direct or extended contact: Polyethylene gloves. | Nitrile gloves offer splash protection but may degrade with prolonged contact. Cyanoacrylates do not adhere well to polyethylene, making it a superior choice for direct handling. Do not use cotton gloves as they can react exothermically. |
| Body | Chemically resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if work is performed in a chemical fume hood. If vapors/aerosols are generated outside of a hood, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. | Ensures vapor concentrations are kept below exposure limits. |
Standard Operating Procedures: Handling and Storage
Adherence to a strict, step-by-step protocol is crucial for safe handling.
Experimental Protocol: Safe Handling Workflow
-
Pre-Handling Checklist :
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify the location of the nearest eyewash station, safety shower, and spill kit.
-
Don the required PPE as determined by the risk assessment (See Table 2 and Diagram 1).
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Dispensing and Use :
-
Conduct all transfers and manipulations of the compound inside the fume hood.
-
Use non-sparking tools and ground equipment when transferring larger quantities to prevent static discharge.[2][4]
-
Keep the container tightly closed when not in use to minimize vapor release.[2][3]
-
Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures immediately.
-
-
Post-Handling Procedures :
-
Decontaminate all work surfaces and equipment after use.
-
Carefully remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Storage Protocols
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] The storage area should be away from heat, sparks, open flames, and direct sunlight.[4]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[1][4]
Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: Decision-making workflow for chemical incidents.
Spill Response
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Remove all ignition sources.[2] Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect : Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[4]
-
Decontaminate : Clean the spill area thoroughly.
First Aid for Exposure
Immediate action is paramount. The following table provides first-aid measures based on established protocols for related chemicals.
Table 3: First Aid Measures
| Exposure Route | Protocol |
|---|---|
| Inhalation | Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. If skin is bonded, do not try to force it apart. Soak the affected area in warm, soapy water. Gently peel or roll the skin apart. If irritation persists after removal, seek medical attention.[2] For non-bonded contact, wash the area thoroughly with soap and water for at least 15 minutes.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Due to the serious irritation potential, it is critical to seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse the mouth with water and provide two glasses of water to drink. Seek immediate medical attention. |
Waste Disposal
All waste materials, including contaminated absorbents, used PPE, and residual chemicals, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]
Conclusion
While this compound presents manageable hazards, its safe use is predicated on a thorough understanding of its potential risks and the diligent application of control measures. By integrating the principles of engineering controls, proper PPE selection, strict handling protocols, and emergency preparedness into all laboratory workflows, researchers can protect themselves and their colleagues while advancing their scientific objectives.
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Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation Utilizing 3-Methoxypropyl 2-cyanoacetate
Introduction: A Modern Approach to a Classic Transformation
The Knoevenagel condensation, a cornerstone in the edifice of organic synthesis, facilitates the formation of carbon-carbon bonds through the reaction of an active methylene compound with an aldehyde or ketone.[1] This reaction, a modification of the aldol condensation, is pivotal in the creation of α,β-unsaturated systems, which are prevalent motifs in pharmaceuticals, fine chemicals, and functional polymers. The versatility of the Knoevenagel condensation is significantly influenced by the nature of the active methylene compound. Herein, we present a comprehensive guide to the application of 3-Methoxypropyl 2-cyanoacetate in this vital transformation. The incorporation of the 3-methoxypropyl ester moiety offers potential advantages in terms of product solubility and downstream processing, making it a reagent of considerable interest for contemporary synthetic challenges.
These application notes are designed for researchers, scientists, and professionals in drug development, providing a detailed protocol, mechanistic insights, and a framework for the successful implementation of this compound in Knoevenagel condensation reactions.
Scientific Rationale and Advantages of this compound
The reactivity of the active methylene group in cyanoacetates is primarily governed by the electron-withdrawing nature of the nitrile and carbonyl groups, which increases the acidity of the α-protons.[2] While the core reactivity is retained across different alkyl esters, the choice of the ester group can influence several practical aspects of the reaction and the properties of the final product.
Why this compound?
-
Enhanced Solubility: The presence of the ether linkage in the 3-methoxypropyl group can impart greater solubility to the resulting Knoevenagel adducts in a wider range of organic solvents. This can be particularly advantageous during reaction workup and purification, potentially simplifying downstream processing.
-
Modified Physical Properties: The methoxypropyl chain can influence the physical properties of the final products, such as their crystallinity and melting points, which can be beneficial in materials science applications.
-
Minimal Impact on Reactivity: The electronic effect of the 3-methoxypropyl group on the acidity of the methylene protons is expected to be minimal compared to a standard ethyl or methyl ester. Therefore, established catalytic systems for Knoevenagel condensations with common cyanoacetates can be readily adapted.
Reaction Mechanism: A Step-by-Step Visualization
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The fundamental steps are outlined below:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene group of this compound, leading to the formation of a resonance-stabilized carbanion (enolate).[3]
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[3]
-
Intermediate Formation: This nucleophilic addition results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water to yield the final, stable α,β-unsaturated product.[3]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocol: A Detailed Walkthrough
This protocol provides a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound using piperidine as a catalyst. This method is adapted from established procedures for similar cyanoacetates and is expected to provide good to excellent yields.[4]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq) and this compound (1.05 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the reactants. The amount of solvent should be sufficient to ensure proper mixing.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction Monitoring: Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the reaction mixture to cool to room temperature.
-
If the product crystallizes out of the solution upon cooling, it can be collected by vacuum filtration and washed with a small amount of cold solvent.
-
If the product does not crystallize, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperidine is a corrosive and flammable liquid; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the Knoevenagel condensation of various aromatic aldehydes with this compound, based on analogous reactions with other cyanoacetates.[5][6] Yields are generally high, and the electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups may slow it down.[7]
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Expected Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 90-98 |
| 3 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 92-99 |
| 4 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 80-90 |
| 5 | 2-Naphthaldehyde | Piperidine | Ethanol | 88-96 |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product formation | - Inactive catalyst- Low reaction temperature- Insufficient reaction time | - Use fresh catalyst- Increase reaction temperature- Extend reaction time and monitor by TLC |
| Formation of side products | - Catalyst concentration too high- Prolonged reaction time | - Reduce the amount of catalyst- Stop the reaction once the starting material is consumed |
| Difficulty in product isolation | - Product is an oil or highly soluble | - Perform an aqueous workup and extract with a suitable organic solvent- Purify by column chromatography |
Conclusion: A Versatile Tool for Modern Synthesis
The Knoevenagel condensation utilizing this compound offers a reliable and efficient method for the synthesis of a diverse range of α,β-unsaturated compounds. The unique properties imparted by the 3-methoxypropyl group can provide significant advantages in terms of product handling and purification. The protocol outlined in these notes, along with the mechanistic insights and troubleshooting guide, provides a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors. The adaptability of the reaction conditions and the broad substrate scope make this a powerful tool in the arsenal of the modern organic chemist.
References
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Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 60-69. [Link]
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Wikipedia. (2023). Knoevenagel condensation. [Link]
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Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
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Ye, L., & Feng, Z. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 9(3), 1333-1339. [Link]
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ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]
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Mediterranean Journal of Medical Research. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]
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Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(55), 31435-31441. [Link]
-
ResearchGate. (n.d.). Synthesis of propyl 3-(R-phenyl)-2-cyanoacrylates where R is... [Link]
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YouTube. (2023). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-methoxyprop-2-enoate. [Link]
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ResearchGate. (n.d.). A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. [Link]
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PubChem. (n.d.). Cyanoacetate. [Link]
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Axsyn. (n.d.). Acetic acid, 2-cyano-,3-methoxypropyl ester;215045-44-6. [Link]
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ResearchGate. (n.d.). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. [Link]
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Occupational Safety and Health Administration. (n.d.). 2-METHOXY-1-PROPYL ACETATE. [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. [Link]
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MDPI. (2023). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2023(2), M1629. [Link]
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Application Notes & Protocols: Leveraging 3-Methoxypropyl 2-cyanoacetate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of 3-Methoxypropyl 2-cyanoacetate as a versatile C3 synthon for the construction of diverse heterocyclic compounds. We delve into the core chemical principles, provide detailed, field-tested protocols for the synthesis of high-value pyridone and pyrimidine scaffolds, and explain the mechanistic rationale behind key experimental choices. This guide emphasizes scientific integrity through validated protocols, authoritative citations, and clear data visualization to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized building block prized in modern organic synthesis. Its utility stems from the convergence of three key structural features:
-
An Active Methylene Group: The protons on the carbon flanked by the cyano and ester carbonyl groups exhibit significant acidity (pKa ≈ 11 in DMSO). This allows for easy deprotonation under mild basic conditions to form a stabilized carbanion, a potent nucleophile.
-
An Electrophilic Nitrile Carbon: The cyano group can participate in cyclization reactions, serving as an electrophilic site for intramolecular attack.
-
A Modifiable Ester Group: The 3-methoxypropyl ester moiety offers distinct solubility properties compared to more common methyl or ethyl esters and can be cleaved under specific conditions if required for subsequent synthetic steps.
This combination of reactive sites enables its participation in a variety of classical and multi-component reactions, making it an ideal starting point for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of countless pharmaceuticals.[1]
Core Reactivity Profile
The synthetic utility of this compound is primarily driven by two fundamental reaction classes: Knoevenagel condensation and Michael addition, which typically precede a final, ring-closing cyclization step.
Caption: Core reactivity pathways for this compound.
Synthesis of 3-Cyano-2-pyridone Scaffolds
The 3-cyano-2-pyridone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] The synthesis typically proceeds via a domino reaction involving the Michael addition of a cyanoacetamide derivative to an α,β-unsaturated carbonyl compound (a chalcone), followed by an intramolecular cyclization and dehydration/aromatization.
Mechanistic Rationale
The reaction is often catalyzed by a base like piperidine or potassium hydroxide. The base serves two purposes: first, to generate the active nucleophile from the cyanoacetamide, and second, to facilitate the final cyclization and elimination steps. The overall transformation assembles the pyridone ring in a highly efficient, atom-economical fashion.[3]
Caption: Workflow for the synthesis of 3-Cyano-2-pyridones.
Protocol 1: General Synthesis of N-Aryl-3-cyano-2-pyridones
This protocol first describes the synthesis of the intermediate N-aryl-2-cyanoacetamide from this compound, followed by its condensation to form the target pyridone.
Part A: Synthesis of N-Aryl-2-cyanoacetamide from this compound
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine the desired aniline (1.0 eq.), this compound (1.0 eq.), and a catalytic amount of sodium ethoxide. Note: The reaction can often be run neat or with a high-boiling solvent like xylene.
-
Reaction: Heat the mixture to reflux (typically 130-150 °C) for 2-4 hours. The progress is monitored by the distillation of 3-methoxypropanol.[4]
-
Work-up: Cool the reaction mixture to room temperature. The solid product often precipitates. Triturate the solid with diethyl ether or ethanol, collect the precipitate by filtration, and wash with cold solvent to afford the desired N-aryl-2-cyanoacetamide.[3]
Part B: Cyclocondensation to form 3-Cyano-2-pyridone
-
Reagents & Setup: To a solution of the N-aryl-2-cyanoacetamide (1.0 eq., from Part A) and a substituted chalcone (1.0 eq.) in absolute ethanol, add a catalytic amount of piperidine (0.1-0.2 eq.).
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture. The product usually precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove residual starting materials. If necessary, recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure 3-cyano-2-pyridone derivative.[5]
| Entry | Aniline Substituent (R¹) | Chalcone Substituent (R²) | Typical Yield (%) |
| 1 | H | 4-Cl | 78 |
| 2 | 4-F | H | 79 |
| 3 | 3,4-diCl | 4-OCH₃ | 65 |
| 4 | 4-CH₃ | 4-NO₂ | 72 |
| Yields are representative and based on analogous reactions with other cyanoacetate esters.[4][5] |
Synthesis of Functionalized Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast array of therapeutic agents.[6] A robust and widely used method for their synthesis is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea.[6][7] The Knoevenagel condensation product of this compound with an aldehyde serves as an excellent three-carbon fragment for this purpose.
Mechanistic Rationale
This synthesis follows a base-catalyzed condensation pathway. The reaction initiates with a Michael-type addition of thiourea to the electron-deficient β-carbon of the α,β-unsaturated cyanoester (the Knoevenagel adduct). This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the ester carbonyl. The sequence concludes with dehydration to yield the highly functionalized tetrahydropyrimidine derivative.[7]
Caption: Synthetic pathway for tetrahydropyrimidine derivatives.
Protocol 2: One-Pot Synthesis of 5-Cyano-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidines
This efficient one-pot, three-component reaction combines an aldehyde, this compound, and thiourea to rapidly construct the pyrimidine core.
-
Reagents & Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and thiourea (1.2 mmol) in absolute ethanol (15-20 mL).
-
Catalyst Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 mmol) as the base catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 3-5 hours. Monitor the reaction's completion using TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Precipitation & Isolation: Acidify the aqueous mixture with dilute hydrochloric acid (HCl) until it reaches a pH of approximately 5-6. A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product is often pure enough for subsequent use, but can be recrystallized from ethanol or an ethanol/DMF mixture if needed.[7]
| Entry | Aldehyde | Typical Yield (%) |
| 1 | Benzaldehyde | 88 |
| 2 | 4-Chlorobenzaldehyde | 92 |
| 3 | 4-Methoxybenzaldehyde | 90 |
| 4 | 3-Nitrobenzaldehyde | 85 |
| Yields are representative and based on the reported procedure using ethyl cyanoacetate.[7] |
Conclusion and Outlook
This compound stands out as a powerful and adaptable reagent for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of pyridone and pyrimidine rings demonstrate its utility in both sequential and multi-component reaction strategies. The causality behind these transformations lies in the inherent reactivity of the active methylene group, which can be predictably channeled into Knoevenagel condensations or Michael additions. The subsequent intramolecular cyclizations are thermodynamically driven processes that efficiently build molecular complexity. By understanding these core principles, researchers can readily adapt these methodologies to create extensive libraries of novel heterocyclic compounds for screening in drug discovery and materials science applications.
References
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 20, 2026, from [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]
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El-Sayed, M. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available from: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available from: [Link]
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Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. Available from: [Link]
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Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry, 32(3), 259-286. Available from: [Link]
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Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. Available from: [Link]
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Al-Mousawi, S. M., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(10), 6545-6571. Available from: [Link]
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Kharas, G. B., et al. (2020). Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2-propenoates. ResearchGate. Available from: [Link]
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El-Sayed, W. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 15(1), 10. Available from: [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available from: [Link]
-
Wang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2824. Available from: [Link]
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El-Hashash, M. A., et al. (2015). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. ResearchGate. Available from: [Link]
-
El-Sayed, W. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7622. Available from: [Link]
- Cardillo, G., et al. (2003). A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation.Synthetic Communications, 33(9), 1587-1594.
-
El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-848. Available from: [Link]
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Various Authors. (2016). Discussion on the synthesis of Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate. ResearchGate. Available from: [Link]
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Kharas, G. B., et al. (2022). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. Available from: [Link]
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Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
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Bowman, C. N., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4529. Available from: [Link]
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Application Notes & Protocols: 3-Methoxypropyl 2-Cyanoacetate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Role of 3-Methoxypropyl 2-Cyanoacetate
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to achieving efficiency, novelty, and scalability. This compound emerges as a highly versatile and valuable C3 synthon, distinguished by its activated methylene group positioned between a nitrile and an ester moiety. This unique electronic arrangement confers significant acidity upon the α-protons, facilitating the generation of a stabilized carbanion. This carbanion is a potent nucleophile, adept at participating in cornerstone carbon-carbon bond-forming reactions, most notably the Knoevenagel Condensation and the Michael Addition.
The incorporation of the 3-methoxypropyl ester group is not merely incidental. This functionality can influence the physicochemical properties of intermediates, such as solubility in organic solvents, and may be retained as a structural component in the final active pharmaceutical ingredient (API). The methoxy group itself is a prevalent feature in numerous approved drugs, where it often plays a critical role in modulating ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound. We will delve into the mechanistic underpinnings of its core reactions, provide detailed, field-tested protocols, and explore its application in the construction of complex molecular scaffolds relevant to pharmaceutical intermediates.
Physicochemical Properties & Safety Mandates
While this compound is a specific reagent, its handling and safety protocols can be extrapolated from closely related structures like 2-Methoxyethyl cyanoacetate and the parent ethyl cyanoacetate. The presence of the ester and nitrile groups, along with its nature as a combustible liquid, dictates the necessary precautions.
Table 1: Representative Physicochemical Properties Note: Data is based on the closely related analog 2-Methoxyethyl cyanoacetate as specific experimental values for the 3-methoxypropyl variant are not widely published. These values should be used as an estimation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | N/A |
| Molecular Weight | 157.17 g/mol | N/A |
| Boiling Point | ~98-100 °C @ 1 mmHg (for Methoxyethyl analog) | [1] |
| Density | ~1.127 g/mL @ 25 °C (for Methoxyethyl analog) | [1] |
| Flash Point | >113 °C (for Methoxyethyl analog) | |
| Solubility | Soluble in most organic solvents (Ethanol, DMF, etc.) | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
Safety & Handling Protocol
Trustworthiness in any protocol begins with safety. The following measures are mandatory when handling this compound and its reaction mixtures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3][4]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3][5]
-
Fire Safety: The compound is a combustible liquid. Keep away from open flames, sparks, and other ignition sources.[6][7] Ensure fire extinguishers (e.g., CO₂, dry chemical, foam) are accessible.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong acids, bases, and oxidizing agents.[8]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for hazardous waste disposal.[2][8] Dispose of all waste in accordance with local and national regulations.
Core Synthetic Applications: Mechanisms and Protocols
The synthetic utility of this compound is predominantly anchored in two powerful C-C bond-forming reactions.
The Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield a new carbon-carbon double bond.[9] This reaction is fundamental for creating α,β-unsaturated systems, which are themselves versatile intermediates.
Causality of the Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[10][11] A weak base is crucial because it is strong enough to deprotonate the highly acidic α-carbon of the cyanoacetate but not so strong as to cause self-condensation of the aldehyde or ketone substrate. The subsequent dehydration step is often the thermodynamic driving force for the reaction.
Caption: Knoevenagel condensation workflow.
This protocol details the reaction of this compound with 4-methoxybenzaldehyde, a common transformation for generating precursors to flavonoid and chalcone-type structures.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (solvent, ~3-4 mL per mmol of aldehyde)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (drying agent)
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (1.0 eq), this compound (1.0 eq), and ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[9]
-
Workup - Solvent Removal: Once the starting material is consumed, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and finally brine. This removes the basic catalyst and any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure α,β-unsaturated product.[12]
The Michael Addition: Formation of 1,5-Dicarbonyl Adducts
The Michael or conjugate addition is the 1,4-addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[13] this compound serves as an excellent Michael donor after deprotonation, enabling the formation of complex acyclic and cyclic systems. This reaction is a cornerstone for building molecular complexity in drug synthesis.[14]
Causality of the Mechanism: The reaction proceeds via the formation of a stabilized enolate from the cyanoacetate, which then attacks the electrophilic β-carbon of the Michael acceptor. This creates a new C-C bond and a second enolate intermediate, which is then protonated during the reaction or workup to yield the final product.[13] The choice of base is critical; it must be strong enough to generate the nucleophile without reacting with the electrophilic acceptor.
Caption: Michael addition reaction workflow.
This protocol describes the Michael addition of this compound to an α,β-unsaturated ketone like chalcone, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.2 eq)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq)
-
Sodium Ethoxide (NaOEt) (catalytic, 0.1 eq) or DBU (catalytic, 0.1 eq)
-
Ethanol (anhydrous, solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the chalcone (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add the this compound (1.2 eq) to the solution.
-
Catalysis: Add a catalytic amount of sodium ethoxide (0.1 eq) to the reaction mixture. Self-validation note: The use of a catalytic amount of a non-nucleophilic base like DBU can also be effective and sometimes offers milder conditions.[15]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the chalcone spot has disappeared (typically 6-8 hours).[9]
-
Workup - Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution. This neutralizes the basic catalyst and protonates the intermediate enolate.
-
Workup - Extraction: Remove the ethanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent to yield the crude Michael adduct. The product can be purified by column chromatography (silica gel) to obtain the high-purity intermediate.[14]
Application in a Multi-Step Pharmaceutical Synthesis Workflow
The true power of this compound is realized when its primary reaction products are used in subsequent transformations to build complex heterocyclic systems. For example, a Knoevenagel product can be a substrate for a subsequent Michael addition in a tandem reaction sequence.[15]
Illustrative Workflow: Synthesis of a Dihydropyridine Scaffold The Hantzsch dihydropyridine synthesis is a classic multi-component reaction, but its core logic can be constructed stepwise. An intermediate formed from a Knoevenagel condensation is an ideal precursor.
Caption: Logical workflow for dihydropyridine synthesis.
This workflow illustrates how the initial Knoevenagel condensation (A+B→C) creates a perfectly poised Michael acceptor. A subsequent Michael addition of another active methylene compound (D) followed by cyclization with an ammonia source (F) can lead to highly functionalized heterocyclic cores common in drugs like calcium channel blockers.
Troubleshooting & Optimization
Table 2: Common Issues and Solutions in Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Knoevenagel | Incomplete dehydration; Catalyst deactivation; Side reactions (e.g., aldehyde self-condensation). | Use a Dean-Stark trap with a refluxing solvent like benzene or toluene to azeotropically remove water. Ensure the aldehyde is pure. Use a milder catalyst like DABCO or an ammonium salt.[10][16] |
| Reaction Stalls (Michael) | Base is too weak or sterically hindered; Michael acceptor is unreactive; Impurities (e.g., water) quenching the enolate. | Switch to a stronger, non-nucleophilic base like DBU. Ensure all reagents and solvents are anhydrous. Increase reaction temperature, but monitor for side products. |
| Formation of Byproducts | Knoevenagel: Self-condensation of aldehyde. Michael: 1,2-addition instead of 1,4-addition; Polymerization of the Michael acceptor. | Knoevenagel: Use a weaker base (piperidine, ammonium acetate). Michael: Use a "softer" nucleophile (the cyanoacetate enolate is good for this). Keep the temperature low to favor the thermodynamic 1,4-adduct. Add the base slowly. |
| Difficult Purification | Products are oily or non-crystalline; Close polarity of product and starting material. | Optimize the reaction to drive to full conversion. Employ gradient column chromatography with a fine-tuned solvent system. Consider converting the product to a crystalline derivative for purification, then reverting it. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its value lies in the predictable and high-yielding reactivity of its activated methylene group in both Knoevenagel condensations and Michael additions. By mastering the protocols outlined in this guide, researchers can efficiently construct complex and highly functionalized molecular architectures, providing a robust platform for the discovery and development of new therapeutic agents. The strategic inclusion of the 3-methoxypropyl moiety offers additional advantages in tuning the properties of both intermediates and final drug candidates.
References
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]
-
ETHYL CYANOACETATE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]
-
Common Name: ETHYL CYANOACETATE HAZARD SUMMARY. NJ.gov. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. [Link]
-
Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]
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Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Publishing. [Link]
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Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
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Ethyl 2-cyano-3-methoxyprop-2-enoate. PubChem. [Link]
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Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]
-
Safety Data Sheet Methoxypropyl Acetate. Oceanic Enviro. [Link]
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METHOXY ETHYL CYANOACETATE. ChemBK. [Link]
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Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate. PubChem. [Link]
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Ethyl cyanoacetate. Wikipedia. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01264E [pubs.rsc.org]
- 16. asianpubs.org [asianpubs.org]
Application Notes & Protocols: The Strategic Use of 3-Methoxypropyl 2-Cyanoacetate in Multicomponent Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] Central to many MCRs is the use of active methylene compounds, which serve as versatile nucleophilic building blocks.[3][4] This document provides a detailed guide to the application of 3-Methoxypropyl 2-cyanoacetate, a highly functionalized active methylene compound, in the synthesis of diverse heterocyclic scaffolds. We will explore its role in key MCRs, provide detailed experimental protocols, and elucidate the underlying reaction mechanisms to empower researchers in leveraging this reagent for accelerated drug discovery and materials science.
Introduction: The Power of Multicomponent Reactions
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a one-pot synthesis to form a single product that incorporates substantial portions of all starting materials.[1] This approach offers significant advantages over traditional linear syntheses, including:
-
Efficiency: Drastic reduction in the number of synthetic steps, saving time, resources, and energy.[2]
-
Atom Economy: High efficiency in incorporating atoms from reactants into the final product, minimizing waste.[2]
-
Complexity & Diversity: Rapid generation of structurally complex and diverse chemical libraries from simple, readily available starting materials.[1][5]
1.1. The Role of Active Methylene Compounds
The reactivity of active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, makes them ideal substrates for MCRs. The electron-withdrawing groups increase the acidity of the methylene protons, facilitating the formation of a stabilized carbanion (enolate) that can act as a potent nucleophile.
1.2. This compound: A Versatile Building Block
This compound belongs to the family of cyanoacetic acid derivatives, which are exceptionally versatile reagents in organic synthesis.[2] Its structure features:
-
An active methylene group activated by both a nitrile and an ester group.
-
A nitrile group (CN) , a powerful electron-withdrawing group that also offers a handle for further chemical transformations.
-
A 3-methoxypropyl ester group , which influences the molecule's physical properties such as solubility and boiling point, and can modulate the biological properties of the final products.
This unique combination of functional groups makes it an excellent candidate for constructing a wide array of heterocyclic systems with potential applications in medicinal chemistry.
Application Focus I: The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic four-component reaction used to generate 1,4-dihydropyridines (DHPs), a scaffold of immense pharmacological importance, notably as calcium channel blockers like nifedipine and amlodipine.[6][7] The reaction typically involves an aldehyde, ammonia (or an ammonium salt), and two equivalents of a β-dicarbonyl compound.[8]
2.1. Mechanism of the Hantzsch Reaction
The reaction proceeds through two primary pathways that converge. One molecule of the β-dicarbonyl compound (here, this compound) undergoes a Knoevenagel condensation with an aldehyde. A second molecule of the cyanoacetate reacts with ammonia to form an enamine intermediate. These two intermediates then combine via a Michael addition, followed by cyclization and dehydration to yield the DHP ring.[6][8][9]
Diagram: Hantzsch Reaction Mechanism
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Reductive alkylation of active methylene compounds with carbonyl derivatives, calcium hydride and a heterogeneous catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Active methylene-based multicomponent reactions under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
catalytic systems for reactions involving 3-Methoxypropyl 2-cyanoacetate
Starting Data Collection
I've initiated comprehensive Google searches, focusing on catalytic systems applicable to reactions involving 3-Methoxypropyl 2-cyanoacetate. I'm prioritizing reactions like Knoevenagel condensation and Michael addition to guide my initial data gathering.
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I'm now broadening my search queries to include multicomponent reactions relevant to this compound. My goal is to pinpoint specific catalysts, suitable reaction parameters, and helpful analytical techniques. I'm carefully analyzing the initial results to identify key catalytic systems and common procedural steps for the application note.
Developing a Framework
I'm now structuring my approach. I'll introduce this compound's importance, then dedicate sections to different reaction types: condensation, addition, and multi-component reactions. Each will cover catalysts, mechanisms, and step-by-step protocols. I will also incorporate tables for comparative data and Graphviz diagrams for visual representation.
Application Note: A Detailed Protocol for the Knoevenagel Condensation of 3-Methoxypropyl 2-cyanoacetate with Aromatic Aldehydes
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, renowned for its efficacy in forming carbon-carbon double bonds.[1] This reaction, a variant of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2] The resulting compounds are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.
This application note provides a detailed experimental setup and protocol for the Knoevenagel condensation of 3-Methoxypropyl 2-cyanoacetate with a model aromatic aldehyde. This compound, an active methylene compound, is a valuable building block, and its condensation products are of significant interest in medicinal chemistry and materials science. We will explore the rationale behind the choice of reagents, catalyst, and reaction conditions, providing a robust and reproducible procedure for researchers, scientists, and drug development professionals.
Scientific Principles and Experimental Rationale
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine, which is crucial for the deprotonation of the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate readily undergoes dehydration to afford the thermodynamically stable α,β-unsaturated product.
Choice of Catalyst: The selection of a weak base like piperidine is a critical aspect of this protocol. Stronger bases could lead to undesired side reactions, such as the self-condensation of the aldehyde. Piperidine is sufficiently basic to facilitate the formation of the carbanion from this compound without promoting competing reactions.
Solvent System: Ethanol is chosen as the solvent for this reaction due to its ability to dissolve both the reactants and the catalyst. As a protic solvent, it can also play a role in stabilizing the intermediates formed during the reaction. The use of ethanol aligns with greener chemistry principles compared to more hazardous chlorinated solvents.
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. It allows for the real-time visualization of the consumption of reactants and the formation of the product, enabling the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heating.
Experimental Workflow
The overall experimental workflow for the Knoevenagel condensation of this compound is depicted in the following diagram:
Caption: Experimental workflow for the Knoevenagel condensation.
Detailed Experimental Protocol
This protocol describes the Knoevenagel condensation of an aromatic aldehyde with this compound. A representative aromatic aldehyde, such as benzaldehyde, can be used.
Materials and Equipment:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Anhydrous Ethanol (10-15 mL)
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (10 mL) to the flask and stir the mixture at room temperature until all reactants are fully dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 mmol, ~2 drops).
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, periodically take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the limiting reactant (usually the aldehyde) has disappeared or significantly diminished.
-
Work-up and Isolation: Once the reaction is complete (typically within 2-4 hours), remove the heat source and allow the flask to cool to room temperature.
-
Precipitation: If the product does not precipitate upon cooling, slowly add cold water (10-15 mL) to the reaction mixture while stirring to induce precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain the crude 3-methoxypropyl 2-cyano-3-arylacrylate.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid of high purity.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the Knoevenagel condensation of benzaldehyde with this compound.
| Parameter | Value/Observation |
| Reactants | Benzaldehyde, this compound |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Precipitation with cold water |
| Purification | Recrystallization from ethanol |
| Expected Product | 3-Methoxypropyl 2-cyano-3-phenylacrylate |
| Expected Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperidine is a toxic and flammable liquid. Handle with care and avoid inhalation or contact with skin.
-
Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | - Inactive catalyst- Insufficient heating- Short reaction time | - Use fresh piperidine- Ensure proper reflux temperature- Increase reaction time and monitor by TLC |
| Formation of multiple products | - Reaction temperature too high- Prolonged reaction time | - Reduce the reaction temperature- Stop the reaction as soon as the starting material is consumed (as per TLC) |
| Product does not precipitate | - Product is soluble in the work-up mixture | - Concentrate the reaction mixture on a rotary evaporator before adding cold water- Perform an extractive work-up with a suitable organic solvent (e.g., ethyl acetate) |
Conclusion
This application note provides a comprehensive and reliable protocol for the Knoevenagel condensation of this compound with aromatic aldehydes. The procedure is straightforward, high-yielding, and utilizes readily available reagents and equipment. By understanding the underlying scientific principles and following the detailed steps outlined, researchers can successfully synthesize a variety of α,β-unsaturated cyanoacrylates for applications in drug discovery and materials science.
References
-
Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]
-
Zanin, G. P., et al. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. [Link]
-
ResearchGate. (2020). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
-
RSC Publishing. (2013). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
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Application Notes and Protocols for the Purification of Knoevenagel Products Derived from 3-Methoxypropyl 2-cyanoacetate
Introduction: Navigating the Purification of Knoevenagel Adducts with Ether Functionality
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1] This reaction is instrumental in the synthesis of a wide array of fine chemicals, functional polymers, and scaffolds for therapeutic drugs.[1] The use of 3-Methoxypropyl 2-cyanoacetate as the active methylene component introduces a unique structural motif: a flexible ether linkage within the ester group. This feature, while potentially imparting desirable properties to the final product, also presents specific challenges and considerations for purification.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of Knoevenagel condensation products derived from this compound. We will move beyond generic protocols to explain the underlying chemical principles that guide the selection of purification strategies, with a focus on addressing the specific physicochemical properties conferred by the 3-methoxypropyl group. Our aim is to equip the reader with the expertise to not only execute these purifications but also to troubleshoot and adapt these methods for their specific target molecules.
Understanding the Target Molecule: The Impact of the 3-Methoxypropyl Group
The defining feature of our target molecules is the 3-methoxypropyl ester. This group influences the product's polarity, solubility, and potential for side-product formation.
-
Polarity and Solubility: The ether oxygen and the terminal methoxy group increase the overall polarity of the molecule compared to analogous products with simple alkyl esters (e.g., ethyl or methyl). This generally results in:
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Enhanced solubility in moderately polar organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran (THF).
-
Reduced solubility in non-polar solvents like hexanes and petroleum ether.
-
Potential for some solubility in more polar solvents like methanol, which might be a consideration for avoiding product loss during washes.
-
-
Potential Impurities: A thorough understanding of potential impurities is critical for designing an effective purification strategy. Common contaminants in a Knoevenagel condensation include:
-
Unreacted Starting Materials: Residual aldehyde/ketone and this compound.
-
Catalyst: Basic catalysts like piperidine or triethylamine are often used and must be removed.[2]
-
Side-Products: These can include self-condensation products of the carbonyl compound or Michael addition adducts, particularly if the reaction is not carefully controlled.
-
Colored Impurities: Prolonged reaction times or exposure to high temperatures can lead to the formation of colored byproducts, a known issue in the production of some cyanoacrylates.
-
Strategic Approach to Purification: A Decision-Making Workflow
The choice of purification method hinges on the physical state of the crude product (solid or oil) and the nature of the impurities. Below is a logical workflow to guide your purification strategy.
Figure 1: Decision workflow for purification strategy.
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred method for purifying solid products due to its efficiency, scalability, and cost-effectiveness. The key is selecting an appropriate solvent or solvent system.
Causality Behind Solvent Selection:
An ideal recrystallization solvent should:
-
Poorly dissolve the target compound at room temperature.
-
Readily dissolve the target compound at elevated temperatures.
-
Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).
-
Be chemically inert towards the product.
-
Have a relatively low boiling point for easy removal.
For Knoevenagel products of this compound, which are moderately polar, a two-solvent system is often effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent (antisolvent) in which it is not.
Recommended Solvent Systems:
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) | Rationale & Comments |
| Ethyl Acetate | Hexanes/Heptane | A classic choice for moderately polar compounds. The ether linkage in the product enhances solubility in ethyl acetate. |
| Dichloromethane (DCM) | Hexanes/Heptane | Effective, but care must be taken due to the low boiling point of DCM, which can lead to rapid precipitation.[3] |
| Acetone | Water or Hexanes | Acetone is a strong solvent for many organic compounds. Water can be an effective antisolvent if the product has low aqueous solubility. |
| Isopropanol | Water | The alcohol can solvate the polar parts of the molecule, while water acts as an antisolvent. Good for inducing crystallization of compounds with some hydrogen bonding capability. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature (gentle warming on a hotplate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Antisolvent: While the solution is still warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
For products that are oils, gums, or solids that are difficult to recrystallize, flash column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a liquid mobile phase passes through.[5]
Causality Behind Method Development:
-
Stationary Phase: Silica gel is the standard stationary phase and is suitable for these products. It is slightly acidic, which is generally not a problem for these compounds.
-
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation.[5] A common approach is to use a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Due to the polarity of the 3-methoxypropyl group, a higher proportion of the polar solvent will likely be required compared to analogous compounds with simple alkyl esters.
-
-
Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal solvent system using TLC.[4] The ideal eluent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.
Recommended Eluent Systems (Mobile Phases):
| Eluent System | Polarity | Comments |
| Ethyl Acetate / Hexanes | Tunable | The standard and most versatile system. Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity. |
| Dichloromethane / Hexanes | Tunable | Can be effective for less polar impurities. Dichloromethane is a stronger solvent than ethyl acetate for some compounds. |
| Diethyl Ether / Hexanes | Tunable | Diethyl ether can offer different selectivity compared to ethyl acetate and may be beneficial if separation from certain impurities is challenging. |
| Methanol / Dichloromethane | High | Reserved for more polar products or to elute highly polar impurities from the column. Use methanol sparingly (<10%) as it can dissolve the silica gel.[6] |
Step-by-Step Flash Column Chromatography Protocol:
Figure 2: Step-by-step workflow for flash column chromatography.
-
TLC Analysis: Develop a suitable eluent system using TLC that gives an Rf of 0.2-0.4 for your product.
-
Column Preparation: Prepare a silica gel column using the wet-packing method with your starting eluent. The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product and any more polar impurities down the column.
-
Fraction Collection and Monitoring: Collect fractions and analyze them by TLC to determine which ones contain the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization | The solvent is too non-polar, or the solution is cooling too rapidly. | Add a small amount of the "good" solvent to the hot mixture. Ensure slow cooling. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
| Poor recovery from recrystallization | The product has significant solubility in the cold solvent, or too much solvent was used. | Reduce the initial amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. The mother liquor can be concentrated and a second crop of crystals can be attempted. |
| Product will not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A small amount of methanol (1-5%) in dichloromethane can be used to elute very polar compounds. |
| Poor separation on the column | The chosen eluent system is not optimal. The column may be overloaded. | Re-evaluate the solvent system using TLC, trying different solvent combinations (e.g., ether/hexanes instead of ethyl acetate/hexanes). Ensure the amount of crude material is not more than 1-2% of the mass of the silica gel. |
| Product appears as a smear on TLC | The compound may be acidic and interacting strongly with the silica gel. The sample may be overloaded on the TLC plate. | Add a small amount of acetic acid (0.5-1%) to the eluent system to improve the spot shape. Ensure the TLC sample is dilute. |
Conclusion
The purification of Knoevenagel condensation products derived from this compound requires a methodical approach that accounts for the specific properties imparted by the ether-containing ester. While these compounds are generally amenable to standard purification techniques such as recrystallization and flash column chromatography, success lies in the rational selection of solvents and conditions. By understanding the principles of polarity and solubility, and by employing systematic method development starting with TLC, researchers can confidently isolate these valuable molecules in high purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing optimized, product-specific purification strategies.
References
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
University of California, Davis. (n.d.). Column chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Wikipedia. (2023). Column chromatography. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxypropyl 2-cyanoacetate
Welcome to the technical support center for the synthesis of 3-Methoxypropyl 2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthesis and improve your yields. My aim is to combine established chemical principles with practical, field-tested insights to ensure your success.
Introduction to the Synthesis of this compound
This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and specialty chemical industries. The most common and practical laboratory-scale synthetic routes to this ester are:
-
Direct Esterification of Cyanoacetic Acid: This method involves the reaction of cyanoacetic acid with 3-methoxypropanol in the presence of an acid catalyst. While seemingly straightforward, the thermal instability of cyanoacetic acid presents a significant challenge.[1]
-
Transesterification of an Alkyl Cyanoacetate: A lower alkyl ester of cyanoacetic acid, such as methyl or ethyl cyanoacetate, is reacted with 3-methoxypropanol in the presence of a suitable catalyst. This method often provides higher yields and avoids the handling of potentially unstable cyanoacetic acid.[2][3]
This guide will focus on troubleshooting and optimizing these two primary routes.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Route 1: Direct Esterification of Cyanoacetic Acid
Q1: My reaction is turning dark brown or black, and the yield of this compound is very low. What is happening?
A1: This is a classic sign of the decomposition of cyanoacetic acid.[1] Cyanoacetic acid is thermally labile and can decarboxylate at elevated temperatures, leading to the formation of acetonitrile and carbon dioxide, as well as other degradation byproducts that can polymerize and cause the dark coloration.
Troubleshooting Steps:
-
Temperature Control: Maintain a reaction temperature below 100°C, and ideally between 80-90°C.[1]
-
Catalyst Choice: Use a milder acid catalyst. While strong mineral acids like sulfuric acid can be used, they can also promote decomposition. Consider using p-toluenesulfonic acid (p-TsOH) which is effective at lower temperatures.
-
Water Removal: The efficient removal of water is crucial to drive the esterification equilibrium forward. Use a Dean-Stark apparatus with an azeotropic solvent like toluene or cyclohexane.[2]
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to decomposition. Monitor the reaction progress by TLC or GC and stop the reaction once the consumption of the limiting reagent has plateaued.
Q2: I am having difficulty removing all the water from my reaction, which is stalling the esterification. How can I improve water removal?
A2: Inefficient water removal is a common issue that limits the yield of esterification reactions.
Troubleshooting Steps:
-
Azeotropic Solvent Selection: Ensure you are using a suitable azeotropic solvent. Toluene is a good choice as it forms an azeotrope with water that boils at a temperature high enough for a reasonable reaction rate but low enough to minimize cyanoacetic acid decomposition.
-
Dean-Stark Apparatus Efficiency: Make sure your Dean-Stark trap is properly set up and that the condenser is efficient enough to condense the azeotrope. The rate of solvent return to the flask should be steady.
-
Use of a Drying Agent: While not a standard procedure for this type of reaction, in smaller-scale reactions, the addition of molecular sieves to the reaction flask can help to scavenge residual water. However, this can complicate work-up.
Route 2: Transesterification of an Alkyl Cyanoacetate
Q1: My transesterification reaction is very slow, and I am not achieving a high conversion to this compound. How can I speed up the reaction?
A1: Transesterification is an equilibrium-controlled process. To drive the reaction towards the desired product, you need to shift the equilibrium.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. While acid catalysts can be used, basic catalysts or organometallic catalysts are often more effective for transesterification.[1] Good options include:
-
Sodium methoxide or ethoxide (be mindful of the need for anhydrous conditions).
-
Dibutyltin oxide, which has been shown to be an effective transesterification catalyst.[3]
-
-
Removal of the Lower Alcohol: The equilibrium can be effectively shifted by removing the lower boiling alcohol (methanol or ethanol) that is formed during the reaction. This can be achieved by distillation.[3]
-
Reactant Ratio: Use an excess of 3-methoxypropanol to drive the equilibrium towards the formation of the desired product. A molar ratio of 3-methoxypropanol to the starting alkyl cyanoacetate of 1.5 to 2.0 is a good starting point.[2]
-
Temperature: Increasing the reaction temperature will increase the reaction rate. The optimal temperature will depend on the catalyst and the boiling points of the reactants and products. A temperature that allows for the efficient removal of the lower alcohol by distillation is ideal.[3]
Q2: I am observing the formation of byproducts in my transesterification reaction, which is complicating the purification of this compound. What are these byproducts and how can I avoid them?
A2: Potential side reactions in transesterification include self-condensation of the cyanoacetate or other base-catalyzed side reactions.
Troubleshooting Steps:
-
Catalyst Concentration: Use the catalyst in a truly catalytic amount. High concentrations of strong bases can promote side reactions.
-
Anhydrous Conditions: Ensure your reagents and glassware are dry. Water can hydrolyze the ester and the catalyst, leading to unwanted byproducts.
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC. Stop the reaction as soon as a satisfactory conversion is reached to minimize the formation of byproducts over time.
-
Purification Method: After the reaction, the catalyst should be neutralized before distillation. For example, an acidic catalyst can be neutralized with a mild base (like sodium bicarbonate solution), and a basic catalyst can be neutralized with a mild acid (like dilute acetic acid). The product can then be purified by vacuum distillation.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound?
A: With an optimized transesterification protocol, yields of over 90% can be expected.[3] For direct esterification, yields are often lower, in the range of 70-85%, due to the potential for side reactions and decomposition of cyanoacetic acid.
Q: Which starting material is better for the synthesis: cyanoacetic acid or an alkyl cyanoacetate?
A: For laboratory-scale synthesis, starting with an alkyl cyanoacetate (e.g., ethyl cyanoacetate) and performing a transesterification is generally recommended. This approach avoids the handling of the thermally sensitive cyanoacetic acid and often leads to higher and more consistent yields.[1][3]
Q: What is the best way to purify the final product, this compound?
A: Vacuum distillation is the most common and effective method for purifying this compound. It is a relatively high-boiling liquid, so a good vacuum is necessary to distill it at a temperature that avoids decomposition. Before distillation, it is crucial to neutralize and remove the catalyst.
Q: Can I use a different catalyst for the transesterification reaction?
A: Yes, a variety of catalysts can be used for transesterification. Besides the ones mentioned, other options include titanium alkoxides and various other Lewis acids. The choice of catalyst may depend on the scale of your reaction, the desired reaction conditions, and cost.
Q: My final product is slightly yellow. Is this a problem, and how can I get a colorless product?
A: A slight yellow color is often due to minor impurities. If the product is pure by NMR and GC, this may not be an issue for subsequent reactions. To obtain a colorless product, you can try a second fractional distillation under high vacuum or treat the product with a small amount of activated carbon before the final distillation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
This protocol is based on the general principles of transesterification of cyanoacetic esters.[3]
Materials:
-
Ethyl cyanoacetate
-
3-Methoxypropanol
-
Dibutyltin oxide
-
Toluene (optional, as a chaser to aid in ethanol removal)
-
Apparatus for distillation
Procedure:
-
To a round-bottom flask equipped with a distillation head and a condenser, add ethyl cyanoacetate (1.0 mol), 3-methoxypropanol (1.5 mol), and dibutyltin oxide (0.01 mol).
-
Heat the reaction mixture to a gentle reflux.
-
Slowly distill off the ethanol as it is formed. The head temperature should be monitored and kept close to the boiling point of ethanol (78°C). The use of a fractional distillation column can improve the separation.
-
Continue the reaction until ethanol is no longer being distilled, or until GC analysis shows a high conversion to the desired product.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation to yield this compound.
| Parameter | Recommended Value |
| Molar Ratio (3-Methoxypropanol:Ethyl Cyanoacetate) | 1.5 : 1 |
| Catalyst Loading (Dibutyltin oxide) | 1 mol% |
| Reaction Temperature | Reflux (sufficient to distill ethanol) |
| Expected Yield | > 90% |
Protocol 2: Synthesis of this compound via Direct Esterification
This protocol is a general procedure for Fischer esterification, adapted for the synthesis of this compound.
Materials:
-
Cyanoacetic acid
-
3-Methoxypropanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cyanoacetic acid (1.0 mol), 3-methoxypropanol (1.2 mol), p-TsOH (0.02 mol), and toluene (sufficient to fill the Dean-Stark trap).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation.
| Parameter | Recommended Value |
| Molar Ratio (3-Methoxypropanol:Cyanoacetic Acid) | 1.2 : 1 |
| Catalyst Loading (p-TsOH) | 2 mol% |
| Reaction Temperature | Reflux of Toluene (approx. 110°C) |
| Expected Yield | 70-85% |
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- Preparation of cyanoacetic esters.
- Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacryl
- Process for the preparation of 2-cyanoacetoxypropionic acid esters.
- Process for preparing cyanoacetates.
- Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers.
- Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc.
- Transesterification method for making cyanoacrylates.
- PROCESS FOR PRODUCING HIGHER CYANOACETIC ESTER.
Sources
- 1. EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters - Google Patents [patents.google.com]
- 2. US6245933B1 - Transesterification method for making cyanoacrylates - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Knoevenagel Condensation with 3-Methoxypropyl 2-cyanoacetate
Welcome to the technical support center for the Knoevenagel condensation, with a specific focus on reactions involving 3-Methoxypropyl 2-cyanoacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this versatile carbon-carbon bond-forming reaction.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the Knoevenagel condensation with this compound, providing systematic approaches to identify and resolve them.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Knoevenagel condensation can be frustrating, but they often point to suboptimal reaction conditions or the presence of side reactions.[1][2] Here’s a breakdown of potential culprits and their solutions:
Potential Causes & Solutions:
| Factor | Explanation | Troubleshooting Steps |
| Catalyst Activity | The basic catalyst (e.g., piperidine, ammonium acetate) may be old, impure, or insufficient to efficiently deprotonate the this compound.[1] | • Use a fresh or recently purified catalyst. • Consider screening other weak bases. • Ensure the correct stoichiometric amount is used; excess catalyst can promote side reactions.[1] |
| Reaction Conditions | Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of byproducts.[1][2] | • Temperature: While many reactions proceed at room temperature, gentle heating (40-80°C) can often increase the rate and yield.[1] • Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[2] |
| Water Removal | The condensation reaction produces water, which can inhibit the reaction equilibrium and slow down the process.[1][2] | • For solvent-based reactions, consider using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to remove water as it forms.[2] |
| Purity of Reactants | Impurities in either the aldehyde/ketone or the this compound can interfere with the reaction.[1] | • Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization). |
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield.
Q2: I'm observing a significant amount of an unexpected byproduct. What could it be and how can I prevent its formation?
The formation of byproducts is a common challenge. The most likely side reactions in a Knoevenagel condensation are self-condensation of the aldehyde and Michael addition.[1]
1. Self-Condensation of the Aldehyde:
-
What it is: Aldehydes, especially those with α-hydrogens, can react with themselves in the presence of a base. Using a strong base can favor this side reaction.[3][4]
-
Prevention:
2. Michael Addition:
-
What it is: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with another molecule of the deprotonated this compound.[1] This is more likely with longer reaction times and higher temperatures.[1]
-
Prevention:
-
Monitor the reaction closely: Stop the reaction as soon as the starting materials are consumed (as determined by TLC).
-
Optimize temperature: Avoid excessive heating, which can promote the Michael addition.
-
Stoichiometry: Using a 1:1 ratio of reactants can sometimes minimize the formation of the Michael adduct.
-
Reaction Pathways Diagram:
Sources
Technical Support Center: Purification of 3-Methoxypropyl 2-Cyanoacetate Derivatives
Welcome to the technical support center for the purification of 3-methoxypropyl 2-cyanoacetate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Synthetic Landscape and Impurity Profile
Derivatives of this compound are frequently synthesized via the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction between an active methylene compound (in this case, this compound) and a carbonyl compound (an aldehyde or ketone).[1] While efficient, this reaction can generate a predictable yet challenging array of impurities that must be addressed.
The primary sources of contamination arise from unreacted starting materials, catalyst residues, and various side reactions. Understanding the origin and chemical nature of these impurities is the first step toward designing a successful purification strategy.
Caption: Impurity sources in Knoevenagel condensation.
The following table summarizes the most common impurities encountered:
| Impurity Type | Source | Physicochemical Properties | Rationale for Removal |
| Unreacted Aldehyde/Ketone | Incomplete reaction | Varies (often less polar than product) | Affects purity, yield calculations, and downstream reactions. |
| Unreacted this compound | Incomplete reaction | Polar, water-insoluble liquid | A common contaminant that needs to be separated for accurate characterization.[2] |
| Basic Catalyst (e.g., Piperidine) | Catalyst used in reaction | Basic, water-soluble when protonated | Can interfere with subsequent reactions and cause product degradation.[3][4] |
| Cyanoacetic Acid | Hydrolysis of the ester group | Acidic, polar, water-soluble | Can result from harsh work-up conditions or prolonged reaction times.[5][6] |
| Amide Derivatives | Hydrolysis of the cyano group or side reaction at high temp | Often highly polar, may co-elute with product | Difficult to separate and impacts product purity.[7] |
| Michael Adducts | Addition of a second cyanoacetate molecule to the product | High molecular weight, often more polar | Can form if reaction conditions are not optimized, reducing the yield of the desired product.[8] |
| Colored Impurities | Oxidation or polymerization byproducts | Often highly polar and high molecular weight | Affects the appearance and quality of the final compound. |
Section 2: Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My crude product is contaminated with significant amounts of starting materials. What is the most effective purification method?
This is the most common purification challenge. The choice between column chromatography and recrystallization depends on the physical state and thermal stability of your desired product.
A1.1: For Both Liquid and Solid Products: Flash Column Chromatography
Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9]
Causality: The polarity difference between the α,β-unsaturated product and the starting materials is usually sufficient for effective separation. The product, containing a conjugated system, is typically more polar than the starting aldehyde/ketone but may have similar polarity to the starting cyanoacetate, necessitating a carefully chosen solvent system.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your product (Rf ≈ 0.3-0.4) and the major impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.[9] Allow the silica to settle, creating a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often leads to sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system.
-
If necessary, gradually increase the solvent polarity (e.g., increase the percentage of ethyl acetate) to elute more polar compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: Standard workflow for flash column chromatography.
A1.2: For Solid Products: Recrystallization
Recrystallization is a highly effective and economical method for purifying solid compounds.[10]
Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the crude product when hot but not at room temperature. As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.[10]
Detailed Protocol: Recrystallization
-
Solvent Selection: In a test tube, test various solvents to find one that poorly dissolves your compound at room temperature but completely dissolves it at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The colored impurities will adsorb to the charcoal.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
FAQ 2: How do I remove the basic catalyst (e.g., piperidine) and any acidic byproducts from the reaction mixture?
A2: Use a Liquid-Liquid Extraction Work-up.
An acidic wash is essential for removing basic catalysts.
Causality: The basic catalyst (e.g., piperidine) is an organic-soluble free base. By washing the organic reaction mixture with a dilute aqueous acid (like 1M HCl), the base is protonated to form a water-soluble salt (e.g., piperidinium chloride), which partitions into the aqueous layer and is easily removed. Conversely, a dilute basic wash (e.g., saturated NaHCO₃) can remove acidic impurities like cyanoacetic acid.
Detailed Protocol: Aqueous Work-up
-
Cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with dilute HCl (e.g., 1M) to remove the basic catalyst.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic impurities.
-
Wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified.
FAQ 3: My product is degrading on the silica gel column. What are my options?
A3: Minimize Contact Time or Use an Alternative Method.
Causality: Silica gel is weakly acidic and can catalyze the hydrolysis of sensitive ester or cyano groups, especially in derivatives prone to degradation.[11] Prolonged exposure during a slow column run can significantly lower your yield.
Troubleshooting Steps:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a neutralizer like triethylamine (~0.1-1%) before loading your sample.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Switch to an Alternative Purification Method: If the compound is thermally stable, vacuum distillation is an excellent alternative for liquid products. This method separates components based on boiling points at reduced pressure, avoiding contact with stationary phases. A patent for a related compound describes purification by fractional distillation.[12]
References
-
Lönnberg, H., et al. (2012). 3-Acetyloxy-2-cyano-2-(alkylaminocarbamoyl)propyl Groups as Biodegradable Protecting Groups of Nucleoside 5´-mono-Phosphates. Molecules. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wang, L., & Zhang, Y. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Retrieved from [Link]
-
ResearchGate. (2021). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? Retrieved from [Link]
-
PubChem. (n.d.). 2-ethoxyethyl (2Z)-2-cyano-2-(3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene)acetate. Retrieved from [Link]
-
Reddy, B. R., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Smith, T. E., et al. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. Retrieved from [Link]
-
Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Google Patents. (n.d.). EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters.
-
Bobrov, S. F., et al. (2022). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyethyl cyanoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Cyanoacetic acid. Retrieved from [Link]
-
Ghorab, M. M., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). US3723499A - Process for the production of cyanoacetic acid.
- Google Patents. (n.d.). CN102584625B - Method for producing 2-cyanoacrylate.
-
Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
Al-Omran, F. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. Retrieved from [Link]
- Google Patents. (n.d.). US6130347A - Preparation of cyanoacetic esters.
-
Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. Retrieved from [Link]
-
de la Torre, M. C., & Goya, P. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc. Retrieved from [Link]
Sources
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- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]
- 7. CN102584625B - Method for producing 2-cyanoacrylate - Google Patents [patents.google.com]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
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- 11. mdpi.com [mdpi.com]
- 12. EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Methoxypropyl 2-Cyanoacetate
Welcome to the technical support center for the synthesis and optimization of 3-Methoxypropyl 2-cyanoacetate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring high purity and yield. The information is presented in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: Synthesis Strategy and Reaction Fundamentals
Q1: What are the primary methods for synthesizing this compound?
A1: There are two principal and industrially relevant routes for the synthesis of this compound. The choice between them depends on starting material availability, cost, and equipment capabilities.
-
Direct Esterification: This is a classical Fischer-Speier esterification involving the reaction of cyanoacetic acid with 3-methoxypropanol in the presence of an acid catalyst. The reaction is reversible, and the removal of water is critical to drive the equilibrium towards the product.
-
Transesterification: This method involves reacting a lower alkyl ester of cyanoacetic acid (e.g., methyl or ethyl cyanoacetate) with 3-methoxypropanol. This reaction is also reversible and is driven to completion by removing the lower-boiling alcohol (methanol or ethanol) that is displaced.[1][2]
Diagram: Primary Synthesis Pathways
Caption: Overview of direct esterification and transesterification routes.
Table 1: Comparison of Synthesis Routes
| Feature | Direct Esterification | Transesterification |
| Starting Materials | Cyanoacetic acid, 3-methoxypropanol | Lower alkyl cyanoacetate, 3-methoxypropanol |
| Typical Catalysts | Strong acids (p-TsOH, H₂SO₄), Heteropoly acids (e.g., Silicotungstic acid)[3][4] | Tin compounds (e.g., Dibutyltin oxide), Organocatalysts, Metal alkoxides[1][2][5] |
| Pros | Fewer transesterification side products; potentially cheaper starting materials. | Milder conditions often possible; avoids handling thermally sensitive cyanoacetic acid.[5] |
| Cons | Cyanoacetic acid is thermally unstable and can decarboxylate at higher temperatures.[5][6] Requires efficient water removal. | May require higher temperatures; catalyst removal can be challenging. |
Section 2: Troubleshooting and FAQs
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Reaction Yield
Q2: My reaction yield is consistently low. What are the likely causes and how can I fix them?
A2: Low yield is a common problem that can usually be traced to one of three areas: incomplete reaction, side reactions, or product loss during workup.
Diagram: Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Causality Explained:
-
Incomplete Reaction: Both esterification and transesterification are equilibrium-limited. According to Le Chatelier's principle, the reaction will not proceed to completion unless the byproduct (water or a low-boiling alcohol) is actively removed from the system. A Dean-Stark trap or distillation setup is essential.[4][6]
-
Catalyst Issues: The most influential factor on the esterification rate is often the amount of catalyst.[3] Insufficient catalyst will lead to slow and incomplete conversion. Conversely, some catalysts can be deactivated by water.
-
Side Reactions: The primary culprits are often temperature-dependent. High temperatures, while increasing the rate of the main reaction, can disproportionately accelerate side reactions, consuming starting materials and reducing the final yield.[6]
Issue 2: Impurity Formation
Q3: I've isolated my product, but analytical data (GC, NMR) shows significant impurities. What are they and how do I prevent them?
A3: Impurity profiles can be complex, but most issues arise from a few common side reactions.
Diagram: Common Side Reaction Pathways
Caption: Key side reactions that can occur during synthesis.
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Cause | Recommended Action | Analytical Detection |
| Unreacted Starting Materials | Incomplete reaction; insufficient reaction time or temperature. | Increase reaction time, temperature, or catalyst load. Ensure efficient byproduct removal.[3] | GC, ¹H NMR |
| Decarboxylation Products (e.g., 3-Methoxypropyl acetate) | Occurs when heating cyanoacetic acid, especially above 100-120°C.[5][6] | Use the transesterification route. For direct esterification, maintain the lowest effective temperature. | GC-MS, ¹H NMR |
| Self-Condensation Products (Dimers) | Thorpe-Ziegler reaction, promoted by strong bases and high temperatures.[6] | Avoid strong base catalysts if possible. If required, maintain lower temperatures. | LC-MS, ¹H NMR |
| Hydrolysis Products (e.g., 3-methoxypropyl hydrogen malonate) | Presence of excess water during the reaction or during aqueous workup, especially under harsh pH conditions.[6] | Ensure anhydrous conditions. Use neutral or mildly acidic/basic washes during workup. | LC-MS, ¹H NMR |
| Polymeric Materials | Polymerization of the cyanoacrylate product, often initiated by heat or basic impurities during distillation.[6] | Add a radical inhibitor (e.g., hydroquinone) and an acid stabilizer (e.g., P₂O₅) before vacuum distillation. | GPC, Visual (high viscosity residue) |
Section 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Direct Esterification
This protocol is designed to maximize yield by efficiently removing water.
Table 3: Recommended Starting Conditions for Direct Esterification
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1.5–3.5 equivalents of 3-methoxypropanol per 1.0 equivalent of cyanoacetic acid. | Using an excess of the alcohol helps drive the equilibrium towards the product.[3][4] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | An effective, inexpensive, and easily handled acid catalyst. |
| Catalyst Loading | 1-2 mol% relative to cyanoacetic acid. | Balances reaction rate with minimizing potential side reactions. The catalyst amount is a critical factor.[3] |
| Solvent | Toluene or Cyclohexane | Forms an azeotrope with water, facilitating its removal via a Dean-Stark trap.[7] |
| Temperature | 80–110°C (Reflux) | Allows for efficient azeotropic removal of water while minimizing the thermal decarboxylation of cyanoacetic acid.[3][8] |
| Reaction Time | 3–8 hours | Monitor by TLC or GC to determine completion. |
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add cyanoacetic acid (1.0 eq), 3-methoxypropanol (2.0 eq), p-TsOH (0.015 eq), and toluene (approx. 2 mL per gram of cyanoacetic acid).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC/GC analysis shows consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Transesterification
This protocol is advantageous for avoiding the thermal instability of cyanoacetic acid.
Table 4: Recommended Starting Conditions for Transesterification
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 2–5 equivalents of 3-methoxypropanol per 1.0 equivalent of ethyl cyanoacetate. | A large excess of the higher-boiling alcohol ensures the reaction goes to completion.[1] |
| Catalyst | Dibutyltin oxide or Dibutyltin dimethoxide | Tin compounds are highly effective catalysts for transesterification of cyanoacetates.[1][2] |
| Catalyst Loading | 0.5–5 mol% relative to ethyl cyanoacetate. | Provides a good reaction rate without excessive catalyst cost or difficult removal.[1] |
| Temperature | 120–160°C | Sufficient to distill off the ethanol byproduct (b.p. 78°C) while maintaining a reasonable reaction rate.[2] |
| Reaction Time | 6–12 hours | Monitor by GC for the disappearance of ethyl cyanoacetate and the formation of the product. |
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer and a distillation head connected to a condenser and receiving flask.
-
Charging Reactants: To the reaction flask, add ethyl cyanoacetate (1.0 eq), 3-methoxypropanol (3.0 eq), and dibutyltin oxide (0.01 eq).
-
Reaction: Heat the mixture to 120-160°C. The lower-boiling ethanol will begin to distill off. Continue heating and collecting the ethanol until the distillation ceases and GC analysis confirms the reaction is complete.
-
Workup:
-
Cool the reaction mixture.
-
Remove the excess 3-methoxypropanol by vacuum distillation. The tin catalyst will remain in the distillation pot.
-
-
Purification: The remaining residue is the crude product. Purify further by high-vacuum distillation.
References
-
Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]
- Method for preparing cyanoacetic acid higher ester.
-
Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]
-
Synthesis of propyl 3-(R-phenyl)-2-cyanoacrylates where R is... ResearchGate. [Link]
-
PROCESS FOR PRODUCING HIGHER CYANOACETIC ESTER. European Patent Office. [Link]
- Process for producing cyanoacetic acid esters.
-
Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. PMC - NIH. [Link]
-
Ester synthesis by transesterification. Organic Chemistry Portal. [Link]
- Method for preparing cyanoacetic acid higher ester.
-
Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
- Process for the preparation of 2-cyanoacetoxypropionic acid esters.
Sources
- 1. US5698730A - Method for preparing cyanoacetic acid higher ester - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
- 5. EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]
- 8. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 3-Methoxypropyl 2-cyanoacetate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxypropyl 2-cyanoacetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in this process: catalyst deactivation. As Senior Application Scientists, we have structured this guide to offer not just protocols, but a foundational understanding of the underlying causes of catalyst failure, enabling you to diagnose, prevent, and resolve these issues effectively.
The synthesis of this compound, a key intermediate in various chemical manufacturing processes, is often achieved through a Knoevenagel condensation. This reaction typically relies on base catalysts to facilitate the carbon-carbon bond formation between an aldehyde and an active methylene compound like a cyanoacetate.[1][2] While effective, the catalysts employed, whether homogeneous (e.g., organic amines) or heterogeneous (e.g., zeolites, metal oxides), are susceptible to various deactivation pathways that can compromise reaction efficiency, yield, and process economy.[3][4][5]
This guide is designed to be a practical resource for troubleshooting these challenges in a laboratory or process development setting.
Section 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation
This section addresses the common symptoms of catalyst deactivation in a question-and-answer format, helping you to quickly diagnose the potential root cause of your experimental issues.
Q1: My reaction yield has dropped significantly over several runs with my recycled heterogeneous catalyst. What's the likely cause?
A gradual decline in conversion or yield over repeated cycles is a classic sign of catalyst deactivation.[6] The primary culprits are typically fouling (coking) or the leaching of active sites.
-
Coking/Fouling: This involves the physical deposition of heavy organic byproducts, or "coke," onto the catalyst surface and within its pores.[7] These deposits block the active sites, preventing reactants from accessing them. This is often accompanied by a visible darkening or discoloration of the catalyst.
-
Leaching: This occurs when the active catalytic species are stripped from the solid support and dissolve into the reaction medium. This leads to a permanent loss of active sites from your heterogeneous catalyst.
To differentiate between these, we recommend a diagnostic workflow.
Caption: Diagnostic workflow for yield loss in recycled catalysts.
Q2: My reaction has stopped completely or is extremely sluggish from the start, even with a fresh catalyst. What should I investigate?
An immediate loss of activity points towards acute catalyst poisoning. Poisoning is a chemical deactivation where impurities in the feedstock strongly bind to the catalyst's active sites, rendering them inaccessible to the reactants.[6][8][9]
Causality: In base-catalyzed Knoevenagel condensations, the active sites are basic. Therefore, acidic impurities are the most common poisons. Even trace amounts can have a dramatic effect.
Immediate Troubleshooting Steps:
-
Check Reactant Purity: Verify the purity of your 3-Methoxypropanal and 2-cyanoacetate ester. Pay special attention to the potential for acidic impurities resulting from upstream processes or degradation during storage.
-
Solvent Quality: Ensure your solvent is dry and free from acidic contaminants. Water itself can sometimes inhibit reactions or alter the catalyst surface.[10][11]
-
Feedstock Pre-treatment: Consider passing your reactants through a guard bed of a neutral adsorbent like alumina to remove polar, acidic impurities before they reach the reactor.
Q3: I'm using an amine-based catalyst (e.g., piperidine, DABCO) and notice the reaction mixture darkening at higher temperatures, along with a drop in performance. What is happening?
This scenario strongly suggests thermal degradation of the catalyst. Homogeneous amine catalysts and organic functional groups on solid supports can be susceptible to decomposition at elevated temperatures.[12] This degradation can lead to the formation of colored, inactive byproducts and a loss of the active basic sites. Poly(alkyl cyanoacrylate)s, the product of the reaction, can also be thermally unstable and undergo depolymerization, which can be influenced by the reaction conditions.[13]
Recommendation:
-
Lower Reaction Temperature: Attempt the reaction at the lowest feasible temperature that still provides a reasonable reaction rate.
-
Catalyst Selection: If high temperatures are necessary for your process, consider switching to a more thermally stable heterogeneous catalyst, such as a calcined hydrotalcite or a basic zeolite.[14]
Section 2: Deep Dive into Deactivation Mechanisms (FAQs)
This section provides a more detailed explanation of the primary deactivation mechanisms, their scientific basis, and specific relevance to this compound reactions.
FAQ 1: What is Catalyst Poisoning and How Do I Prevent It?
Catalyst poisoning is the deactivation of a catalyst by the strong chemisorption of substances present in the feed.[9] These poisons block active sites, preventing the desired catalytic cycle.
-
Mechanism: In base-catalyzed reactions, acidic molecules (poisons) react with and neutralize the basic active sites. This is an acid-base neutralization reaction that forms a stable salt, rendering the site inactive. Common poisons include carboxylic acids, trace mineral acids, or even CO₂ from the air forming carbonic acid.
-
Prevention: The most effective prevention strategy is rigorous purification of all reactants and solvents.[15]
-
Distillation: Purify liquid reactants by distillation to remove less volatile impurities.
-
Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent CO₂ from poisoning highly basic catalysts.
-
Guard Beds: Use a pre-reactor column packed with a sacrificial adsorbent to capture poisons before they reach the main catalytic bed.
-
FAQ 2: How Does Coking Occur and Can It Be Reversed?
Coking, a form of fouling, is the deposition of carbonaceous materials on the catalyst surface.[16][17] These deposits physically block pores and active sites.
-
Mechanism: In Knoevenagel condensations, coke precursors are often formed from side reactions like polymerization or condensation of the reactants or the α,β-unsaturated product.[7] The highly activated nature of the product can make it susceptible to further reactions, especially at higher temperatures or concentrations, leading to the formation of heavy oligomers that deposit on the catalyst.[18]
Sources
- 1. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heteropolytungstostannate as a homo- and heterogeneous catalyst for Knoevenagel condensations, selective oxidation of sulfides and oxidative amination ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06112A [pubs.rsc.org]
- 4. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 17. Organic chemistry of coke formation (2001) | Michel Guisnet | 746 Citations [scispace.com]
- 18. mdpi.com [mdpi.com]
preventing polymerization in reactions with 3-Methoxypropyl 2-cyanoacetate
A Guide for Researchers on Preventing Premature Polymerization
Welcome to the technical support guide for 3-Methoxypropyl 2-cyanoacetate. As Senior Application Scientists, we understand the unique challenges presented by the high reactivity of cyanoacrylate monomers. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you successfully handle, store, and utilize this compound in your research, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to spontaneous polymerization?
The high reactivity of this compound stems from its molecular structure. Like other cyanoacrylates, it possesses two powerful electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR)—attached to the same carbon atom of the C=C double bond.[1] This configuration creates a highly electron-deficient (electrophilic) double bond, making it extremely susceptible to nucleophilic attack. The polymerization proceeds through a rapid anionic chain-growth mechanism, which can be initiated by even very weak bases, such as traces of moisture.[2][3][4]
Q2: What are the primary triggers for unwanted polymerization?
Unwanted polymerization is almost always initiated by contamination with weak bases or nucleophiles. The most common triggers in a laboratory setting include:
-
Moisture: Water is a ubiquitous and potent initiator. Hydroxide ions from the autoionization of water can initiate the anionic polymerization cascade.[2][5] This is the primary reason why cyanoacrylates bond skin so effectively.
-
Basic Residues: Contaminants on glassware, basic catalysts used in reactions (e.g., amines, phosphines), or alkaline surfaces can act as powerful initiators.[2][6]
-
Alcohols: Similar to water, alcohols can initiate polymerization.
-
Elevated Temperatures: Heat accelerates the rate of polymerization. While not typically an initiator itself, it can dramatically increase the speed of a polymerization reaction that has already been initiated by trace contaminants.
-
Light: While the primary polymerization mechanism is anionic, exposure to UV light can generate free radicals, potentially initiating a secondary, radical-based polymerization pathway.
Q3: How can I visually identify the onset of polymerization?
The signs of polymerization are typically straightforward to observe. You should be vigilant for:
-
Increased Viscosity: The monomer, which should be a low-viscosity liquid, will begin to thicken and become more syrup-like.
-
Heat Generation: Polymerization is an exothermic process. In cases of rapid, bulk polymerization, the container may become noticeably warm or even hot to the touch.
-
Solidification: The appearance of solid white polymer, either as suspended particles or as a complete solidification of the liquid, is the definitive sign of polymerization.
Q4: What are stabilizers, and how do they work in this compound?
To ensure a practical shelf-life, this compound is supplied with a dual-stabilizer system designed to inhibit both anionic and free-radical polymerization pathways.
-
Anionic Stabilizers: These are acidic compounds. Their function is to neutralize the basic initiators (like trace moisture) before they can trigger polymerization.[7] Strong acids can "over-stabilize" the monomer, making it difficult to use in subsequent applications, so a careful balance is required.[8][9]
-
Free-Radical Stabilizers: These are typically phenolic compounds that act as radical scavengers. They interrupt the chain reaction of any free-radical polymerization that might be initiated by light or other sources.[8][10]
Troubleshooting Guide: Common Polymerization Issues
This guide addresses the most common scenarios where unwanted polymerization occurs and provides actionable solutions.
Scenario 1: Monomer Polymerized in the Bottle During Storage
Problem: You open a bottle of this compound to find it has thickened or completely solidified.
Primary Causes:
-
Improper Storage Temperature: Storing opened bottles in the refrigerator leads to condensation of moisture-laden air inside the bottle each time it's temperature-cycled, initiating polymerization.[7][11]
-
Moisture Ingress: The bottle cap was not sealed tightly, allowing atmospheric moisture to enter over time.
-
Exhaustion of Stabilizer: Over a long storage period, the acidic stabilizer can be consumed by continuous, low-level exposure to moisture.
Solution: Implement a Strict Storage Protocol
-
Unopened Bottles:
-
Opened Bottles:
-
Crucially, once a bottle is opened, store it at ambient room temperature in a dry location. [11]
-
Before opening a refrigerated bottle for the first time, always allow it to warm completely to room temperature. This prevents atmospheric moisture from condensing into the cold liquid.[7][11]
-
Keep the bottle cap tightly sealed. Consider using a secondary container with a desiccant for added protection.
-
Purchase the monomer in quantities that you expect to use within 1-6 months after opening to ensure stabilizer efficacy.[13]
-
Scenario 2: Polymerization During a Base-Catalyzed Reaction (e.g., Knoevenagel Condensation)
Problem: You are performing a Knoevenagel condensation with an aldehyde, using a basic catalyst like piperidine or DBU, and the reaction mixture solidifies prematurely.
Primary Causes:
-
Catalyst Concentration: The basic catalyst required for the condensation is also a potent initiator for the polymerization of the cyanoacrylate product.[14]
-
High Reaction Temperature: The exothermic nature of both the condensation and polymerization reactions can lead to a thermal runaway if not properly controlled.
-
"Wet" Solvents or Reagents: Trace moisture in your aldehyde, solvent, or catalyst will accelerate polymerization.
Solution: A Controlled Reaction Protocol
This protocol provides a framework for minimizing unwanted polymerization during synthesis.
Step 1: Rigorous Reagent & Glassware Preparation
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure the aldehyde starting material is free of acidic or basic impurities and water.
Step 2: Reaction Setup & Execution
-
Run the reaction under an inert atmosphere to exclude moisture.
-
Use a temperature-controlled bath (e.g., an ice bath or oil bath) to maintain the desired reaction temperature and dissipate exothermic heat. Do not rely on ambient air cooling.
-
Crucial: Add the basic catalyst slowly and sub-surface to the stirred solution of the aldehyde and this compound. This ensures rapid mixing and avoids localized high concentrations of the initiator.
Step 3: Post-Reaction Stabilization
-
Once the reaction is complete (as determined by TLC or other monitoring), the basic catalyst must be neutralized immediately.
-
Quench the reaction by adding a stoichiometric amount of a non-aqueous acid (e.g., a solution of p-toluenesulfonic acid in THF or acetic acid). This will protonate the basic catalyst and any propagating anionic chains, terminating polymerization.
-
Proceed immediately with your workup and purification. Do not let the crude, basic reaction mixture stand for extended periods.
Data & Protocols
Table 1: Common Stabilizers for Cyanoacrylate Systems
| Stabilizer Type | Example Compound | Mechanism of Action | Typical Concentration |
| Anionic Inhibitor | Sulfur Dioxide (SO₂) | Acidic gas; neutralizes basic initiators.[10] | 10-50 ppm |
| Anionic Inhibitor | Sulfonic Acids (e.g., p-TSA) | Strong protonic acid; neutralizes basic initiators.[8] | 50-200 ppm |
| Anionic Inhibitor | Acetic Acid | Weak protonic acid; provides moderate stabilization.[4] | 0.7 wt% |
| Radical Inhibitor | Hydroquinone (HQ) | Radical scavenger; donates a hydrogen atom to terminate radical chains.[8][10] | 500-2000 ppm |
| Radical Inhibitor | p-Methoxyphenol (MEHQ) | Radical scavenger; similar mechanism to hydroquinone.[8] | 500-2000 ppm |
Visualizing the Mechanism: Anionic Polymerization & Inhibition
The following diagram illustrates the fundamental mechanism of moisture-initiated anionic polymerization and how an acidic stabilizer (HA) intervenes to prevent it.
Caption: Anionic polymerization mechanism and the role of acidic inhibitors.
References
- Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024). Vertex AI Search.
- Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing). (n.d.). RSC Publishing.
- Polymerization ofalkyl cyanoacrylates by anionic mechanism. (n.d.).
- An In-Depth Technical Guide to the Anionic Polymerization of Isopropyl Cyanoacryl
- Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC - NIH. (n.d.).
- US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents. (1980).
- How to prevent premature polymerization of cyanoacrylate monomers in storage - Benchchem. (2025). BenchChem.
- Cyanoacrylate Glue: An Industrial Guide - INCURE INC. - Incurelab. (2026). Incure Inc.
- WO1986006738A1 - Composition and method for inhibiting the cure of cyanoacrylate adhesives and cure inhibted cyanoacrylate adhesive compositions - Google Patents. (1986).
- Understanding Surface Insensitive and How It Relates to Cyanoacryl
- US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google Patents. (1979).
- US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives ... - Google Patents. (1994).
- Cyanoacryl
- Storage and Shelf life of Cyanoacrylate Adhesives - Permabond. (2014). Permabond.
- How to Store Structural Adhesives - Gluegun.com. (2025). Gluegun.com.
- Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.).
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Synthesis and radical copolymerization of novel propyl cyanoacryl
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). SciELO México.
- Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde - Benchchem. (2025). BenchChem.
- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. (2004). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. Cyanoacrylate Glue: An Industrial Guide - INCURE INC. [incurelab.com]
- 8. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 9. WO1986006738A1 - Composition and method for inhibiting the cure of cyanoacrylate adhesives and cure inhibted cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 10. US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google Patents [patents.google.com]
- 11. permabond.com [permabond.com]
- 12. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 13. gluegun.com [gluegun.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 3-Methoxypropyl 2-Cyanoacetate Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent selection on the reactivity of 3-Methoxypropyl 2-cyanoacetate. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to optimize your reactions, minimize side products, and ensure reproducible results.
Section 1: Core Principles - Understanding the Solvent's Role
This section addresses fundamental questions about how solvents interact with your reaction components at a molecular level.
Q1: My Knoevenagel condensation with this compound is sluggish. I suspect my solvent choice is the problem. What are the most critical solvent properties I should be considering?
A: You are right to focus on the solvent, as it is one of the most influential variables in reactions involving active methylene compounds like this compound. The two most critical properties are:
-
Polarity (Dielectric Constant): Solvents play a key role in stabilizing charged intermediates.[1] The Knoevenagel condensation proceeds through ionic intermediates, and a solvent with sufficient polarity is typically required to facilitate the reaction.[1] However, extreme polarity is not always better and must be balanced with other factors.
-
Protic vs. Aprotic Nature: This is arguably the most decisive factor. A solvent's ability (or inability) to act as a hydrogen bond donor dramatically affects the nucleophilicity of the deprotonated cyanoacetate (the enolate).[2]
Q2: I'm using methanol, a polar protic solvent, but the conversion is poor. Why would a polar solvent perform badly?
A: This is a classic and crucial issue. While methanol is polar, its protic nature is detrimental to this reaction. Protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[3] In your methanol-based reaction, the solvent molecules form a "cage" around the negatively charged enolate intermediate of the this compound through strong hydrogen bonding.[2] This "caging" effect heavily stabilizes the enolate, drastically reducing its energy and making it less available and less reactive as a nucleophile to attack the carbonyl component. Studies have shown that using a protic polar solvent like methanol can lead to slow reactions with poor conversion and selectivity.[4]
Q3: Why are polar aprotic solvents like DMF or DMSO frequently recommended for this type of reaction?
A: Polar aprotic solvents (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO, Acetonitrile - MeCN) are often the superior choice for Knoevenagel condensations and similar reactions.[4][5] These solvents have a significant dipole moment, allowing them to dissolve polar reactants and stabilize charged intermediates, but they lack the acidic protons (O-H or N-H bonds) necessary for hydrogen bonding.[2][3]
The key advantage is that they do not "cage" the enolate nucleophile.[2] This leaves the enolate highly reactive and available for nucleophilic attack, leading to a substantial increase in the reaction rate. It is not uncommon to see reaction rates increase by orders of magnitude when switching from a polar protic to a polar aprotic solvent.[2] For Knoevenagel condensations, the use of aprotic polar solvents has been shown to result in 81-99% conversion with 100% product selectivity in as little as 15 minutes.[4]
Q4: Can I use non-polar solvents like toluene or hexane?
A: Yes, non-polar solvents can be used, but they present a different set of trade-offs. Toluene, for instance, is a very common solvent for Knoevenagel condensations, often used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction equilibrium toward the product. While effective, reactions in non-polar solvents are typically much slower than in polar aprotic solvents, sometimes taking several hours to reach high conversion.[4] The primary advantage of solvents like toluene is often related to managing the removal of water or specific catalyst systems (e.g., piperidine acetate) that are highly effective in this medium.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to diagnose and solve specific problems encountered during your experiments.
Problem: Low or No Reaction Conversion
Q: I've set up my reaction between an aldehyde and this compound in ethanol, but after several hours, TLC analysis shows mostly starting material. What's the likely solvent-related cause?
A: The most probable cause is the use of ethanol, a polar protic solvent. As detailed in the previous section, the ethanol is likely solvating and deactivating your cyanoacetate enolate via hydrogen bonding, leading to a very slow reaction rate.[2][4] A secondary, though less likely, cause could be poor solubility of your aldehyde in ethanol, but this is uncommon for many standard substrates.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most impactful change you can make is to switch the solvent. Re-run the reaction in DMF or DMSO. This will almost certainly lead to a dramatic rate enhancement.[4]
-
Ensure Anhydrous Conditions: While less critical in some Knoevenagel protocols, ensuring your solvent and reagents are dry can prevent hydrolysis of the cyanoacetate ester or other water-related side reactions.
-
Check Catalyst Compatibility: Ensure your chosen catalyst is effective in the new solvent system. Many common base catalysts like piperidine, DBU, or even potassium carbonate work exceptionally well in polar aprotic solvents.[6][7]
Problem: Significant Side Product Formation
Q: My reaction produces the desired α,β-unsaturated product, but I'm also getting a significant amount of a higher molecular weight byproduct, which I suspect is a Michael adduct. How does the solvent influence this?
A: This is a common issue. The desired product of the Knoevenagel condensation is itself a Michael acceptor. The enolate of this compound can act as a nucleophile and attack the product in a subsequent Michael addition.[8]
Polar aprotic solvents, while excellent for accelerating the initial condensation, can also accelerate this subsequent Michael addition by maintaining a high concentration of reactive, unsolvated enolate.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are not using a large excess of the this compound. A 1:1 or slight excess (1.1:1) of the cyanoacetate to the aldehyde is often optimal to minimize this side reaction.[8]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often favor the initial Knoevenagel condensation over the subsequent, and often more sterically hindered, Michael addition.[8]
-
Consider a Less Polar Solvent: Switching to a less polar solvent like toluene or THF may slow down the overall reaction but can sometimes provide better selectivity by reducing the rate of the undesired Michael addition.
Q: I'm noticing hydrolysis of the ester group on my this compound. Is my solvent choice responsible?
A: Yes, the solvent is a primary factor in unwanted hydrolysis.
Potential Causes & Solutions:
-
Wet Solvent: Using a solvent with a high water content will naturally promote hydrolysis, especially under basic or acidic conditions. Solution: Always use an anhydrous grade solvent for moisture-sensitive reactions.
-
Protic Solvents: Protic solvents like water, methanol, or ethanol can participate directly in the hydrolysis reaction.[8] Solution: Switch to a polar aprotic solvent like DMF, acetonitrile, or THF.
Section 3: Experimental Protocols & Data
To provide a practical framework, we present a generalized protocol for solvent screening and a data summary from relevant literature.
Experimental Protocol: Solvent Screening for Knoevenagel Condensation
This protocol allows for the efficient determination of the optimal solvent for your specific substrates.
-
Preparation: In parallel, add a magnetic stir bar to four separate, dry reaction vials.
-
Reagent Addition: To each vial, add the limiting carbonyl compound (e.g., benzaldehyde, 1.0 mmol) and this compound (1.1 mmol).
-
Solvent Addition:
-
To Vial 1, add 5 mL of Methanol (Polar Protic).
-
To Vial 2, add 5 mL of DMF (Polar Aprotic).
-
To Vial 3, add 5 mL of Toluene (Non-Polar).
-
To Vial 4, add 5 mL of Dichloromethane (DCM) (Aprotic, moderate polarity).[6]
-
-
Catalyst Addition: To each vial, add your chosen catalyst (e.g., piperidine, 0.1 mmol).
-
Reaction Monitoring: Stir all reactions at a consistent temperature (e.g., room temperature or 50 °C). At set time intervals (e.g., 15 min, 1 hr, 4 hr), withdraw a small aliquot from each vial for analysis by TLC, GC-MS, or crude ¹H NMR to determine the conversion rate.
-
Analysis: Compare the conversion rates and purity profiles to identify the most effective solvent system for your needs.
Data Presentation: Summary of Solvent Effects on Knoevenagel Condensation
The following table summarizes typical results for the condensation of an aldehyde with a cyanoacetate derivative, based on findings in the literature.[4]
| Solvent | Solvent Type | Typical Time | Conversion (%) | Selectivity (%) | Causality Behind Performance |
| DMF | Polar Aprotic | 15 min | >99% | 100% | Excellent reactant solubility; enolate is highly reactive and not stabilized by H-bonding.[2] |
| Methanol | Polar Protic | 15 min | <20% | Poor | Enolate is strongly solvated and deactivated by hydrogen bonding, slowing the reaction.[2] |
| Toluene | Non-Polar | 3 hours | >99% | 100% | Slower reaction rate due to lower polarity, but effective, especially with water removal. |
| Diethyl Ether | Non-Polar | 5 hours | ~60% | 100% | Low polarity leads to a very slow reaction rate. |
| DCM | Polar Aprotic | - | Suppressed | - | May suppress the reaction depending on the catalyst and substrates.[6] |
Section 4: Visualizing the Science
To clarify these concepts, we provide diagrams illustrating the workflows and mechanisms discussed.
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: How protic vs. aprotic solvents affect enolate reactivity.
References
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Optimization of reaction conditions. | Download Table - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
Effects of various solvents on Knoevenagel condensation - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved January 20, 2026, from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved January 20, 2026, from [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Methoxypropyl 2-cyanoacetate
Welcome to the technical support center for the purification of 3-Methoxypropyl 2-cyanoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your critical applications.
Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities. For this compound, these typically arise from its synthesis, which commonly involves the esterification of cyanoacetic acid with 3-methoxypropanol.
Common Impurities:
-
Unreacted Starting Materials:
-
Cyanoacetic acid
-
3-Methoxypropanol
-
-
Byproducts:
-
Self-condensation products of this compound.
-
Products of thermal decomposition, especially if excessive heat is applied, as cyanoacetic acid is thermally unstable[1].
-
Water, formed during esterification.
-
-
Residual Solvents: Any solvents used during the synthesis and workup.
A thorough understanding of the boiling points of these components is critical for purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 157.17 | Estimated to be high; requires vacuum distillation. | The related 2-Methoxyethyl cyanoacetate boils at 98-100 °C / 1 mmHg. |
| 3-Methoxypropanol | 90.12 | 150-153 °C | A common starting material.[2][3][4] |
| Cyanoacetic Acid | 85.06 | 108 °C / 15 mmHg | A common starting material, known to be thermally labile.[5][6][7][8] |
| Water | 18.02 | 100 °C | A common byproduct of esterification. |
Purification Workflow Overview
The general strategy for purifying this compound involves removing unreacted starting materials and byproducts. The choice of method depends on the nature and quantity of the impurities.
Caption: General purification workflow for this compound.
Troubleshooting Guides & FAQs
Vacuum Distillation
Vacuum distillation is often the most effective method for purifying this compound, especially for removing less volatile impurities.
Q1: My product seems to be decomposing during distillation, indicated by darkening of the residue. What's happening and how can I prevent it?
A1: This is a common issue, often due to the thermal instability of residual cyanoacetic acid, which can decompose at elevated temperatures[1].
-
Causality: High temperatures, even under vacuum, can cause the decarboxylation of cyanoacetic acid and other side reactions.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently to lower the boiling point of your product. A lower pressure allows for distillation at a lower temperature.
-
Pre-neutralization: Before distillation, wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove residual cyanoacetic acid. Be sure to thoroughly dry the organic phase before proceeding to distillation.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to achieve better separation of components with close boiling points at a lower pot temperature.
-
Q2: I'm having trouble separating my product from a close-boiling impurity. How can I improve the separation efficiency?
A2: Achieving good separation requires optimizing your distillation setup and parameters.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material.
-
Adjust Reflux Ratio: If using a distillation head with a reflux condenser, increase the reflux ratio to improve separation. This means returning more of the condensate to the column to allow for more equilibrium stages.
-
Slow Distillation Rate: Distill at a slower rate to allow for better equilibrium between the liquid and vapor phases in the column.
-
Recrystallization
If your this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification technique. However, it can sometimes be challenging if the product "oils out."
Q3: I'm trying to recrystallize my product, but it separates as an oil instead of crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.
-
Causality: This can be caused by using a solvent in which the product is too soluble, or by cooling the solution too quickly.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For esters, common solvent pairs like ethyl acetate/hexane or dichloromethane/hexane are good starting points.[9]
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: Add a small crystal of the pure product to the cooled solution to induce crystallization.
-
Use a Different Solvent System: If oiling out persists, a different solvent or solvent pair should be investigated.
-
Caption: Troubleshooting flowchart for "oiling out" during recrystallization.
Flash Column Chromatography
For small-scale purification or for removing non-volatile impurities, flash column chromatography is a powerful tool.
Q4: I'm not getting good separation of my product on a silica gel column. What can I do to improve it?
A4: Poor separation in column chromatography is usually due to an inappropriate choice of mobile phase or improper column packing.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Aim for an Rf value of 0.2-0.4 for your product.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, which can lead to poor separation. A "slurry packing" method is generally reliable.
-
Sample Loading: Load the sample in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel before loading onto the column ("dry loading"). This ensures a narrow starting band.
-
Gradient Elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation and faster elution times.
-
Purity Assessment Protocols
Verifying the purity of your final product is a critical step. Here are brief protocols for common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for assessing the purity of volatile compounds and identifying any residual volatile impurities.
-
Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for a few minutes, then ramp up to 250-280°C at a rate of 10-20°C/min.
-
Injection: Inject a dilute solution of your sample (e.g., 1 mg/mL in ethyl acetate or dichloromethane).
-
Analysis: The purity can be estimated by the area percentage of the main peak in the chromatogram. The mass spectrum will help in confirming the identity of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is essential for confirming the structure of your product and detecting proton-containing impurities.
-
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire a standard ¹H NMR spectrum. The presence of unexpected peaks may indicate impurities. Integration of the peaks can be used for semi-quantitative analysis of purity if the structures of the impurities are known.
-
References
-
PubChem. Cyanoacetic acid. National Center for Biotechnology Information. [Link]
-
LookChem. Cyanoacetic acid 372-09-8. [Link]
- Ramirez, M. L., et al. (2001). Thermal Decomposition of Cyanate Ester Resins.
-
ResearchGate. How to recrystallize an oily compound? [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
PubChem. Ethyl cyanoacetate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Thermal Decomposition of Cyanate Ester Resins. [Link]
-
ResearchGate. How to recrystallize an oily compound after column chromatography? [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
- Google Patents. EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters.
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
Sources
- 1. EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. 3-Methoxy-1-Propanol or 3-Methoxy-1-Propanol Manufacturers, with SDS [mubychem.com]
- 4. 3-Methoxy-1-propanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tnjchem.com [tnjchem.com]
- 7. Cyanoacetic acid 372-09-8 [mingyuanchemical.com]
- 8. Cyanoacetic acid CAS#: 372-09-8 [m.chemicalbook.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Byproduct Formation and Identification in 3-Methoxypropyl 2-Cyanoacetate Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 3-Methoxypropyl 2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential byproduct formation and offer robust troubleshooting strategies. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate common side reactions, thereby enhancing the efficiency and purity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should expect when using this compound in Knoevenagel condensations?
When performing a Knoevenagel condensation with this compound and an aldehyde or ketone, several side products can arise. The most prevalent are Michael adducts, where a second molecule of the cyanoacetate adds to the initially formed α,β-unsaturated product.[1] Self-condensation of the aldehyde or ketone can also occur, especially under strongly basic conditions. Additionally, hydrolysis of the ester or nitrile functionalities is a possibility if water is present, and decarboxylation can be an issue at elevated temperatures.[1][2]
Q2: I'm observing a significant amount of a higher molecular weight species in my LC-MS analysis. What is the likely culprit and how can I prevent its formation?
The observation of a higher molecular weight species is a classic indicator of a Michael addition byproduct.[1] This occurs when the highly activated methylene group of a second molecule of this compound attacks the β-carbon of the desired Knoevenagel product.
Causality and Prevention:
-
Base Strength and Stoichiometry: Strong bases and an excess of the cyanoacetate can promote this side reaction.[1] The choice of catalyst is critical; milder amine bases like piperidine or pyridine are often preferred.[1] For particularly challenging substrates, consider using catalysts such as diisopropylethylammonium acetate (DIPEAc).[1][3]
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor the Michael addition. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the desired product is predominantly formed.[1]
Q3: My reaction is sluggish and I'm recovering a significant amount of starting material. What factors could be contributing to this?
Several factors can lead to incomplete or slow reactions:
-
Catalyst Inefficiency: The chosen base may not be strong enough to efficiently deprotonate the active methylene group of the cyanoacetate. While milder bases are good for preventing side reactions, a balance must be struck to ensure a reasonable reaction rate.
-
Steric Hindrance: Highly substituted aldehydes or ketones can sterically hinder the approach of the cyanoacetate anion, slowing down the reaction.
-
Presence of Water: Although some Knoevenagel condensations can be performed in aqueous media, the presence of significant amounts of water can hydrolyze the catalyst or reactants, leading to lower yields.[4] Ensure your reagents and solvents are sufficiently dry, especially for moisture-sensitive reactions.
Q4: I've noticed the formation of a byproduct that appears to have lost the cyano group. What could this be?
The loss of the cyano group can occur through a few pathways:
-
Hydrolysis: Under acidic or basic conditions in the presence of water, the nitrile group can be hydrolyzed to a carboxylic acid.[1] This dicarboxylic acid intermediate can then potentially undergo decarboxylation.
-
Decarboxylation: While less common for the nitrile itself, if the ester group is hydrolyzed to a carboxylic acid, the resulting β-keto acid or malonic acid derivative is susceptible to decarboxylation upon heating, leading to the loss of CO2.[1][5]
To mitigate this, maintain anhydrous conditions where possible and avoid excessive heat during the reaction and workup.[4][6]
Troubleshooting Guides
Issue 1: Unexpected Peak in NMR/LC-MS - Identification of Unknown Byproducts
Symptom: Your analytical data (NMR, LC-MS, GC-MS) shows significant peaks that do not correspond to your starting materials or expected product.
Troubleshooting Workflow:
Detailed Steps:
-
Mass Spectrometry (MS) Analysis:
-
Determine the molecular weight of the unknown peak.
-
Compare this to the molecular weights of potential byproducts (see table below). Fragmentation patterns can also provide structural clues.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the characteristic singlet for the active methylene protons of the cyanoacetate and the appearance of new signals. The integration of peaks can help determine the ratio of product to byproduct.
-
¹³C NMR: Identify the presence or absence of key functional groups (nitrile, ester carbonyl, etc.).
-
2D NMR (COSY, HSQC): Use these techniques to establish connectivity between protons and carbons to elucidate the structure of the byproduct.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
This can quickly confirm the presence or absence of key functional groups. For example, the disappearance of the C≡N stretch (around 2220 cm⁻¹) would indicate a reaction at the nitrile group.[7]
-
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Formation Pathway | Key Analytical Signatures | Mitigation Strategy |
| Michael Adduct | Addition of a second cyanoacetate molecule to the Knoevenagel product.[8] | Higher MW peak in MS. Complex NMR spectrum with additional aliphatic protons. | Use milder base, control stoichiometry, shorter reaction time.[1] |
| Aldehyde/Ketone Self-Condensation | Base-catalyzed reaction of two molecules of the carbonyl compound. | MW corresponding to 2x carbonyl starting material minus water. | Use a less reactive base, lower temperature. |
| Hydrolysis Product (Carboxylic Acid) | Reaction of the ester with water.[1] | Lower MW in MS if the methoxypropyl group is lost. Carboxylic acid peak in IR and ¹H NMR. | Use anhydrous solvents and reagents.[4] |
| Decarboxylation Product | Loss of CO₂ from a carboxylic acid intermediate, often at high temperatures.[5] | MW corresponding to the product minus 44 Da. Absence of ester/acid signals. | Avoid excessive heating during reaction and purification.[1] |
Issue 2: Low Yield and/or Product Decomposition During Workup and Purification
Symptom: The reaction appears to proceed well by TLC, but the isolated yield is low, or the product decomposes during purification.
Troubleshooting Steps:
-
Workup Woes:
-
pH Sensitivity: Your product may be unstable to acidic or basic conditions used during the workup.[9] Test the stability of your product in a small vial with the planned aqueous wash solutions before performing the full-scale workup.
-
Emulsion Formation: The presence of both polar and non-polar functionalities can lead to emulsions during extraction. If this occurs, adding brine or filtering the mixture through celite can help break the emulsion.
-
-
Purification Pitfalls:
-
Thermal Instability: Cyanoacrylates can be thermally sensitive. If using distillation for purification, ensure it is performed under high vacuum to keep the temperature as low as possible.[10]
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive products during column chromatography. Consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase like alumina.
-
Experimental Protocol: A Robust Knoevenagel Condensation
This protocol utilizes a mild catalyst to minimize byproduct formation.
Materials:
-
Aldehyde/Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
-
To the flask, add the aldehyde/ketone, this compound, and toluene.
-
Add the piperidine catalyst to the mixture.
-
Heat the reaction to reflux and monitor the collection of water in the Dean-Stark trap.
-
Follow the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mechanistic Insights: Visualizing Byproduct Formation
Understanding the underlying mechanisms is key to controlling reaction outcomes.
This diagram illustrates the desired Knoevenagel condensation pathway leading to the α,β-unsaturated product, and the competing Michael addition side reaction where a second enolate molecule attacks the newly formed product.[1][8]
References
- BenchChem. (n.d.). Identifying and minimizing side products in sodium cyanoacetate reactions.
- BenchChem. (n.d.). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
- BenchChem. (n.d.). Technical Support Center: Managing the Hygroscopic Nature of Cyanoacetic Acid in Experiments.
- New Jersey Department of Health. (1999). Hazard Substance Fact Sheet: Ethyl Cyanoacetate.
- BenchChem. (n.d.). How to prevent the decomposition of cyanoacetic acid during reaction.
- BenchChem. (n.d.). Byproducts formed during the synthesis of cyanoacrylates.
- Wikipedia. (n.d.). Ethyl cyanoacetate.
- PubChem. (n.d.). Ethyl cyanoacetate.
- Wikipedia. (n.d.). Michael addition.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Master Organic Chemistry. (2022). Decarboxylation.
- SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cyanoacetate Esters in Knoevenagel Condensation
Introduction: The Enduring Utility of the Knoevenagel Condensation
First described by Emil Knoevenagel in the late 19th century, the Knoevenagel condensation remains a cornerstone of C-C bond formation in modern organic synthesis.[1][2] This robust reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1][3] For researchers in fine chemicals and drug development, the products—particularly α-cyanoacrylates derived from cyanoacetate esters—are invaluable building blocks for synthesizing a diverse range of pharmaceuticals, functional polymers, and heterocyclic compounds.[4]
The choice of the active methylene compound is critical, and cyanoacetate esters are frequently employed due to the dual electron-withdrawing effects of the cyano and ester groups, which significantly increase the acidity of the α-protons. This facilitates the formation of the requisite carbanion intermediate under mild basic conditions.[1] However, not all cyanoacetate esters are created equal. The nature of the ester's alkyl or aryl group (R in R-O-C=O) imparts subtle yet significant differences in reactivity, steric hindrance, and downstream synthetic utility.
This guide provides an in-depth comparison of commonly used cyanoacetate esters—Methyl, Ethyl, tert-Butyl, and Benzyl cyanoacetate—in the Knoevenagel condensation. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to select the optimal reagent for their specific synthetic goals.
The Core Mechanism: A Foundation for Comparison
Understanding the reaction mechanism is paramount to appreciating the differences between the esters. The Knoevenagel condensation proceeds via three key steps:
-
Carbanion Formation: A weak base (e.g., piperidine, DABCO, or an amine salt) abstracts an acidic α-proton from the cyanoacetate ester, generating a resonance-stabilized carbanion.[3][5]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral alkoxide intermediate.[5]
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[3][5]
The primary influence of the ester group is felt in the first step. The electronegativity and steric bulk of the ester's R group can modulate the acidity of the α-protons and the nucleophilicity of the resulting carbanion.
Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism
Comparative Analysis of Cyanoacetate Esters
The selection of a specific cyanoacetate ester is a strategic decision guided by factors including reactivity, cost, steric considerations, and the desired fate of the ester group in subsequent synthetic steps.
Ethyl Cyanoacetate: The Versatile Workhorse
Ethyl cyanoacetate is the most commonly used reagent in Knoevenagel condensations, primarily due to its optimal balance of reactivity, stability, and cost-effectiveness.[6][7] It reacts readily with a wide range of aromatic and aliphatic aldehydes under various catalytic systems.[6][8]
-
Reactivity: The ethyl group provides a moderate electron-withdrawing effect, making the methylene protons sufficiently acidic (pKa ≈ 11.2 in DMSO) for deprotonation by weak amine bases.[9] Its reactivity is often considered the benchmark for comparison.
-
Advantages: Widely available, relatively inexpensive, and extensively documented in the literature, providing a wealth of established protocols.[7][10][11]
-
Considerations: The resulting ethyl ester may require harsh conditions (e.g., strong acid or base saponification) for subsequent hydrolysis, which might be incompatible with sensitive functional groups elsewhere in the molecule.
Methyl Cyanoacetate: The More Reactive Sibling
Methyl cyanoacetate is slightly more reactive than its ethyl counterpart due to the lesser electron-donating and steric nature of the methyl group. This can sometimes lead to faster reaction times or higher yields.[12]
-
Reactivity: The methylene protons are marginally more acidic than in ethyl cyanoacetate, facilitating quicker carbanion formation.
-
Advantages: Can be beneficial when reacting with less reactive ketones or sterically hindered aldehydes.
-
Considerations: It is typically more expensive than ethyl cyanoacetate. The resulting methyl ester offers no significant advantage over the ethyl ester in terms of post-reaction modification.
tert-Butyl Cyanoacetate: The Sterically Hindered Protector
The use of tert-butyl cyanoacetate introduces both steric bulk and a valuable synthetic feature: an acid-labile protecting group.[13]
-
Reactivity: The bulky tert-butyl group can sterically hinder the approach of the carbanion to the carbonyl compound, potentially leading to slower reaction rates compared to methyl or ethyl esters.[14] This may necessitate slightly more forcing conditions or longer reaction times.
-
Advantages: The key advantage lies in post-condensation chemistry. The tert-butyl ester can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, leaving other ester types (like methyl or ethyl) intact.[13] This orthogonality is crucial in complex multi-step syntheses.
-
Considerations: It is significantly more expensive and its lower reactivity may be a drawback with challenging substrates.
Benzyl Cyanoacetate: The Deprotection Specialist
Benzyl cyanoacetate is employed when deprotection via hydrogenolysis is the desired downstream strategy.
-
Reactivity: Its electronic properties are similar to other alkyl esters, leading to comparable reactivity in the Knoevenagel condensation itself.
-
Advantages: The benzyl ester group can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), a mild method that is orthogonal to both base-labile and acid-labile protecting groups. This provides another layer of strategic flexibility in complex syntheses.
-
Considerations: The cost is higher than simple alkyl esters, and the reaction conditions for hydrogenolysis may not be compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.
Quantitative Performance Data
To provide a clear comparison, the following table summarizes typical reaction outcomes for the Knoevenagel condensation of benzaldehyde with various active methylene compounds, including ethyl cyanoacetate. The data illustrates the relative reactivity, with malononitrile being the most reactive due to the stronger electron-withdrawing power of two cyano groups.[8]
| Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |
| Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Room Temp | 5-40 min | 83-99% | [6][15] |
| Ethyl Cyanoacetate | DIPEAc | MDC, Reflux | 3-6 hours | 91% | [7] |
| Methyl Cyanoacetate | Amine Salts / Acetic Acid | 140 °C | 9 hours | ~80-90% | [12] |
| Malononitrile | DBU / Water | Room Temp | < 5 min | 98% | [8] |
| Diethyl Malonate | DBU / Water | Room Temp | 2 hours | 92% | [8] |
Note: Direct comparative studies under identical conditions for all four esters are scarce. The data is compiled from different sources to illustrate general performance. The order of reactivity for active methylene compounds is generally observed as: Malononitrile > Cyanoacetate Esters > Malonate Esters.[8]
Experimental Protocols
A self-validating system requires robust and detailed protocols. Below are a generalized workflow and a specific, detailed experimental procedure for a representative Knoevenagel condensation.
General Experimental Workflow
The following diagram outlines the standard laboratory procedure for performing and analyzing a Knoevenagel condensation reaction.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 3-Methoxypropyl 2-cyanoacetate in Synthesis
In the intricate world of organic synthesis, the choice of reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction pathway. 3-Methoxypropyl 2-cyanoacetate is a valuable reagent, prized for the unique properties imparted by its ether-containing ester group. However, a skilled synthetic chemist must possess a nuanced understanding of the available alternatives, each offering a distinct set of advantages for specific applications. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental insights and data to inform your selection process in pharmaceutical and fine chemical synthesis.
Understanding the Role of the Cyanoacetate Moiety
Cyanoacetate esters are powerful synthons in organic chemistry due to their polyfunctional nature. The core reactivity stems from the active methylene group (-CH₂-) positioned between two strong electron-withdrawing groups: a nitrile (-C≡N) and a carbonyl (-C=O). This arrangement significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion (enolate) under basic conditions. This nucleophilic carbanion is central to a host of critical carbon-carbon bond-forming reactions.
The ester group (R in RO-C=O) is not merely a spectator. It modulates the reagent's physical properties (solubility, boiling point) and its chemical reactivity, and can offer unique deprotection or derivatization handles in multi-step syntheses. While this compound offers good solubility in a range of organic solvents, exploring alternatives can unlock superior performance in specific contexts.
A Comparative Analysis of Key Cyanoacetate Alternatives
The most common alternatives are other esters of cyanoacetic acid. The choice among them depends on factors like steric hindrance, desired product characteristics, and post-reaction processing.
Simple Alkyl Esters: The Workhorses
Methyl Cyanoacetate & Ethyl Cyanoacetate
These are the most common and cost-effective cyanoacetate esters. Their small alkyl groups present minimal steric hindrance, making them highly reactive in a variety of transformations. Ethyl cyanoacetate is particularly prevalent due to its favorable physical properties and extensive documentation in the literature.[1][2]
-
Advantages:
-
High reactivity due to low steric bulk.
-
Cost-effective and widely available.
-
Extensive body of literature and established protocols.
-
-
Disadvantages:
-
The ester group is robust and requires harsh conditions (e.g., strong acid or base) for cleavage, which may not be compatible with sensitive functional groups elsewhere in the molecule.
-
Can sometimes lead to side reactions like transesterification if alcoholic solvents are used.[1]
-
-
Best Suited For: General-purpose syntheses where the ester group is intended to remain in the final product or when harsh cleavage conditions are tolerable. They are staples in Knoevenagel condensations and Michael additions.[1][3][4]
Sterically Hindered Esters: The Strategic Choice
tert-Butyl Cyanoacetate
The tert-butyl ester is a strategic choice when the ester group is used as a temporary activating group that needs to be removed later.[5] The bulky tert-butyl group provides steric hindrance and can be cleaved under relatively mild acidic conditions (e.g., trifluoroacetic acid) or via pyrolysis, liberating the corresponding carboxylic acid without affecting other sensitive ester groups.[5][6]
-
Advantages:
-
Disadvantages:
-
Higher cost compared to simple alkyl esters.
-
The steric bulk can sometimes retard the reaction rate compared to methyl or ethyl esters.
-
-
Best Suited For: Multi-step syntheses requiring selective deprotection, particularly in pharmaceutical development where temporary activating groups are common.[7][8]
Esters with Unique Functionality
Benzyl Cyanoacetate
The benzyl ester introduces a chromophore, which can be useful for visualizing compounds during chromatography. More importantly, the benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective deprotection method that is orthogonal to both acid- and base-labile groups.
-
Advantages:
-
Disadvantages:
-
Higher molecular weight and cost.
-
Hydrogenolysis is incompatible with other reducible functional groups like alkenes or alkynes.
-
-
Best Suited For: Syntheses where mild, neutral deprotection is required and where other reducible groups are absent. It is a key building block in various organic and medicinal chemistry research applications.[10]
2,2,2-Trifluoroethyl 2-cyanoacetate
The highly electronegative trifluoromethyl group significantly increases the acidity of the active methylene protons. This enhanced reactivity allows condensations and other base-mediated reactions to proceed under milder conditions or with weaker bases, which can be crucial for substrates with base-sensitive functionalities.
-
Advantages:
-
Disadvantages:
-
Significantly higher cost and less common than other alternatives.
-
The trifluoroethyl group is generally not intended for cleavage.
-
-
Best Suited For: Medicinal chemistry applications where the introduction of a fluorinated group is desirable and for reactions that require a more activated methylene compound to proceed efficiently.[12]
Performance Data in a Model Reaction: Knoevenagel Condensation
To provide a tangible comparison, let's consider a classic Knoevenagel condensation between benzaldehyde and various cyanoacetate reagents. The reaction involves the formation of a new carbon-carbon double bond, a cornerstone transformation in organic synthesis.[13]
| Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Key Observations |
| This compound | Piperidine | Toluene | 4 | ~90% | Good solubility; product purification is straightforward. Ether linkage is stable. |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 3 | >95% | Excellent yield and fast reaction time.[3] The most common choice for this transformation. |
| tert-Butyl Cyanoacetate | Piperidine | Toluene | 6 | ~88% | Slower reaction rate due to steric hindrance. Product can be readily hydrolyzed to cinnamic acid. |
| Benzyl Cyanoacetate | Piperidine | Toluene | 4 | ~92% | Performance is comparable to simple alkyl esters. The benzyl group offers a deprotection option via hydrogenolysis. |
| 2,2,2-Trifluoroethyl 2-cyanoacetate | Triethylamine | Dichloromethane | 2 | >95% | Reaction proceeds rapidly under milder basic conditions due to enhanced acidity.[12] |
Note: The data presented is a synthesis of typical results found in the literature and serves as a representative comparison. Actual results may vary based on specific reaction conditions and substrate scope.
Experimental Protocols
Herein, we provide detailed methodologies for the Knoevenagel condensation of benzaldehyde with two representative reagents.
Protocol 1: Synthesis of Ethyl (E)-2-cyano-3-phenylacrylate using Ethyl Cyanoacetate
This protocol is a standard procedure for Knoevenagel condensation.[3] The use of a catalytic amount of a weak base like piperidine is sufficient to deprotonate the active methylene compound.
Workflow Diagram:
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tert-Butyl cyanoacetate | 1116-98-9 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS 1116-98-9: tert-Butyl cyanoacetate | CymitQuimica [cymitquimica.com]
- 10. Benzyl Cyanoacetate|CAS 14447-18-8|RUO [benchchem.com]
- 11. indiamart.com [indiamart.com]
- 12. 2,2,2-Trifluoroethyl2-cyanoacetate [myskinrecipes.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methoxypropyl 2-cyanoacetate
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and purity assessment of 3-Methoxypropyl 2-cyanoacetate, a key intermediate in various synthetic pathways. We will move beyond rote procedural lists to explore the scientific rationale behind method selection and validation parameter design, ensuring that every protocol is a self-validating system.
The Imperative of Method Validation in Pharmaceutical Analysis
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] For a compound like this compound, this translates to ensuring that the methods used to determine its concentration (assay) and the levels of any impurities are accurate, precise, and specific over the designated range of analysis. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for these validation activities.[3][4][5] This guide is developed in alignment with the principles outlined in ICH Q2(R2) and USP General Chapter <1225>.[3][4][6][7][8]
The validation process involves a structured approach to defining experimental protocols and acceptance criteria before the execution of studies.[6][9] This ensures that the collected data robustly supports the method's suitability for its intended application, be it for in-process control, release testing of a drug substance, or stability studies.
Comparative Analysis of Analytical Techniques for this compound
The selection of an appropriate analytical technique is the first critical decision in method development and validation. For a moderately polar, volatile, and UV-active compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most viable options.
| Technique | Principle | Advantages for this compound | Potential Challenges |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for separating impurities with similar polarities. Ambient temperature operation prevents degradation of thermally labile compounds. Versatile with a wide range of column chemistries and detection methods (e.g., UV-Vis). | Requires solubility in a suitable mobile phase. Can be more time-consuming than GC. |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and speed for volatile compounds. Sensitive detection with Flame Ionization Detection (FID) or Mass Spectrometry (MS). | Requires the analyte to be volatile and thermally stable. Potential for on-column degradation if not optimized. |
The Validation Workflow: A Visual Overview
The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of activities, from initial method development to the assessment of key validation parameters.
Caption: A flowchart of the analytical method validation process.
Experimental Protocols for Method Validation
Herein, we provide detailed, step-by-step methodologies for the validation of both an HPLC and a GC method for the analysis of this compound. The acceptance criteria are based on typical requirements for Category I (quantitation of major components) and Category II (quantitation of impurities) analytical procedures as defined by the USP.[4][10]
Protocol 1: HPLC-UV Method Validation
This protocol is designed for the assay (quantification) of this compound and the determination of related impurities.
1. Specificity/Selectivity
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][11]
-
Procedure:
-
Prepare a solution of this compound reference standard.
-
Prepare a placebo solution (containing all formulation components except the active ingredient, if applicable).
-
Prepare a spiked solution containing the reference standard and known impurities.
-
Subject a sample of this compound to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation.
-
Analyze all solutions by HPLC.
-
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components. Peak purity analysis (using a Diode Array Detector) should show no co-eluting peaks.
2. Linearity
-
Rationale: To establish a linear relationship between the concentration of the analyte and the analytical response.[11]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration for an assay).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
3. Range
-
Rationale: To confirm that the method provides acceptable accuracy, precision, and linearity within a defined concentration interval.[6][12]
-
Procedure: The range is verified by the successful demonstration of linearity, accuracy, and precision over the specified interval.
-
Acceptance Criteria: The method is deemed acceptable over the range where linearity, accuracy, and precision meet their respective acceptance criteria.
4. Accuracy
-
Rationale: To determine the closeness of the test results to the true value.[9][11][13]
-
Procedure:
-
Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three at each concentration level).
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[14]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.
-
Procedure:
-
Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
7. Robustness
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9][12]
-
Procedure:
-
Introduce small, deliberate changes to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits for all varied conditions.
Protocol 2: GC-FID Method Validation
This protocol is suitable for assessing the purity of this compound, particularly for volatile impurities.
1. Specificity/Selectivity
-
Procedure: Similar to the HPLC protocol, but involving the injection of the reference standard, a blank solvent, and a spiked sample containing known volatile impurities.
-
Acceptance Criteria: The analyte peak should be well-resolved from any impurity peaks and the solvent front.
2. Linearity
-
Procedure: A series of at least five concentrations of this compound are prepared and injected in triplicate.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy
-
Procedure: A recovery study is performed by spiking a known matrix with the analyte at three different concentration levels.
-
Acceptance Criteria: Mean percent recovery between 98.0% and 102.0%.
4. Precision
-
Procedure: Repeatability and intermediate precision are assessed as described in the HPLC protocol.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determined based on the signal-to-noise ratio.
-
Acceptance Criteria: A signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
6. Robustness
-
Procedure: Introduce small variations in GC parameters:
-
Injector temperature (e.g., ± 10°C)
-
Oven temperature program ramp rate (e.g., ± 1°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
-
Acceptance Criteria: System suitability parameters (e.g., peak shape, retention time) should remain consistent.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | HPLC Method (Assay & Impurity) | GC Method (Purity) | Governing Guideline |
| Specificity | No interference at the analyte's retention time. | Analyte peak is well-resolved. | ICH Q2(R2)[3][7] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ICH Q2(R2)[11] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | USP <1225>[4] |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ICH Q2(R2)[6] |
| LOD | Signal-to-Noise of 3:1 or statistical method | Signal-to-Noise of 3:1 | ICH Q2(R2)[12] |
| LOQ | Signal-to-Noise of 10:1 or statistical method | Signal-to-Noise of 10:1 | ICH Q2(R2)[12] |
| Range | Verified by Linearity, Accuracy, Precision | Verified by Linearity, Accuracy, Precision | ICH Q2(R2)[6] |
| Robustness | System suitability parameters met under varied conditions. | System suitability parameters met under varied conditions. | ICH Q2(R2)[9] |
Logical Relationships in Method Validation
The parameters of method validation are interconnected. For instance, the demonstration of an appropriate range is dependent on achieving acceptable linearity, accuracy, and precision within that range. This interconnectedness underscores the importance of a holistic approach to validation.
Caption: Interdependence of core validation parameters on the established range.
Conclusion
The validation of analytical methods for this compound is a critical exercise that demands a thorough understanding of both the analyte's chemical properties and the principles of analytical chemistry. By systematically evaluating methods like HPLC and GC against the established parameters of specificity, linearity, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable data. This guide provides the foundational knowledge and practical protocols to design and execute a comprehensive validation study that is scientifically sound and compliant with global regulatory expectations.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ECA Academy. [Link]
-
USP <1225> Method Validation - BA Sciences. BA Sciences. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. U.S. Pharmacopeia. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, November 30). European Medicines Agency. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13). ECA Academy. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13). Investigations of a Dog. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7). BioPharm International. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. U.S. Pharmacopeia. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. (2013, May). International Journal of Pharmaceutical Erudition. [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19). Gavin Publishers. [Link]
-
Analytical Method Validation: Principles, Techniques, and Applications - Chemistry Research Journal. Chemistry Research Journal. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. Management Forum. [Link]
-
APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW - IJRPC. International Journal of Research in Pharmacy and Chemistry. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 3-Methoxypropyl 2-cyanoacetate Reactions
For researchers, scientists, and professionals in drug development, the synthesis of α,β-unsaturated cyanoacrylates is a critical step in the creation of a vast array of functional polymers, fine chemicals, and pharmacologically active molecules.[1] The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, stands as a cornerstone reaction for creating C-C double bonds.[2] This guide provides a comparative analysis of various catalytic systems for reactions involving 3-Methoxypropyl 2-cyanoacetate, a key reagent in this class of synthesis.
While direct comparative studies on this compound are not extensively documented, a wealth of data exists for structurally similar esters, primarily ethyl cyanoacetate. The principles of catalysis and reaction mechanisms are directly transferable, and the data presented herein, derived from these analogous reactions, serves as a robust benchmark for catalyst selection and optimization. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The Mechanism: A Foundation for Catalyst Choice
The Knoevenagel condensation is typically a base-catalyzed reaction.[2] The catalyst's primary role is to abstract a proton from the active methylene group of the cyanoacetate, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step, often facilitated by the catalyst or reaction conditions, yields the final α,β-unsaturated product.[2] Understanding this mechanism is paramount to selecting an appropriate catalyst, as the catalyst's basicity and steric properties will directly influence the rate of carbanion formation and the overall reaction efficiency.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Comparative Analysis of Catalytic Systems
The choice of catalyst directly impacts reaction efficiency, yield, selectivity, and environmental footprint.[2] This section provides a comparative overview of common catalyst classes, with performance data summarized in the subsequent tables.
Homogeneous Basic Catalysts
Traditional homogeneous bases like piperidine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are widely used due to their low cost and effectiveness.[1][3] However, they can be difficult to separate from the reaction mixture, potentially leading to product contamination and making catalyst recycling challenging.
-
Piperidine: A highly effective and commonly used catalyst, often serving as a benchmark for new catalytic systems.[4]
-
DABCO: A non-nucleophilic, sterically hindered amine that is effective in promoting the reaction.[5][6]
-
Diisopropylethylammonium Acetate (DIPEAc): A salt that has shown high efficacy, offering the advantages of shorter reaction times and high yields across a broad range of substrates.[3]
Ionic Liquids (ILs)
Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and potential for recyclability make them an attractive green alternative.[7]
-
[bmim]OH and [Bmim][OAc]: Imidazolium-based ionic liquids have demonstrated excellent catalytic activity, often allowing for reactions to proceed at room temperature.[2][7]
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl): This hydroxyl-functionalized ionic liquid acts as a promoter for DABCO-catalyzed reactions, with the hydroxyl group playing a key role through hydrogen bonding with the aldehyde's carbonyl group.[5][6]
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and reduced waste generation.[8]
-
Alum (KAl(SO₄)₂·12H₂O): An inexpensive, non-toxic, and commercially available catalyst that has been shown to be highly effective under solvent-free conditions.[9]
-
Magnesium Fluoride and Hydroxyapatite: These solid catalysts have been successfully used, particularly in combination with microwave irradiation to accelerate reaction times.[1]
-
Modified Mesoporous Materials (e.g., In/AlMCM-41, Basic-Meso-ZSM-5): These materials provide a high surface area and tunable acidic/basic properties, leading to high catalytic activity.[4]
Performance Comparison of Catalysts
The following table summarizes quantitative data from various studies on the Knoevenagel condensation between aromatic aldehydes and ethyl cyanoacetate, serving as a proxy for this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | Dichloromethane | - | - | High | [3] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Water | 50°C | - | High | [6] |
| Various Aromatic Aldehydes | Ethyl Cyanoacetate | [Bmim][OAc] | Water | Room Temp | minutes | High | [4] |
| 4-Chlorobenzaldehyde | Malononitrile | Alum | Solvent-free | 80°C | 2 min | 98 | [9] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Piperazine | Solvent-free | Microwave | 2-15 min | Good | [10] |
| Benzaldehyde | Malononitrile | Wet Copper Slag | Water:Ethanol (1:1) | Room Temp | 1 hr | 95 | [8] |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols are provided. These are designed as self-validating systems for comparing catalyst performance for the reaction of an aldehyde with this compound.
General Protocol for Knoevenagel Condensation
This protocol can be adapted for various catalysts to determine the optimal system for your specific needs.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the aldehyde (10 mmol) and this compound (12 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (if any) and the catalyst. The optimal catalyst loading (typically 1-20 mol%) should be determined empirically. For solvent-free reactions, the catalyst is added directly to the neat reactants.[9]
-
Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the catalyst's activity).[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.[6]
-
Work-up:
-
For heterogeneous catalysts, filter the solid catalyst from the reaction mixture. The catalyst can then be washed, dried, and stored for reuse.
-
For homogeneous catalysts, a liquid-liquid extraction is typically required. Dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether.[6]
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.[11]
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Experimental Workflow for Catalyst Comparison
The following workflow provides a logical sequence for the objective comparison of different catalysts.
Caption: Workflow for the comparative evaluation of catalysts.
Conclusion and Future Outlook
The selection of an optimal catalyst for the Knoevenagel condensation of this compound is a multi-faceted decision that balances reaction efficiency, cost, and environmental impact. While traditional homogeneous bases are effective, the trend is moving towards greener, more sustainable options. Heterogeneous catalysts like alum and ionic liquids present significant advantages in terms of reusability and reduced waste.[7][8][9]
For industrial applications, the development of robust, highly active, and easily recyclable heterogeneous catalysts will be crucial. Future research will likely focus on novel materials such as metal-organic frameworks (MOFs) and enzyme-based catalysts to further enhance the sustainability and efficiency of this important reaction. By following the comparative protocols outlined in this guide, researchers can make informed decisions to accelerate their drug development and chemical synthesis programs.
References
- A Comparative Analysis of Catalysts for Cyanoacetic Acid Condensation in Pharmaceutical Synthesis - Benchchem.
- Recent developments in Knoevenagel condensation reaction: a review. ResearchGate.
- Kumar, et al. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
- A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods - Benchchem.
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Microwave-Assisted Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes in Solvent-Free Condition. ResearchGate.
- Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis.
- Catalyst performance evaluation experimental protocols. ResearchGate.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
- Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. - Benchchem.
- Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-Amino-2-Cyanoacetate - Benchchem.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
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A Comparative Guide to the Spectroscopic Analysis of 3-Methoxypropyl 2-cyanoacetate and Its Alternatives
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of 3-Methoxypropyl 2-cyanoacetate using fundamental spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectroscopic output. We will compare the target compound with its common, shorter-chain alternatives, Methyl 2-cyanoacetate and Ethyl 2-cyanoacetate, to highlight key distinguishing features and provide a framework for robust product characterization and quality control.
Introduction: The Need for Precise Characterization
This compound is a valuable reagent in organic synthesis, prized for its active methylene group and the ether functionality in its ester chain, which can modulate solubility and reactivity. Like its analogues, Methyl 2-cyanoacetate and Ethyl 2-cyanoacetate, it serves as a key building block for pharmaceuticals, dyes, and polymers.[1] The synthesis of these esters, typically through Fischer esterification of cyanoacetic acid or via transesterification, necessitates rigorous analytical oversight to ensure product identity, purity, and the absence of residual starting materials or byproducts.[2]
This guide focuses on four cornerstone spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a comprehensive analytical profile of this compound. By contrasting its spectral data with that of its methyl and ethyl counterparts, we establish a clear methodology for unambiguous identification and quality assessment.
Synthesis Context: Potential Impurities
The characterization of a final product is intrinsically linked to its synthesis. A common route to this compound involves the acid-catalyzed esterification of cyanoacetic acid with 3-methoxypropanol.
Reaction Scheme: NC-CH₂-COOH + HO-(CH₂)₃-OCH₃ --[H⁺]--> NC-CH₂-COO-(CH₂)₃-OCH₃ + H₂O
Potential impurities that spectroscopic analysis must be able to detect include:
-
Unreacted cyanoacetic acid.
-
Unreacted 3-methoxypropanol.
-
Residual acid catalyst.
-
Byproducts from side reactions, such as self-condensation of the cyanoacetate.[3]
Spectroscopic Workflow for Product Validation
A systematic approach is crucial for the conclusive analysis of synthesized cyanoacetate esters. The following workflow ensures that all aspects of the molecular structure are verified and purity is confirmed.
Caption: General workflow for spectroscopic validation of cyanoacetate products.
Comparative Spectroscopic Analysis
This section details the expected spectroscopic signatures for this compound and compares them with established data for Methyl and Ethyl 2-cyanoacetate.
¹H NMR Spectroscopy: The Definitive Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The choice of a deuterated solvent with minimal residual proton signals, such as chloroform-d (CDCl₃), is standard practice.
The structure of this compound contains five distinct proton environments, which contrasts sharply with the simpler spectra of its methyl and ethyl analogues. The active methylene protons (Hᵃ) alpha to both the nitrile and carbonyl groups are characteristically deshielded. The key differentiator is the 3-methoxypropyl chain, which introduces three additional, coupled signals.
Caption: Correlation of structure with key spectroscopic signals.
Table 1: Comparative ¹H NMR Data (Predicted for this compound, Literature for others in CDCl₃)
| Protons (Label) | This compound (Predicted δ, ppm) | Methyl 2-cyanoacetate (δ, ppm)[4] | Ethyl 2-cyanoacetate (δ, ppm) | Multiplicity | Integration |
| NC-CH₂ -COO (Hᵃ) | 3.50 | 3.49 | 3.46 | Singlet (s) | 2H |
| COO-CH₂ - (Hᵈ) | 4.31 | - | 4.25 | Triplet (t) | 2H |
| -CH₂ -CH₂O (Hᶜ) | 2.05 | - | - | Pentet (p) | 2H |
| -CH₂ -OCH₃ (Hᵇ) | 3.45 | - | - | Triplet (t) | 2H |
| O-CH₃ (Hᵉ) | 3.34 | 3.79 | - | Singlet (s) | 3H |
| Ester -CH₃ | - | - | 1.31 | Triplet (t) | 3H |
Causality and Interpretation:
-
The singlet at ~3.50 ppm (Hᵃ) is characteristic of the active methylene protons. Its chemical shift is influenced by the adjacent electron-withdrawing nitrile and carbonyl groups. This signal is a common feature across all three compounds.
-
The unique 3-methoxypropyl chain provides the distinguishing signals:
-
The triplet at ~4.31 ppm (Hᵈ) corresponds to the methylene group directly attached to the ester oxygen, which is the most deshielded in the chain.
-
The triplet at ~3.45 ppm (Hᵇ) is from the methylene group adjacent to the ether oxygen.
-
The upfield pentet at ~2.05 ppm (Hᶜ) arises from the central methylene group, split by its four neighboring protons on both sides.
-
The sharp singlet at ~3.34 ppm (Hᵉ) is the signature of the terminal methoxy group.
-
-
In contrast, Methyl 2-cyanoacetate shows only two singlets, while Ethyl 2-cyanoacetate displays a characteristic quartet and triplet pattern for the ethyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom. This technique is invaluable for confirming the presence of quaternary carbons, such as the nitrile (C≡N) and carbonyl (C=O) carbons.
Table 2: Comparative ¹³C NMR Data (Predicted for this compound, Literature for others)
| Carbon | This compound (Predicted δ, ppm) | Methyl 2-cyanoacetate (δ, ppm)[5] | Ethyl 2-cyanoacetate (δ, ppm)[6] |
| C ≡N | 114.5 | 115.1 | 115.5 |
| C =O | 163.0 | 163.8 | 162.5 |
| NC-C H₂-COO | 25.2 | 25.0 | 25.1 |
| COO-C H₂- | 65.0 | - | 62.8 |
| -C H₂-CH₂O | 29.0 | - | - |
| -C H₂-OCH₃ | 69.5 | - | - |
| O-C H₃ | 59.0 | 53.2 | - |
| Ester -C H₃ | - | - | 14.2 |
Causality and Interpretation:
-
The nitrile (C≡N) and carbonyl (C=O) carbons appear far downfield, with the carbonyl being the most deshielded. These signals are present in all three compounds at similar chemical shifts.
-
The carbon of the active methylene group appears upfield around 25 ppm .
-
The distinguishing feature for this compound is the presence of four signals in the 29-70 ppm range, corresponding to the four unique carbons of the 3-methoxypropyl chain, whereas the methyl and ethyl esters show only one or two carbons in this region, respectively.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint.
Table 3: Comparative IR Absorption Data
| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Notes |
| Nitrile | C≡N stretch | 2250 - 2265 | A sharp, medium-intensity peak. A key identifier for this class of compounds.[7] |
| Ester Carbonyl | C=O stretch | 1735 - 1755 | A very strong, sharp peak. Its exact position is sensitive to conjugation and molecular structure.[8] |
| Ether | C-O-C stretch | 1100 - 1150 | A strong, often broad peak, characteristic of the 3-methoxypropyl group. |
| Ester C-O | C-O stretch | 1200 - 1250 | A strong peak, present in all three esters. |
| Alkane C-H | C-H stretch | 2850 - 3000 | Present in all three compounds. |
Causality and Interpretation:
-
The two most prominent and diagnostic peaks for all cyanoacetates are the C≡N stretch (~2255 cm⁻¹) and the C=O stretch (~1745 cm⁻¹) . The presence of both confirms the basic cyanoacetate structure.
-
The key difference for this compound is the presence of a strong C-O-C ether stretch around 1120 cm⁻¹ . While the ester C-O stretch is also present, the additional strong absorption in this region is a clear indicator of the ether linkage, which is absent in Methyl and Ethyl 2-cyanoacetate.[9][10]
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electron Ionization (EI) is a common technique that also induces fragmentation, offering clues about the molecule's structure.
-
This compound (C₇H₁₁NO₃): Molecular Weight = 157.17 g/mol . The molecular ion peak (M⁺) would be observed at m/z = 157.
-
Methyl 2-cyanoacetate (C₄H₅NO₂): Molecular Weight = 99.09 g/mol .[8]
-
Ethyl 2-cyanoacetate (C₅H₇NO₂): Molecular Weight = 113.11 g/mol .[9]
Fragmentation Analysis: The fragmentation pattern provides a structural puzzle that can be solved to confirm connectivity. For this compound, key fragmentation pathways would include:
-
Loss of the methoxypropyl group: [M - O(CH₂)₃OCH₃]⁺ at m/z = 70.
-
Loss of the methoxy group: [M - OCH₃]⁺ at m/z = 126.
-
A base peak corresponding to the stable 3-methoxypropyl cation [CH₂(CH₂)₂OCH₃]⁺ at m/z = 73.
-
Cleavage alpha to the ether oxygen, yielding a fragment at m/z = 45 [CH₂OCH₃]⁺.
This fragmentation pattern is significantly more complex than that of the simpler methyl and ethyl esters, providing another layer of confirmation.[11]
Experimental Protocols
The following protocols are standardized procedures for acquiring high-quality spectroscopic data.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the cyanoacetate product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data. Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.
Protocol for FT-IR Spectroscopy
-
Sample Preparation: Use the neat liquid sample. Place one drop of the compound between two salt (NaCl or KBr) plates to create a thin liquid film.
-
Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared salt plates in the spectrometer's sample holder.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The data is automatically processed to generate a transmittance or absorbance spectrum. Label the major peaks corresponding to the key functional groups.
Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).
-
Data Analysis: Identify the molecular ion peak (M⁺). Propose structures for the major fragment ions and correlate them with the known molecular structure.
Conclusion
The successful characterization of this compound relies on a multi-technique spectroscopic approach. While IR and the downfield regions of NMR spectra confirm its identity as a cyanoacetate ester, the unique signals of the 3-methoxypropyl chain in both ¹H and ¹³C NMR provide unambiguous differentiation from common alternatives like methyl and ethyl cyanoacetate. Mass spectrometry corroborates the molecular weight and offers definitive structural confirmation through predictable fragmentation. By employing the comparative methods and protocols outlined in this guide, researchers can ensure the identity, purity, and quality of their synthesized products with a high degree of confidence.
References
-
ResearchGate. "FT-MIR spectra for 2-hydroxyimino-2-cyanoacetic acid ethyl ester at chosen temperatures." Available at: [Link]
-
Reva, I. D. et al. (2001). "Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study." Physical Chemistry Chemical Physics, 3(19), 4235-4241. Available at: [Link]
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NIST. "Acetic acid, cyano-, methyl ester" in NIST Chemistry WebBook. Available at: [Link]
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PubChem. "2-Methoxyethyl cyanoacetate." National Center for Biotechnology Information. Available at: [Link]
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MDPI. "Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds." Available at: [Link]
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OICC Press. "Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA." Available at: [Link]
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PubChem. "Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate." National Center for Biotechnology Information. Available at: [Link]
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CyberLeninka. "SYNTHESIS BASED ON ETHYL CYANOACETATE." Available at: [Link]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Methoxypropyl 2-Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cyanoacetate Esters in Modern Synthesis
Cyanoacetate esters are versatile building blocks in organic synthesis, prized for their activated methylene group nestled between a nitrile and an ester moiety. This unique structural feature renders the methylene protons acidic, facilitating a variety of carbon-carbon bond-forming reactions. Among the most prominent of these are the Knoevenagel condensation, the Michael addition, and the Gewald synthesis of polysubstituted thiophenes. The choice of the ester group can significantly influence the reactivity of the cyanoacetate, affecting reaction kinetics, yields, and in some cases, product selectivity. This guide focuses on 3-Methoxypropyl 2-cyanoacetate and provides a comparative analysis of its kinetic profile in key organic transformations against more common alternatives like methyl and ethyl cyanoacetate.
Physicochemical Properties: A Comparative Overview
The reactivity of an active methylene compound is intrinsically linked to its physicochemical properties. While comprehensive experimental data for this compound is not as readily available as for its simpler analogues, we can compile a comparative table to guide our understanding.
| Property | Methyl Cyanoacetate | Ethyl Cyanoacetate | This compound |
| Molecular Formula | C₄H₅NO₂ | C₅H₇NO₂[1] | C₇H₁₁NO₃[2] |
| Molecular Weight | 99.09 g/mol [3] | 113.11 g/mol [1] | 157.17 g/mol [2] |
| Boiling Point | 208.0 °C[3] | 205 °C[1] | Data not available |
| Density | 1.1 g/cm³[3] | 1.0654 g/cm³ at 20 °C[1] | Data not available |
| pKa of Methylene Protons | ~11 (in DMSO) | ~11 (in DMSO) | Estimated to be similar to other alkyl cyanoacetates (~11 in DMSO) |
The acidity of the active methylene protons, a crucial factor in the kinetics of base-catalyzed reactions, is expected to be broadly similar across these esters, as the inductive effects of the different alkyl chains are relatively minor. However, the steric bulk and potential for intramolecular interactions of the 3-methoxypropyl group can play a more significant role in the transition state energies of the reactions, thereby influencing the reaction rates.
The Knoevenagel Condensation: A Kinetic Perspective
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. The reaction is typically base-catalyzed and proceeds through a series of reversible steps, with the initial deprotonation of the active methylene compound often being a key kinetic factor.
Comparative Reactivity: Steric and Electronic Effects
The ester group of the cyanoacetate can influence the rate of the Knoevenagel condensation through a combination of steric and electronic effects:
-
Electronic Effects: The ether oxygen in the 3-methoxypropyl group could have a minor electron-withdrawing inductive effect, which might slightly increase the acidity of the methylene protons compared to a simple alkyl chain. However, this effect is likely to be minimal.
-
Steric Effects: The 3-methoxypropyl group is bulkier than a methyl or ethyl group. This increased steric hindrance could slow down the reaction by impeding the approach of the base for deprotonation and the subsequent nucleophilic attack of the resulting carbanion on the carbonyl carbon of the aldehyde or ketone.
While direct comparative kinetic data is scarce in the literature, we can hypothesize a reactivity trend based on these principles:
Methyl Cyanoacetate > Ethyl Cyanoacetate > this compound
This predicted trend is based on the increasing steric bulk of the ester group. It is important to note that the magnitude of this effect will also depend on the steric demands of the carbonyl compound and the base used.
Illustrative Kinetic Data
To provide a practical context for comparison, the following table presents hypothetical, yet chemically reasonable, kinetic data for the Knoevenagel condensation of benzaldehyde with different cyanoacetate esters under identical reaction conditions. This data is for illustrative purposes to guide experimental design and interpretation.
| Cyanoacetate Ester | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| Methyl Cyanoacetate | 1.5 x 10⁻⁴ | 1.5 x 10⁻² |
| Ethyl Cyanoacetate | 1.2 x 10⁻⁴ | 1.2 x 10⁻² |
| This compound | 8.0 x 10⁻⁵ | 8.0 x 10⁻³ |
This illustrative data suggests a decrease in the reaction rate with increasing steric bulk of the ester group, consistent with our analysis of steric and electronic effects.
Experimental Protocol for a Comparative Kinetic Study of the Knoevenagel Condensation
To empirically determine the kinetic parameters for the Knoevenagel condensation involving this compound and its alternatives, the following detailed protocol for a UV-Vis spectrophotometric analysis can be employed. This method is advantageous as it allows for real-time monitoring of the reaction progress by observing the formation of the conjugated product.
Reaction: Benzaldehyde + Alkyl Cyanoacetate → Alkyl 2-cyano-3-phenylacrylate + H₂O
Materials:
-
Benzaldehyde
-
Methyl Cyanoacetate
-
Ethyl Cyanoacetate
-
This compound
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of benzaldehyde in ethanol.
-
Prepare 0.1 M solutions of methyl cyanoacetate, ethyl cyanoacetate, and this compound in ethanol.
-
Prepare a 0.01 M solution of piperidine in ethanol.
-
-
Determination of λmax:
-
In a quartz cuvette, mix 1.0 mL of the benzaldehyde solution, 1.0 mL of one of the cyanoacetate solutions, and 0.1 mL of the piperidine solution.
-
Quickly scan the UV-Vis spectrum of the mixture from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for the product, the alkyl 2-cyano-3-phenylacrylate.
-
-
Kinetic Runs:
-
Set the UV-Vis spectrophotometer to absorbance vs. time mode at the determined λmax.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, add 1.0 mL of the benzaldehyde solution and 1.0 mL of the chosen cyanoacetate solution.
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, rapidly add 0.1 mL of the piperidine solution to the cuvette, mix quickly with a pipette, and immediately start recording the absorbance as a function of time.
-
Continue recording data until the absorbance reaches a plateau, indicating the completion of the reaction.
-
Repeat the kinetic run for each of the other cyanoacetate esters under identical conditions.
-
-
Data Analysis:
-
Plot absorbance vs. time for each reaction.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
To determine the rate constant (k), pseudo-first-order conditions can be established by using a large excess of one of the reactants. The rate law can then be determined by systematically varying the concentrations of the reactants and the catalyst.
-
Broader Reactivity Profile: Michael Addition and Gewald Reaction
Beyond the Knoevenagel condensation, this compound is a competent reactant in other important synthetic transformations.
Michael Addition
In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. The carbanion generated from this compound can act as a Michael donor. The kinetics of this reaction will also be influenced by the steric and electronic properties of the 3-methoxypropyl group, likely following a similar trend to that observed in the Knoevenagel condensation.
Gewald Reaction
The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5] The initial step of the Gewald reaction is a Knoevenagel condensation.[4] Therefore, the factors influencing the kinetics of the Knoevenagel condensation will also impact the overall rate of the Gewald reaction. The use of this compound in the Gewald reaction is expected to proceed, although potentially at a slower rate compared to less sterically hindered cyanoacetates.
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A Comparative Guide to the Validation of a Scaled-Up Synthesis of 3-Methoxypropyl 2-cyanoacetate
Introduction: Bridging the Gap from Bench to Production
3-Methoxypropyl 2-cyanoacetate is a valuable chemical intermediate, serving as a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty dyes. Its molecular structure, featuring a reactive nitrile and ester group, allows for diverse downstream chemical modifications. While laboratory-scale synthesis provides a proof-of-concept, the transition to industrial-scale production presents significant challenges in maintaining yield, purity, and, most importantly, process consistency.
This guide provides a comprehensive framework for the validation of a scaled-up synthesis of this compound. We will objectively compare two primary synthetic routes—Direct Esterification and Transesterification—and delve into the critical aspects of scaling up the more direct route. The core of this document is a detailed discussion on the analytical validation required to ensure that the scaled-up process is robust, controlled, and produces a final product that meets stringent quality specifications. This guide is intended for researchers, process chemists, and quality control specialists involved in chemical and pharmaceutical development.
Part 1: A Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is the first critical decision in process development. The two most viable routes to this compound are the direct esterification of cyanoacetic acid and the transesterification of a lower-alkyl cyanoacetate.
-
Route A: Direct Fischer Esterification: This classic approach involves the reaction of cyanoacetic acid with 3-methoxypropanol, typically in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). The primary challenge is the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product.
-
Route B: Transesterification: This method involves reacting a readily available, lower-boiling point ester, such as ethyl cyanoacetate, with 3-methoxypropanol.[1] This reaction is also equilibrium-driven and requires the removal of the displaced alcohol (ethanol, in this case). It is often catalyzed by organotin compounds, metal alkoxides, or strong acids.[2][3]
dot
Caption: Primary synthetic pathways to this compound.
Comparative Merits of Synthesis Routes
| Parameter | Route A: Direct Esterification | Route B: Transesterification | Rationale & Justification |
| Starting Materials | Cyanoacetic Acid, 3-Methoxypropanol | Ethyl Cyanoacetate, 3-Methoxypropanol | Cyanoacetic acid is a solid and can be corrosive and hazardous to handle.[4][5] Ethyl cyanoacetate is a liquid and may offer easier handling in large-scale operations. |
| Atom Economy | Higher | Lower | Direct esterification incorporates all carbons from the acid and alcohol into the final product (excluding water), leading to a more efficient use of atoms. |
| Reaction Conditions | Typically higher temperatures (80-120°C) with azeotropic removal of water. | Can often be performed under milder conditions, depending on the catalyst.[6] | The need for efficient water removal in Route A necessitates higher energy input. Route B's efficiency is highly catalyst-dependent.[1] |
| Byproducts | Water | Lower-boiling alcohol (e.g., ethanol) | Water is benign, but its removal can be energy-intensive. Ethanol must be captured and recycled or disposed of, adding a recovery step. |
| Scalability Concerns | Potential for decarboxylation of cyanoacetic acid at elevated temperatures.[7] | Catalyst cost, sensitivity, and removal can be a significant factor at scale. Some catalysts (e.g., tin-based) may introduce toxic metal contamination.[2] | |
| Overall Recommendation | Preferred for scale-up due to higher atom economy and simpler byproduct management, provided thermal decomposition can be controlled. | A strong alternative, especially if starting material costs are favorable or if milder reaction conditions are paramount. |
For this guide, we will focus on the validation of a scaled-up process based on Route A (Direct Esterification) , as it often represents a more direct and economically favorable path for bulk production.
Part 2: Process Scale-Up and Validation Workflow
Scaling a synthesis from a 1L laboratory flask to a 1000L industrial reactor is not a linear process. It requires re-optimization and validation at every stage.
Experimental Protocol: Lab-Scale vs. Scaled-Up Synthesis
Lab-Scale Protocol (100g Batch - Baseline)
-
Reactor Setup: A 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser.
-
Charging: Charge the flask with cyanoacetic acid (85g, 1.0 mol), 3-methoxypropanol (108g, 1.2 mol), p-toluenesulfonic acid monohydrate (4.0g, 0.021 mol) as the catalyst, and toluene (250 mL) as the azeotropic solvent.
-
Reaction: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours until the theoretical amount of water (~18 mL) is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 100 mL of brine.
-
Purification: Separate the organic layer and remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Scaled-Up Protocol (100kg Batch - Validation)
-
Reactor Setup: A 1000L glass-lined steel reactor equipped with a multi-bladed agitator, a temperature control unit (TCU), a bottom discharge valve, and a packed column leading to a condenser and receiver.
-
Charging: The reactor is charged under nitrogen with toluene (250 L). 3-methoxypropanol (108 kg, 1.2 kmol) is added, followed by the slow, controlled addition of cyanoacetic acid (85 kg, 1.0 kmol) to manage any initial exotherm. Finally, p-toluenesulfonic acid (4.0 kg, 0.021 kmol) is added.
-
Reaction: The agitator is set to a pre-determined RPM to ensure sufficient mixing. The TCU heats the batch to reflux. The overhead vapors are condensed, and the water is separated in the receiver while the toluene is returned to the reactor. The reaction is monitored by in-process controls (IPCs) such as GC analysis of reaction samples. The reaction is deemed complete when the cyanoacetic acid content is <0.5%.
-
Work-up: The batch is cooled to 25-30°C. The acidic catalyst is neutralized by a slow, subsurface addition of 10% sodium bicarbonate solution, controlling for CO₂ evolution. The aqueous layer is separated.
-
Purification: The toluene is removed via distillation. The crude ester is then transferred to a high-vacuum distillation unit for final purification.
dot
Caption: A typical workflow for the scaled-up production of an ester.
Part 3: The Analytical Validation Framework
Validation is the documented evidence that a process will consistently produce a product meeting its predetermined specifications and quality attributes. For this scale-up, we must prove that the 100kg process is as good as, or better than, the 100g baseline.
Key Analytical Techniques & Protocols
1. Gas Chromatography (GC) - for Purity & Residuals
-
Causality: GC is the method of choice for separating and quantifying volatile components. Its high resolution makes it ideal for detecting residual starting materials (3-methoxypropanol), solvents (toluene), and any volatile byproducts.[8] An internal standard method is often employed for accurate quantification.[9][10]
-
Protocol:
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30m x 0.25mm, 0.25µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Sample Prep: Accurately weigh ~50mg of the sample into a vial, dissolve in 10mL of a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., dodecane).
-
2. High-Performance Liquid Chromatography (HPLC) - for Assay & Non-Volatile Impurities
-
Causality: HPLC is superior for quantifying the main component (assay) and detecting non-volatile or thermally labile impurities, such as unreacted cyanoacetic acid or potential high-boiling oligomers.[11]
-
Protocol:
-
Instrumentation: HPLC with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8][12]
-
Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% phosphoric acid) and acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Prep: Accurately weigh ~20mg of the sample and dissolve in 50mL of the mobile phase.
-
3. Karl Fischer Titration - for Water Content
-
Causality: Water is a critical process impurity. Excess water can indicate incomplete reaction or issues during work-up and can affect product stability and downstream reactions. Karl Fischer titration is the gold standard for accurate water quantification.
-
Protocol:
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Method: Direct injection of a known weight of the sample into the titration cell. The result is reported as a weight percentage (%).
-
4. Acid Number Titration - for Acidity
-
Causality: This simple titration quantifies residual acidic components, primarily unreacted cyanoacetic acid and the p-toluenesulfonic acid catalyst. It serves as a rapid and effective measure of the work-up efficiency.
-
Protocol:
-
Method: Dissolve a known weight of the sample in a suitable solvent (e.g., isopropanol) and titrate with a standardized solution of potassium hydroxide (KOH) using a potentiometric or colorimetric endpoint.
-
dot
Caption: Logical flow of the analytical validation for product release.
Comparative Data: Validating the Scale-Up
The ultimate goal is to demonstrate that the scaled-up process is under control. The following tables present hypothetical but realistic data comparing the lab-scale and scaled-up batches.
Table 1: Synthesis Performance Comparison
| Parameter | Lab-Scale (100g) | Scaled-Up (100kg) | Acceptance Criteria |
| Yield (%) | 85.2% | 87.5% | ≥ 85.0% |
| Purity (GC Area %) | 99.6% | 99.7% | ≥ 99.5% |
| Reaction Time (h) | 5.5 | 7.0 | ≤ 8.0 h |
| Throughput ( kg/24h ) | N/A | ~340 | For information |
Table 2: Final Product Quality Attribute Comparison
| Parameter | Lab-Scale (100g) | Scaled-Up (100kg) | Specification |
| Assay (HPLC, w/w %) | 99.7% | 99.8% | ≥ 99.5% |
| Water Content (KF, %) | 0.04% | 0.03% | ≤ 0.10% |
| Acid Number (mg KOH/g) | 0.08 | 0.05 | ≤ 0.10 |
| Residual Toluene (GC, ppm) | 85 | 50 | ≤ 100 ppm |
| Residual 3-Methoxypropanol (GC, %) | 0.15% | 0.11% | ≤ 0.20% |
| Residual Cyanoacetic Acid (HPLC, %) | <0.05% | <0.05% | ≤ 0.10% |
The data clearly demonstrates that the scaled-up process not only meets but slightly exceeds the quality and performance of the lab-scale synthesis, thereby validating the manufacturing process.
Part 4: Safety Considerations in Scale-Up
Trustworthiness in any protocol hinges on a robust safety assessment. All chemicals used in this synthesis pose specific hazards that are magnified at an industrial scale.
-
Cyanoacetic Acid: A corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[4][13] Inhalation of dust must be avoided.[14] Use in a well-ventilated area with appropriate PPE is mandatory.[5]
-
3-Methoxypropanol: While less hazardous than its amine analogue, it is still a chemical that requires careful handling. Based on data for the closely related 3-Methoxypropylamine, it should be treated as a potential irritant and flammable liquid.[15][16]
-
Toluene: A flammable liquid with significant neurological and reproductive health risks. Closed-system transfers and effective vapor scrubbing are essential.
-
p-Toluenesulfonic Acid: A strong acid and corrosive solid.
Engineering Controls for Scale-Up:
-
Closed-System Operations: All transfers of liquids and solids should be conducted through closed lines or contained charging systems to minimize operator exposure.
-
Ventilation: The reactor area must be equipped with high-efficiency local exhaust ventilation.
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, safety goggles with face shields, and acid-resistant lab coats or coveralls.[17][18]
-
Emergency Systems: Readily accessible safety showers, eyewash stations, and appropriate spill kits are non-negotiable.[14]
Conclusion
The successful validation of a scaled-up synthesis for this compound is a multi-faceted endeavor that extends beyond simply increasing reactant quantities. It requires a logical selection of the synthetic route, a deep understanding of the chemical engineering principles governing the scale-up, and, most critically, a robust analytical validation framework.
By comparing key performance indicators and quality attributes of the scaled-up process against a well-characterized laboratory baseline, we can generate the necessary documented evidence to prove the process is controlled, consistent, and fit for purpose. This guide demonstrates that through careful planning, execution, and rigorous analytical testing, the journey from the laboratory bench to industrial production can be navigated successfully, ensuring the consistent supply of this high-quality chemical intermediate.
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- Chen, H., et al. (2020).
- Organic Chemistry Portal.
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- Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate.
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A Senior Application Scientist's Guide to Cyanoacetate Esters: A Comparative Review of Synthetic Applications
In the landscape of modern organic synthesis, the adept selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of C-C bond forming reagents, cyanoacetate esters stand out as remarkably versatile and reactive intermediates. Their unique trifecta of functional groups—an ester, a nitrile, and an acidic α-methylene—renders them indispensable in the synthesis of a vast array of pharmaceuticals, polymers, agrochemicals, and dyes.
This guide provides an in-depth comparative analysis of the applications of different cyanoacetate esters, with a focus on methyl, ethyl, n-butyl, and tert-butyl esters. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols for key transformations, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Knoevenagel Condensation: A Gateway to Unsaturation
The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl group, is arguably the most prominent application of cyanoacetate esters. This reaction serves as a reliable method for the formation of α,β-unsaturated systems, which are key intermediates in numerous synthetic pathways.
Comparative Performance of Cyanoacetate Esters
The choice of the ester group in a cyanoacetate can significantly influence the reaction rate and yield of the Knoevenagel condensation. This is primarily attributed to steric and electronic effects. Generally, less sterically hindered esters exhibit higher reactivity.
| Cyanoacetate Ester | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Ethyl Cyanoacetate | Benzaldehyde | DBU/H₂O | Water | 20 | 96 | [1] |
| Ethyl Cyanoacetate | 4-Nitrobenzaldehyde | [HyEtPy]Cl/DABCO | Water | 5 | 99 | [2] |
| Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | [HyEtPy]Cl/DABCO | Water | 10 | 95 | [2] |
| Ethyl Cyanoacetate | 4-Methoxybenzaldehyde | [HyEtPy]Cl/DABCO | Water | 25 | 92 | [2] |
| Malononitrile | Benzaldehyde | DBU/H₂O | Water | 5 | 98 | [1] |
Expert Analysis: The data clearly indicates that ethyl cyanoacetate is a highly efficient substrate for the Knoevenagel condensation, affording excellent yields in short reaction times, particularly with electron-deficient aldehydes. A direct comparison with malononitrile, another common active methylene compound, shows that malononitrile is often more reactive due to the stronger electron-withdrawing nature of the two cyano groups compared to a cyano and an ester group.[1] While comprehensive comparative data for methyl and butyl cyanoacetates under identical conditions is sparse in the literature, the general trend of reactivity decreasing with increasing steric bulk of the ester group is a well-accepted principle in organic chemistry.
Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol describes a highly efficient and environmentally friendly Knoevenagel condensation using a DBU/water complex as the catalyst.
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
-
Water (25 mmol)
Procedure:
-
Prepare the DBU/H₂O complex by reacting 1 mmol of DBU with 25 mmol of H₂O.
-
To the DBU/H₂O complex, add benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) at room temperature.
-
Stir the reaction mixture for 20 minutes.
-
The product precipitates from the reaction mixture.
-
Collect the solid product by filtration and dry under vacuum.
Expected Yield: 96%[1]
Caption: Workflow for the Knoevenagel Condensation.
Synthesis of Heterocyclic Compounds: Building Blocks for Drug Discovery
Cyanoacetate esters are pivotal starting materials for the synthesis of a diverse range of heterocyclic compounds, many of which form the core scaffolds of important pharmaceuticals.
Gewald Reaction: Access to Substituted Thiophenes
The Gewald reaction is a one-pot, three-component reaction between a ketone or aldehyde, an active methylene compound like a cyanoacetate ester, and elemental sulfur to produce polysubstituted 2-aminothiophenes. These thiophene derivatives are valuable intermediates in medicinal chemistry.
Comparative Insights: While ethyl cyanoacetate is commonly employed in the Gewald reaction, studies have shown that methyl cyanoacetate can lead to higher yields in certain cases.[3] This is likely due to the smaller steric profile of the methyl group, facilitating the reaction cascade. The choice of the carbonyl component is also critical, with ketones generally being more stable and providing higher yields than aldehydes.[4]
Synthesis of Pyridone Derivatives
3-Cyano-2-pyridones are another class of heterocyclic compounds with significant biological activities, and their synthesis often relies on cyanoacetate esters. Multi-component reactions involving an aldehyde, an active methylene compound (like ethyl cyanoacetate or cyanoacetamide), and a 1,3-dicarbonyl compound are common strategies.
Experimental Protocol: One-Pot Synthesis of a 3-Cyano-2-pyridone Derivative
This protocol describes the synthesis of a 3-cyano-2-pyridone derivative via a one-pot, four-component condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 eq)
-
Ketone (e.g., acetophenone) (1 eq)
-
Ethyl cyanoacetate (1 eq)
-
Ammonium acetate (excess)
-
Ethanol (solvent)
Procedure:
-
To a solution of the aldehyde, ketone, and ethyl cyanoacetate in ethanol, add an excess of ammonium acetate.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution.
-
Collect the solid product by filtration and purify by recrystallization.
Caption: Multi-component synthesis of 3-cyano-2-pyridone derivatives.
Polymer Science: From Adhesives to Drug Delivery
Cyanoacetate esters are the monomers for the synthesis of poly(alkyl cyanoacrylates) (PACAs), a class of biodegradable and biocompatible polymers with significant applications, most notably as "super glues" and as matrices for drug delivery nanoparticles.
Comparative Aspects of Alkyl Cyanoacrylate Polymerization
The length of the alkyl chain in the cyanoacrylate ester influences the properties of the resulting polymer. Longer alkyl chains, such as in n-butyl and octyl cyanoacrylate, lead to slower degradation rates and are considered less toxic, making them more suitable for biomedical applications.[5] The polymerization is typically an anionic process initiated by weak bases, even traces of moisture.[6]
Experimental Protocol: Synthesis of Poly(butyl cyanoacrylate) (PBCA) Nanoparticles
This protocol outlines the anionic polymerization method for preparing doxorubicin-loaded PBCA nanoparticles for potential drug delivery applications.
Materials:
-
n-Butyl cyanoacrylate (BCA) monomer
-
Dextran 70
-
Hydrochloric acid (0.001 N)
-
Doxorubicin hydrochloride
-
Magnetic stirrer
Procedure:
-
Prepare the polymerization medium by dissolving 1.5 g of Dextran 70 in 100 mL of 0.001 N HCl solution (pH ≈ 3.0) with constant stirring.
-
Add the BCA monomer (1% v/v) dropwise to the polymerization medium.
-
Allow the polymerization to proceed for 40 minutes.
-
Add a solution of doxorubicin (0.4% w/v in 0.001 N HCl).
-
The resulting nanoparticle suspension can be further processed and purified.
Caption: Workflow for the synthesis of drug-loaded PBCA nanoparticles.
Agrochemicals and Dyes: Tailoring Functionality
Cyanoacetate esters serve as versatile intermediates in the synthesis of a variety of agrochemicals and dyes. Their reactivity allows for the construction of complex molecular frameworks with desired functional properties.
Agrochemicals
In the agrochemical industry, ethyl cyanoacetate is a key building block for the manufacture of pesticides, herbicides, and fungicides.[7] For instance, it is an intermediate in the synthesis of sulfonylurea herbicides and the insecticide flufenitrile.[8] The choice of ethyl cyanoacetate in these large-scale industrial processes is often driven by a combination of its reactivity, availability, and cost-effectiveness.[8]
Dyes
The reactive methylene group in cyanoacetate esters makes them valuable precursors for the synthesis of various dyes, including disperse dyes for polyester fibers.[9][10] The specific ester used can influence the final color and properties of the dye. While ethyl cyanoacetate is commonly used, other esters can be employed to fine-tune the dye's characteristics.
Other Key Applications: The Synthesis of Malononitrile
Malononitrile, another important C-C building block, can be synthesized from cyanoacetate esters. The process typically involves two steps: amination of the cyanoacetate ester to form cyanoacetamide, followed by dehydration to yield malononitrile. Both methyl and ethyl cyanoacetate can be used as starting materials for this transformation.[11]
Comparative Yields in Malononitrile Synthesis: While direct comparative studies are limited, the choice between methyl and ethyl cyanoacetate for malononitrile synthesis often depends on factors like raw material cost, ease of handling, and the efficiency of the subsequent dehydration step. The yields for the overall process are generally high.
Conclusion: A Versatile Toolkit for the Synthetic Chemist
Cyanoacetate esters, with their diverse reactivity, are indispensable tools in the arsenal of the modern synthetic chemist. Ethyl cyanoacetate has emerged as the workhorse in many applications due to its balanced reactivity, cost-effectiveness, and extensive documentation in the literature. Methyl cyanoacetate can offer advantages in situations where higher reactivity is desired and steric hindrance is a concern. Longer-chain esters like n-butyl cyanoacetate are preferred for biomedical applications where slower degradation and lower toxicity are crucial. The sterically hindered tert-butyl cyanoacetate, while less reactive in standard condensations, finds niche applications where its bulky nature can be exploited to control selectivity.
This guide has provided a comparative overview of the applications of different cyanoacetate esters, supported by experimental data and detailed protocols. By understanding the nuances of their reactivity and the factors that govern the choice of a particular ester, researchers can more effectively design and execute their synthetic strategies, ultimately accelerating the pace of discovery and innovation in chemical and pharmaceutical sciences.
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An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). RSC Advances. [Link]
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Nicolas, J., & Couvreur, P. (2009). Synthesis of Poly(alkyl Cyanoacrylate)-Based Colloidal Nanomedicines. Wiley interdisciplinary reviews. Nanomedicine and nanobiotechnology, 1(1), 111–127. [Link]
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- Zare, A., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 8(1), 223-230.
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Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900). (n.d.). ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry.
- Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022). Arkivoc.
-
IMARC Group. (2025). Ethyl Cyanoacetate Manufacturing Cost Analysis Report 2025. Retrieved from [Link]
- Al-Mulla, A. (2010). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Molecules, 15(3), 1836-1847.
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Synthesis, Characterization and Dyeing Performance of Series of Dicyanoethyl-heterocyclic Azo Disperse Dyes. (n.d.). Chemical Journal of Chinese Universities. Retrieved from [Link]
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2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. (2007). PubMed. Retrieved from [Link]
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-
Textile Value Chain. (2025). Ethyl Cyanoacetate Market worth $184 million by 2029. Retrieved from [Link]
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MarketsandMarkets. (n.d.). Ethyl Cyanoacetate Market, Industry Size Forecast Report [Latest]. Retrieved from [Link]
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Comparison of Knoevenagel condensation reaction between aromatic.... (n.d.). ResearchGate. Retrieved from [Link]
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Multichem. (n.d.). Ethyl cyanoacetate Dealer and Distributor. Retrieved from [Link]
- Gewald, K. (2025). Gewald Reaction. J&K Scientific LLC.
- Preparation Of Cyano Disperse Dye Inks And Study Of Ink-jet Printing Properties. (2017). Global Thesis.
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Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. Retrieved from [Link]
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-
The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- CN107827777B. (n.d.). Synthesis method of malononitrile. Google Patents.
- El-Gohary, A. A. M., & Shaaban, O. G. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5464.
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Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
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Synthesis, Characterization and Dyeing Performance of Series of Dicyanoethyl-heterocyclic Azo Disperse Dyes. (n.d.). ResearchGate. Retrieved from [Link]
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Malononitrile and Cyanoacetic Acid Esters Involved Cascade Reaction of (-)-Methyl 3-Dehydroshikimate. (n.d.). ResearchGate. Retrieved from [Link]
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Cyanoacetic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences. [Link]
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- Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytop
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A simple synthesis of kaurenoic esters and other derivatives and evaluation of their antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Methoxypropyl 2-cyanoacetate
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-Methoxypropyl 2-cyanoacetate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this chemical.
Disclaimer
Understanding the Hazards of Cyanoacrylate Esters
The primary hazards associated with cyanoacrylate esters like this compound stem from their rapid polymerization upon contact with moisture. This reactivity necessitates stringent safety protocols to prevent accidental bonding of skin or eyes and to mitigate respiratory irritation from vapors.
Key hazards include:
-
Rapid Bonding: Cyanoacrylates polymerize almost instantly on contact with moisture, which can lead to the bonding of skin to itself or to other surfaces.
-
Eye Hazard: Splashes can cause serious eye irritation and may result in the eyelids bonding shut.
-
Respiratory Irritation: Vapors can irritate the respiratory system, leading to symptoms such as coughing and nasal discomfort.[1][2] In poorly ventilated areas, this can be a significant concern.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[3]
-
Combustibility: While not always highly flammable, many organic esters are combustible and should be kept away from ignition sources.[1][2][4][5][6]
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial for minimizing exposure risk. The selection of appropriate PPE is contingent on the scale of the operation and the adequacy of engineering controls, such as fume hoods.
Eye and Face Protection: The First Line of Defense
Given the severe risk of eye injury, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards must be worn at all times when handling this compound.[7]
-
Face Shield: For procedures involving larger volumes or a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to provide comprehensive protection for the entire face.[7]
Skin and Body Protection: Preventing Dermal Contact
Preventing skin contact is paramount to avoid accidental bonding and irritation.
-
Gloves:
-
Recommended: Use nitrile or polyethylene gloves. These materials offer good resistance to cyanoacrylates.
-
To Avoid: Do not use natural latex or cotton gloves. Cyanoacrylates can react with cotton, producing intense heat (exothermic reaction) that can cause burns. Latex provides a poor barrier to many chemicals.
-
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and to prevent contamination of personal clothing. Ensure the lab coat is fully buttoned.
-
Appropriate Attire: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: Mitigating Inhalation Risks
Controlling vapor inhalation is critical for user safety.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2][4][6][8]
-
Fume Hood: For all but the smallest quantities, it is highly recommended to work within a certified chemical fume hood.
-
Respirator: In situations where engineering controls are insufficient to maintain vapor concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator with organic vapor cartridges is required.
Summary of Recommended Personal Protective Equipment
| Task/Scale of Work | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale (e.g., <10 mL) use inside a fume hood | Chemical Splash Goggles | Nitrile or Polyethylene Gloves | Lab Coat | Not generally required |
| Medium-scale (e.g., 10-100 mL) use or work on an open bench | Chemical Splash Goggles and Face Shield | Nitrile or Polyethylene Gloves | Lab Coat | Work in a well-ventilated area; respirator may be necessary based on risk assessment |
| Large-scale (e.g., >100 mL) use or spill clean-up | Chemical Splash Goggles and Face Shield | Nitrile or Polyethylene Gloves | Chemical-resistant Apron over Lab Coat | NIOSH-approved respirator with organic vapor cartridges |
Procedural Guide for Donning and Doffing PPE
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Donning PPE Protocol
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE Protocol
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Face Shield and Goggles: Remove eye and face protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Safe Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably within a fume hood.[2][4][6][8]
-
Keep the container tightly closed when not in use.[1][2][4][5][6]
-
Store in a cool, dry place away from direct sunlight and ignition sources.[1][2][4][5]
-
Ground and bond containers when transferring material to prevent static discharge.[1][2][5]
-
Avoid contact with strong oxidizing agents, acids, and bases.[3]
Spill Management
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[3][4][5] Do not pour down the drain.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Skin Contact:
-
If skin bonding occurs, do not attempt to pull the bonded surfaces apart.
-
Immerse the bonded area in warm, soapy water.
-
Gently peel or roll the skin apart, using a blunt object like a spatula if necessary.
-
If the chemical is on an unbonded area of skin, wash thoroughly with soap and water.[1]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[5]
-
References
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 2-methoxypropyl acetate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 2-Methoxypropyl acetate. Retrieved from [Link]
-
Chemius. (n.d.). Methoxy Propyl Acetate (PMA). Retrieved from [Link]
-
Oceanic Enviro. (2015). Safety Data Sheet Methoxypropyl Acetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propyl acetate. Retrieved from [Link]
-
Sciencelab.com. (2005). Material Safety Data Sheet - Cyanoacetic acid 98%. Retrieved from [Link]
-
Recochem Inc. (2020). Safety Data Sheet - Methoxy Propyl Acetate. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ETHYL CYANOACETATE HAZARD SUMMARY. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
